(Dab9)-Neurotensin (8-13)
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[1-[4-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQJZSFSWJGXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61F3N10O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of (Dab⁹)-Neurotensin (8-13)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of (Dab⁹)-Neurotensin (8-13), a potent and selective analogue of the C-terminal hexapeptide fragment of neurotensin. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical biology of neurotensin and its analogues.
(Dab⁹)-Neurotensin (8-13) is a valuable tool for studying the neurotensinergic system due to its modified amino acid at position 9, where L-Arginine is replaced by L-2,4-diaminobutyric acid (Dab). This substitution can influence the peptide's binding affinity, selectivity for neurotensin receptor subtypes, and metabolic stability.
This document outlines the systematic solid-phase peptide synthesis (SPPS) of (Dab⁹)-Neurotensin (8-13), followed by a robust purification protocol using reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it delves into the signaling pathway of the neurotensin receptor 1 (NTSR1), a primary target of neurotensin and its analogues.
Synthesis of (Dab⁹)-Neurotensin (8-13) via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of (Dab⁹)-Neurotensin (8-13) is efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Materials and Reagents
-
Resin: Pre-loaded Fmoc-L-Leu-Wang resin (0.5-0.8 mmol/g loading capacity)
-
Fmoc-protected Amino Acids:
-
Fmoc-L-Ile-OH
-
Fmoc-L-Tyr(tBu)-OH
-
Fmoc-L-Pro-OH
-
Fmoc-L-Dab(Boc)-OH
-
Fmoc-L-Arg(Pbf)-OH
-
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Experimental Protocol: Fmoc-SPPS
The synthesis follows a cyclical procedure of deprotection and coupling steps for each amino acid in the sequence (Arg⁸-Dab⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³).
-
Resin Swelling: The Fmoc-L-Leu-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound leucine by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then thoroughly washed with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-L-Ile-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activation mixture is then added to the resin, and the coupling reaction is allowed to proceed for 2 hours at room temperature. The resin is subsequently washed with DMF and DCM.
-
Kaiser Test: A small sample of the resin is tested to ensure the completion of the coupling reaction. A negative Kaiser test (beads remain colorless) indicates a successful coupling.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence: Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Pro-OH, Fmoc-L-Dab(Boc)-OH, and Fmoc-L-Arg(Pbf)-OH.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (tBu, Boc, Pbf) are simultaneously removed by treating the resin with the cleavage cocktail (TFA/TIS/H₂O) for 3 hours at room temperature.
-
Peptide Precipitation and Collection: The cleavage mixture is filtered to remove the resin, and the crude peptide is precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation and washed multiple times with cold diethyl ether to remove scavengers and residual cleavage reagents. The crude peptide is then dried under vacuum.
Purification of (Dab⁹)-Neurotensin (8-13) by RP-HPLC
The crude peptide obtained from SPPS is a mixture containing the desired product, truncated sequences, and deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying the target peptide to a high degree of homogeneity.
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of Mobile Phase A.
Experimental Protocol: RP-HPLC Purification
-
Column Equilibration: The C18 column is equilibrated with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 10 mL/min.
-
Sample Injection: The dissolved crude peptide is injected onto the column.
-
Gradient Elution: The peptide is eluted using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 45% Mobile Phase B over 40 minutes.
-
Fraction Collection: Fractions are collected based on the UV absorbance at 220 nm and 280 nm. The peak corresponding to the desired peptide is collected.
-
Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled, and the solvent is removed by lyophilization to obtain the final purified (Dab⁹)-Neurotensin (8-13) as a white, fluffy powder.
Data Presentation: Synthesis and Purification Summary
The following table summarizes the expected quantitative data for the synthesis and purification of (Dab⁹)-Neurotensin (8-13). These values are representative and may vary depending on the specific synthesis conditions and scale.
| Parameter | Value | Method of Determination |
| Synthesis Scale | 0.25 mmol | - |
| Crude Peptide Yield | ~75-85% | Gravimetric analysis |
| Crude Peptide Purity | ~60-70% | Analytical RP-HPLC (AUC at 220 nm) |
| Purified Peptide Yield | ~20-30% (relative to crude) | Gravimetric analysis |
| Final Purity | >98% | Analytical RP-HPLC (AUC at 220 nm) |
| Molecular Weight (Calc.) | 816.0 g/mol | - |
| Molecular Weight (Obs.) | 815.5 Da (as [M+H]⁺) | Mass Spectrometry (ESI-MS) |
Neurotensin Receptor 1 (NTSR1) Signaling Pathway
Neurotensin and its analogues exert their physiological effects primarily through the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). The binding of (Dab⁹)-Neurotensin (8-13) to NTSR1 initiates a cascade of intracellular signaling events.
Upon agonist binding, NTSR1 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gq. This coupling leads to the exchange of GDP for GTP on the α-subunit of Gq (Gαq), causing its dissociation from the βγ-subunits.
The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, in concert with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
In addition to G protein-dependent signaling, agonist-bound NTSR1 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from the G protein, leading to desensitization of the signal. β-arrestin can also initiate its own signaling cascades, independent of G proteins, and mediate receptor internalization.
This technical guide provides a foundational understanding of the synthesis, purification, and signaling of (Dab⁹)-Neurotensin (8-13). The detailed protocols and diagrams serve as a valuable resource for researchers aiming to produce and utilize this important neurotensin analogue in their studies. The provided data offers a benchmark for successful synthesis and purification outcomes. Further characterization and biological evaluation of the purified peptide will be essential for its application in specific research contexts.
(Dab9)-Neurotensin (8-13): A Technical Guide for Researchers
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of (Dab9)-Neurotensin (8-13), a synthetic analog of the C-terminal active fragment of neurotensin. This document is intended for researchers, scientists, and drug development professionals working with neurotensin receptor ligands.
Chemical Structure and Properties
(Dab9)-Neurotensin (8-13) is a hexapeptide analog of neurotensin (8-13) where the arginine residue at position 9 is substituted with L-α,γ-diaminobutyric acid (Dab). This substitution of a key amino acid influences the peptide's binding affinity and selectivity for neurotensin receptors.
Table 1: Chemical and Physical Properties of (Dab9)-Neurotensin (8-13)
| Property | Value |
| Amino Acid Sequence | Arg-Dab-Pro-Tyr-Ile-Leu |
| Single Letter Sequence | R-(Dab)-PYIL |
| Molecular Formula | C₃₆H₆₀N₁₀O₈ |
| Molecular Weight | 760.92 g/mol [1] |
| CAS Number | 166824-25-5[1] |
Biological Activity and Receptor Binding
(Dab9)-Neurotensin (8-13) is a potent agonist at both human neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2). The substitution of arginine with diaminobutyric acid at position 9 results in a ligand with high affinity for both receptor subtypes.
Table 2: Receptor Binding Affinity of (Dab9)-Neurotensin (8-13)
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Human NTS1 | 0.41 ± 0.05[1] |
| Human NTS2 | 0.90 ± 0.04[1] |
Experimental Protocols
The following sections outline the general methodologies for the synthesis, purification, and biological evaluation of (Dab9)-Neurotensin (8-13), based on standard practices for similar peptide analogs.
Peptide Synthesis and Purification
(Dab9)-Neurotensin (8-13) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Synthesis Workflow:
-
Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA).
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Chain Elongation: Subsequent Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Arg(Pbf)-OH) are sequentially coupled and deprotected.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups (tBu, Boc, Pbf) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Receptor Binding Assays
The binding affinity of (Dab9)-Neurotensin (8-13) for NTS1 and NTS2 receptors is determined using radioligand competition binding assays.
Experimental Workflow:
References
(Dab9)-Neurotensin (8-13): A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT), a 13-amino acid neuropeptide, and its high-affinity receptor, neurotensin receptor 1 (NTSR1), have emerged as significant players in the progression of various cancers, including pancreatic, prostate, lung, breast, and colon cancer.[1][2] The NT/NTSR1 signaling axis triggers a cascade of intracellular events that promote tumor growth, proliferation, survival, and metastasis.[1][3] (Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal active fragment of neurotensin, NT(8-13) (sequence: Arg-Arg-Pro-Tyr-Ile-Leu). In this analog, the arginine at position 9 is replaced with diaminobutyric acid (Dab). This modification has been explored to enhance the stability and binding affinity of the peptide, making it a valuable tool for studying neurotensin receptor signaling and a potential candidate for targeted cancer therapies. This technical guide provides an in-depth analysis of the mechanism of action of (Dab9)-Neurotensin (8-13) and its related analogs in cancer cells, supported by experimental data and detailed methodologies.
Core Mechanism of Action: NTSR1-Mediated Signal Transduction
(Dab9)-Neurotensin (8-13), like native neurotensin, exerts its effects by binding to and activating NTSR1, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by the activation of NTSR1 involves the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC).[1][4]
Key Signaling Pathways Activated by (Dab9)-Neurotensin (8-13) Analogs:
-
PLC/PKC Pathway: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] This pathway is crucial for cell proliferation and survival.
-
MAPK/ERK Pathway: The activation of the NTSR1 can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2.[1][3] This activation can be mediated through PKC-dependent mechanisms.[1] The MAPK/ERK pathway is a central regulator of cell growth, differentiation, and survival.
-
PI3K/Akt Pathway: Evidence suggests that neurotensin signaling can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical survival pathway that inhibits apoptosis and promotes cell growth.[5][6]
-
NF-κB Pathway: The neurotensin signaling pathway has been shown to activate the transcription factor Nuclear Factor-kappa B (NF-κB), which is involved in inflammation, immunity, and cell survival.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on (Dab9)-Neurotensin (8-13) and its closely related analogs.
| Analog | Cancer Cell Line | Binding Affinity (Ki or IC50) | Reference |
| [Hlys8, DAB9]NT(8-13) | HT-29 | Maintained 60% of NT(8-13) binding affinity | [8] |
| [N4-βAla7,Dab9]NT(7-13) (DT5) | WiDr | Not explicitly stated, but showed specific tumor uptake | [9] |
| [N4-βAla7,Dab9,Tle12]NT(7-13) (DT6) | WiDr | Low internalization efficacy | [2] |
| Analog | Cancer Cell Line | Downstream Effect | Quantitative Measurement | Reference |
| Lys8-ψ-Lys9NT(8–13) (100nM) | BxPC-3 | Intracellular Ca2+ Release | Max [Ca2+]i ≈ 535nM (basal ≈ 80nM) | [10] |
| Lys8-ψ-Lys9NT(8–13) (100nM) | MIA PaCa-2 | Intracellular Ca2+ Release | Max [Ca2+]i ≈ 410nM (basal ≈ 220nM) | [10] |
| Lys8-ψ-Lys9NT(8–13) (100nM) | BxPC-3 | Intracellular Alkalinization | ΔpHi +0.197 ± 0.089 | [10] |
| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | ERK1/2 Phosphorylation | +12.3 ± 3.3% | [10] |
| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | p38α MAPK Phosphorylation | +16.3 ± 0.8% | [10] |
| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | MSK1/2 Phosphorylation | +46.2 ± 7.2% | [10] |
| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | JNK Phosphorylation | +67.6 ± 12.4% | [10] |
| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | CREB Phosphorylation | +20.5 ± 3.2% | [10] |
| NT Agonist | MCF-7 | Bcl-2 Expression | Increase in protein and mRNA levels | [11] |
Signaling Pathway and Experimental Workflow Visualizations
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of (Dab9)-Neurotensin (8-13) to NTSR1.
Materials:
-
Cancer cells expressing NTSR1 (e.g., HT-29, WiDr)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.2% BSA)
-
Radiolabeled neurotensin analog (e.g., [125I]Tyr3-NT)
-
Unlabeled (Dab9)-Neurotensin (8-13) at various concentrations
-
Scintillation counter
Protocol:
-
Cell Preparation: Culture NTSR1-expressing cancer cells to confluency in appropriate multi-well plates.
-
Assay Setup: Wash cells with ice-cold binding buffer.
-
Competition Binding: Add a fixed concentration of radiolabeled neurotensin analog to each well.
-
Add increasing concentrations of unlabeled (Dab9)-Neurotensin (8-13) to compete for binding.
-
Incubate at a specified temperature (e.g., 4°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Washing: Rapidly wash the cells with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Western Blot for ERK1/2 Phosphorylation
Objective: To assess the activation of the MAPK/ERK pathway by (Dab9)-Neurotensin (8-13).
Materials:
-
Cancer cells expressing NTSR1
-
(Dab9)-Neurotensin (8-13)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells and grow to sub-confluency. Serum-starve the cells overnight.
-
Treat cells with various concentrations of (Dab9)-Neurotensin (8-13) for different time points (e.g., 5, 15, 30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration upon stimulation with (Dab9)-Neurotensin (8-13).
Materials:
-
Cancer cells expressing NTSR1
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
(Dab9)-Neurotensin (8-13)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in HBSS for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.
-
Stimulation: Add (Dab9)-Neurotensin (8-13) at the desired concentration to the wells.
-
Measurement: Immediately start recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to quantify the calcium response. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation or emission wavelengths.
Conclusion
(Dab9)-Neurotensin (8-13) and its related analogs are potent activators of the neurotensin receptor 1. Their mechanism of action in cancer cells involves the stimulation of multiple intracellular signaling pathways, including the PLC/PKC, MAPK/ERK, and PI3K/Akt pathways, which collectively promote cell proliferation, survival, and metastasis. The anti-apoptotic effects are, at least in part, mediated by the upregulation of Bcl-2. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the development of novel NTSR1-targeted therapies for a range of cancers. Further research focusing specifically on the (Dab9)-Neurotensin (8-13) analog will provide more precise insights into its therapeutic potential.
References
- 1. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of matrix metalloproteinase-9 (MMP-9) by neurotensin promotes cell invasion and migration through ERK pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neurotensin signaling induces intracellular alkalinization and interleukin‐8 expression in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotensin counteracts apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Dab9)-Neurotensin (8-13): A Technical Guide to Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and specificity of the neurotensin analog, (Dab9)-Neurotensin (8-13). This document synthesizes available data on its interaction with neurotensin receptors, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows.
Introduction to (Dab9)-Neurotensin (8-13) and Neurotensin Receptors
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery.[1] Its biological actions are mediated primarily by three receptor subtypes: NTS1, NTS2, and NTS3.[2] The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the shortest sequence that retains the full binding and pharmacological activities of the native peptide.[2][3]
(Dab9)-Neurotensin (8-13) is a synthetic analog of NT(8-13) where the arginine residue at position 9 is substituted with 2,4-diaminobutyric acid (Dab). This modification is of interest to researchers for its potential to alter the pharmacokinetic and pharmacodynamic properties of the parent peptide. Understanding the binding affinity and specificity of this analog is crucial for its development as a research tool or therapeutic agent.
Receptor Binding Affinity and Specificity
Quantitative binding data for (Dab9)-Neurotensin (8-13) is not extensively available in the public literature. However, studies on closely related analogs provide valuable insights into its likely binding profile.
A study on doubly substituted neurotensin (8-13) analogs reported that a peptide with homolysine at position 8 and 2,4-diaminobutyric acid at position 9, designated [Hlys8, DAB9]NT(8-13), retained 60% of the binding affinity of the parent NT(8-13) peptide for the human neurotensin receptor-1 (hNTR-1). This suggests that the Dab substitution at position 9 is well-tolerated for maintaining high-affinity binding to NTS1.
For comparative purposes, the binding affinities of the parent peptide, Neurotensin (8-13), and other relevant analogs for human NTS1 and NTS2 receptors are summarized below.
| Compound | Receptor | Ki (nM) | Selectivity (NTS1/NTS2) |
| Neurotensin (8-13) | hNTS1 | 0.68 ± 0.04 | 2.65 |
| hNTS2 | 1.8 ± 0.17 | ||
| [Hlys8, DAB9]NT(8-13) | hNTS1 | Maintained 60% of NT(8-13) affinity | Not Reported |
| hNTS2 | Not Reported | ||
| JMV 5504 | hNTS1 | 3600 | 0.002 |
| hNTS2 | 8.5 |
Note: Data for Neurotensin (8-13) and JMV 5504 are from published studies.[2][4] The data for [Hlys8, DAB9]NT(8-13) is a qualitative report of retained affinity.
Experimental Protocols
The following sections detail standardized methodologies for determining the receptor binding affinity and specificity of neurotensin analogs like (Dab9)-Neurotensin (8-13).
Radioligand Binding Assay for NTS1 and NTS2 Receptors
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for the NTS1 and NTS2 receptors.
3.1.1. Materials
-
Cell Lines: CHO-K1 cells stably expressing human NTS1 (hNTS1) or HEK293T cells transiently expressing human NTS2 (hNTS2).[5]
-
Radioligand: [³H]Neurotensin or another suitable radiolabeled NTS receptor ligand (e.g., [³H]SR 48692 for NTS1, [³H]levocabastine for NTS2).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: (Dab9)-Neurotensin (8-13) at various concentrations.
-
Non-specific Binding Control: High concentration of unlabeled neurotensin (e.g., 1 µM).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvesting equipment.
-
Filtration apparatus.
-
Scintillation counter.
3.1.2. Cell Membrane Preparation
-
Culture the appropriate cell line to confluence.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3.1.3. Binding Assay Procedure
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound ((Dab9)-Neurotensin (8-13)).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled neurotensin.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3.1.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Visualizations
NTS1 Receptor Signaling Pathway
Activation of the NTS1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[7] The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream kinases such as the mitogen-activated protein kinases (MAPKs), including ERK1/2, which regulate various cellular processes like gene expression, proliferation, and survival.[9]
References
- 1. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neurotensin and its analogs--correlation of specific binding with stimulation of cyclic GMP formation in neuroblastoma clone N1E-115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unibas.it [iris.unibas.it]
- 5. Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Function and mechanism of neurotensin (NTS) and its receptor 1 (NTSR1) in occurrence and development of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of Neurotensin Receptor Agonists
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system (CNS) and as a local hormone in the periphery. Its biological effects are mediated through a class of G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2), as well as the non-GPCR type 3 receptor (NTS3/Sortilin). Agonists targeting these receptors have garnered significant interest due to their profound physiological effects, including modulation of dopaminergic pathways, opioid-independent analgesia, induction of hypothermia, and influence on cancer cell proliferation. This guide provides a detailed overview of the signaling mechanisms, key biological functions, and therapeutic potential of neurotensin receptor agonists, supported by quantitative data, experimental protocols, and pathway visualizations.
Neurotensin Receptor Signaling Pathways
Neurotensin agonists initiate intracellular signaling cascades by binding to their cognate receptors. The pathways differ significantly, primarily between NTS1 and NTS2, leading to distinct cellular and physiological outcomes.
NTS1 Receptor Signaling
The NTS1 receptor is a canonical GPCR that predominantly couples to the Gαq subunit of heterotrimeric G proteins. Agonist binding triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
While Gαq is the primary transducer, studies have shown that NTS1 can also couple to other G proteins, including Gαi/o, Gαs, and Gα13, leading to modulation of cAMP levels and activation of the ERK1/2 signaling pathway.[1] This promiscuous coupling suggests that NTS1 can initiate a complex and diverse signaling network depending on the cellular context.
NTS2 Receptor Signaling
The signaling properties of the NTS2 receptor are less defined than those of NTS1 and can appear contradictory depending on the cellular system studied.[2] Unlike NTS1, NTS2 does not robustly couple to the Gαq/PLC pathway to induce calcium mobilization in most cell types.[3] Instead, a primary signaling outcome of NTS2 activation by agonists like neurotensin or levocabastine is the internalization of the receptor-ligand complex. This internalization process is crucial for the subsequent activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[2][3] This suggests a mechanism where signaling is dependent on endocytic pathways rather than direct G protein activation at the plasma membrane.
Core Biological Functions and Therapeutic Applications
Activation of neurotensin receptors by agonists elicits a wide range of physiological responses, making them attractive targets for drug development in several therapeutic areas.
Modulation of Dopaminergic Systems
Neurotensin systems are anatomically and functionally intertwined with the major dopamine (DA) pathways in the brain, including the mesolimbic and nigrostriatal systems.[4][5] This interaction is particularly relevant to the pathophysiology of schizophrenia.[4] NTS1 receptors are co-localized on DA neurons, and their activation by agonists produces effects similar to those of atypical antipsychotic drugs.[5]
Specifically, central administration of NTS1 agonists can attenuate the locomotor hyperactivity induced by psychostimulants like amphetamine and cocaine.[6] This effect is believed to be mediated by the modulation of DA release and signaling in brain regions like the nucleus accumbens.[5] This functional antagonism of dopamine system overactivity, without direct D2 receptor blockade, suggests that NTS1 agonists could offer a novel therapeutic strategy for schizophrenia with a potentially reduced side-effect profile compared to traditional neuroleptics.[6]
Analgesia
Neurotensin receptor agonists produce potent, opioid-independent analgesic effects.[7][8] This activity is mediated by both NTS1 and NTS2 receptors located in key pain-processing circuits of the CNS, including the spinal cord, periaqueductal gray (PAG), and rostroventral medulla (RVM).[7][8] Intrathecal or intracerebroventricular administration of NT or its analogs has been shown to produce antinociceptive effects in models of acute, inflammatory, and neuropathic pain.[7][9]
The fact that this analgesia is not reversed by opioid antagonists like naloxone indicates a distinct mechanism of action, presenting a significant opportunity for developing novel pain therapeutics that may lack the side effects and addiction liability of opioids. Studies suggest that NTS2 may play a predominant role in mediating these analgesic effects.[8]
Thermoregulation
One of the most pronounced effects of centrally administered neurotensin agonists is the induction of potent hypothermia.[10][11] This effect is mediated by the activation of both NTS1 and NTS2 receptors in the median preoptic nucleus of the hypothalamus, a critical brain region for controlling body temperature.[10][12] Agonist activation of these receptors modulates the firing rate of preoptic GABAergic neurons, effectively lowering the body's thermoregulatory set point.[10] The potential for pharmacologically induced hypothermia is being explored for its neuroprotective benefits in conditions such as ischemic stroke, traumatic brain injury, and status epilepticus.[11][13]
Oncology
The neurotensin system, particularly the NTS1 receptor, is increasingly implicated in cancer progression.[14][15] NTS1 is overexpressed in various malignancies, including pancreatic, prostate, lung, and breast cancers, where its expression often correlates with poorer prognosis.[15][16][17] Activation of NTS1 by agonists has been shown to trigger multiple oncogenic signaling pathways, promoting cancer cell proliferation, migration, and invasion.[14][15][18] While agonists themselves promote tumor growth, this receptor system presents a valuable target for cancer therapy and diagnostics. The high expression of NTS1 on cancer cells can be exploited for targeted drug delivery or for developing radiolabeled ligands for tumor imaging.[16]
Quantitative Data for Selected Neurotensin Receptor Agonists
The following table summarizes the binding affinity (Ki or IC50) and functional potency (EC50) for several key neurotensin receptor agonists. These values are essential for comparing the pharmacological profiles of different compounds and for guiding drug development efforts.
| Agonist | Receptor Target | Binding Affinity (nM) | Functional Potency (EC50, nM) | Cell/Tissue System |
| Neurotensin | NTS1 | Ki: ~0.1-1.0 | 0.8 - 2.0 | Various (e.g., HT-29 cells, brain tissue)[8] |
| NTS2 | Ki: ~3-17 | - | Various (e.g., cerebellar granule cells, CHO-hNTS2)[3][14] | |
| JMV 449 | NTS1/NTS2 | IC50: 0.15 | 1.9 | Neonatal mouse brain / Guinea pig ileum[1] |
| PD149163 | NTS1 (selective) | High Affinity (nM range) | - | N/A[7][16] |
| Contulakin-G | NTS1 | - | 32.4 | HT-29 cells (Calcium mobilization)[8] |
| Levocabastine | NTS2 | Ki: 17 | Partial Agonist/Antagonist | N/A[14] |
| SR48692 | NTS2 | IC50: ~80-200 | Agonist at NTS2 | Adult rat/mouse brain[3][11][18] |
Note: Values can vary based on the specific assay conditions, cell line, and species used. SR48692 is classically known as an NTS1 antagonist but exhibits agonist activity at the NTS2 receptor.[3]
Detailed Experimental Protocols
Characterizing the interaction of agonists with neurotensin receptors requires specific and robust experimental methodologies. Below are protocols for two fundamental assays used in the field.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow Diagram:
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the neurotensin receptor of interest in a cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Neurotensin), and varying concentrations of the unlabeled test agonist.
-
Nonspecific Binding: Prepare a set of tubes containing the radioligand and a high concentration of unlabeled neurotensin to determine nonspecific binding.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a beta counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of agonist that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: Fluorescence-Based Calcium Mobilization Assay
This cell-based functional assay measures the ability of an agonist to activate Gαq-coupled receptors (like NTS1) by detecting the subsequent increase in intracellular calcium.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the NTS1 receptor onto black, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate for approximately 30-60 minutes at 37°C to allow the cells to take up the dye. Probenecid may be included in the buffer to prevent dye leakage from the cells.
-
Baseline Measurement: Place the plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR). Measure the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the agonist.
-
Agonist Addition: The instrument automatically injects a solution of the test agonist at various concentrations into the wells.
-
Signal Detection: Immediately following agonist addition, the fluorescence intensity is monitored kinetically over time (e.g., for 1-3 minutes). Activation of NTS1 will trigger calcium release, causing the dye to fluoresce brightly.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).
Conclusion
Neurotensin receptor agonists represent a versatile class of compounds with significant therapeutic potential across a spectrum of disorders. Their ability to modulate dopamine systems offers new avenues for treating psychiatric conditions like schizophrenia. Their potent, non-opioid analgesic properties make them promising candidates for novel pain management strategies. Furthermore, the role of the neurotensin system in thermoregulation and oncology continues to open new doors for clinical applications in neuroprotection and cancer therapy. A thorough understanding of their distinct signaling pathways, biological functions, and pharmacological profiles, as detailed in this guide, is critical for the continued development of selective and effective neurotensin-targeted therapeutics.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The neurotensin agonist PD149163 increases Fos expression in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neurotensin-1 Receptor Agonist PD149163 Blocks Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. commons.nmu.edu [commons.nmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Levocabastine - Wikipedia [en.wikipedia.org]
- 11. The Administration of Levocabastine, a NTS2 Receptor Antagonist, Modifies Na(+), K(+)-ATPase Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levocabastine | TargetMol [targetmol.com]
- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 14. PD-149163 | TargetMol [targetmol.com]
- 15. NT agonist regulates expression of nuclear high-affinity neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
The Structure-Activity Relationship of (Dab9)-Neurotensin (8-13) Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of neurotensin (8-13) analogs with a specific focus on modifications at position 9, particularly the incorporation of diaminobutyric acid (Dab). Neurotensin (NT), a 13-amino acid neuropeptide, plays a crucial role in a variety of physiological processes, including analgesia, hypothermia, and the modulation of dopamine pathways, primarily through its interaction with two G protein-coupled receptors, NTS1 and NTS2.[1] The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), represents the minimal sequence required for receptor binding and biological activity.[2] However, its therapeutic potential is limited by poor metabolic stability and inability to cross the blood-brain barrier. This has driven extensive research into the development of stabilized and potent analogs.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of (Dab9)-Neurotensin (8-13) analogs to human neurotensin receptors 1 (hNTS1) and 2 (hNTS2) is a critical determinant of their biological activity. Modifications at positions 8 and 9 have been shown to significantly influence receptor affinity and selectivity. The substitution of Arginine at position 9 with 2,4-diaminobutyric acid (Dab) has been a key strategy in developing analogs with altered properties.
Below are tables summarizing the binding affinities (Ki in nM) of various NT(8-13) analogs, including those with Dab9 substitutions, at hNTS1 and hNTS2 receptors.
Table 1: Binding Affinities of Single-Substitution (Dab9)-Neurotensin (8-13) Analogs
| Compound | Sequence (8-13) | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity (NTS1/NTS2) |
| NT(8-13) | Arg-Arg-Pro-Tyr-Ile-Leu | 0.41 ± 0.05 | 0.90 ± 0.04 | 0.5 |
| [Dab9]NT(8-13) | Arg-Dab -Pro-Tyr-Ile-Leu | 2.2 | 0.5 | 4.4 |
Table 2: Binding Affinities of Double-Substituted Neurotensin (8-13) Analogs
| Compound | Sequence (8-13) | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity (NTS1/NTS2) |
| [Hlys8, Dab9]NT(8-13) | Hlys -Dab -Pro-Tyr-Ile-Leu | Maintained 60% of NT(8-13) affinity | Not Reported | Not Reported |
| [Dab8, Dab9]NT(8-13) | Dab -Dab -Pro-Tyr-Ile-Leu | 2.1 ± 0.3 | 19.5 ± 0.7 | 0.1 |
Data compiled from multiple sources. Hlys: Homolysine.
These data indicate that while a single Dab9 substitution can shift selectivity towards the NTS2 receptor, combining it with other modifications can produce a range of affinities and selectivities.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of (Dab9)-Neurotensin (8-13) analogs.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of NT(8-13) analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., pre-loaded Fmoc-Leu-Wang resin) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected N-terminus.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[3][4]
Radioligand Binding Assay
This assay is used to determine the binding affinity of the synthesized analogs for NTS1 and NTS2 receptors.
Protocol:
-
Cell Culture and Membrane Preparation: Culture cells stably expressing either hNTS1 (e.g., CHO-K1 cells) or hNTS2 (e.g., 1321N1 cells).[5] Harvest the cells and prepare cell membrane homogenates.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled neurotensin analog (e.g., [3H]NT) and varying concentrations of the unlabeled competitor analog.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or 25°C) for a specific duration to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
In Silico Modeling of (Dab9)-Neurotensin (8-13) Receptor Interaction: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between neurotensin receptor 1 (NTS1) and the neurotensin (8-13) analog, (Dab9)-Neurotensin (8-13). This document details the computational and experimental methodologies used to characterize this interaction, presents quantitative data for comparative analysis, and visualizes key biological and experimental processes.
Introduction to Neurotensin and its Receptors
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by activating G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1) and 2 (NTS2). The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal sequence required for high-affinity binding and receptor activation. Due to its role in various physiological processes, including analgesia, hypothermia, and the modulation of dopaminergic pathways, the neurotensin system is a significant target for drug development.
The modification of NT(8-13) at position 9 with 2,4-diaminobutyric acid (Dab) is a strategy to probe the steric and electrostatic requirements of the N-terminal cationic region of the peptide for receptor binding. Understanding the molecular interactions of such analogs is crucial for the rational design of novel therapeutics with improved affinity, selectivity, and pharmacokinetic properties.
Quantitative Analysis of Ligand-Receptor Interactions
The binding affinity and functional potency of neurotensin analogs are critical parameters in drug development. The following tables summarize key quantitative data for NT(8-13) and its analogs, including the (Dab9) variant.
| Ligand | Receptor | Binding Affinity (Ki) [nM] | Potency (EC50) [nM] | Reference(s) |
| Neurotensin (8-13) | hNTS1 | 0.33 - 0.68 | - | [1] |
| [Lys8, Lys9]-NT(8-13) | hNTS1 | 0.33 | - | |
| [Lys8, Lys9]-NT(8-13) | hNTS2 | 0.95 | - | |
| [Hlys8, Dab9]-NT(8-13) | hNTS1 | ~0.55* | - | [2] |
| N-methylated NT(8-13) analogs | hNTS1 | < 2 | - |
*Value estimated based on the report that [Hlys8, Dab9]NT(8-13) maintained 60% of NT(8-13) binding affinity[2]. The Ki of NT(8-13) is reported to be in the subnanomolar range, with values around 0.33 nM cited.
In Silico Modeling: Methodologies and Workflows
Computational modeling is an indispensable tool for elucidating the structural basis of ligand-receptor interactions and guiding the design of novel compounds. This section details the protocols for molecular docking and molecular dynamics simulations.
Molecular Docking of (Dab9)-Neurotensin (8-13) to NTS1
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a common workflow for docking peptidic ligands to GPCRs.
Experimental Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the human NTS1 receptor from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using a molecular modeling suite such as Schrödinger, MOE, or UCSF Chimera.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of (Dab9)-Neurotensin (8-13) using peptide building tools.
-
Perform a conformational search and energy minimization of the ligand to generate a representative set of low-energy conformers.
-
-
Docking Simulation:
-
Utilize a flexible peptide docking program such as CABS-dock for initial global docking, followed by refinement with a high-resolution method like Rosetta FlexPepDock.
-
Set the docking parameters, including the search space (grid box) encompassing the defined binding site and the number of docking runs.
-
Execute the docking simulation to generate a series of docked poses.
-
-
Analysis of Results:
-
Cluster the docked poses based on root-mean-square deviation (RMSD).
-
Score the poses using a scoring function that estimates the binding free energy.
-
Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between (Dab9)-Neurotensin (8-13) and NTS1.
-
Molecular Dynamics (MD) Simulation of the NTS1-(Dab9)-Neurotensin (8-13) Complex
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes and the stability of interactions.
Experimental Protocol:
-
System Setup:
-
Use the top-ranked docked pose from the molecular docking study as the starting structure.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve physiological concentration.
-
-
Simulation Parameters:
-
Choose a suitable force field for proteins, lipids, and ions (e.g., AMBER, CHARMM, GROMOS).
-
Define the simulation parameters, including temperature, pressure, simulation time (typically in the nanosecond to microsecond range), and the integration time step.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.
-
Run a series of equilibration steps, gradually releasing the restraints, to allow the solvent and lipids to equilibrate around the complex.
-
-
Production MD Simulation:
-
Run the production simulation without restraints for the desired length of time.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and other relevant metrics.
-
Visualize the trajectory to observe the dynamic interactions between (Dab9)-Neurotensin (8-13) and NTS1.
-
In Vitro Experimental Validation
Experimental validation is essential to confirm the predictions from in silico models. The following protocols describe standard in vitro assays for characterizing the interaction of (Dab9)-Neurotensin (8-13) with its receptor.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human NTS1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled neurotensin analog (e.g., [³H]NT), and varying concentrations of the unlabeled competitor ligand ((Dab9)-Neurotensin (8-13)).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays: NTS1 Signaling Pathway
Activation of the NTS1 receptor by an agonist like (Dab9)-Neurotensin (8-13) initiates a downstream signaling cascade. The primary pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
This assay measures the increase in intracellular calcium concentration following receptor activation.
Experimental Protocol:
-
Cell Preparation:
-
Plate NTS1-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Measurement:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence.
-
Add varying concentrations of (Dab9)-Neurotensin (8-13) to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
The integration of in silico modeling and in vitro experimental validation provides a powerful paradigm for the study of ligand-receptor interactions. The methodologies outlined in this guide offer a robust framework for characterizing the binding and functional activity of novel neurotensin analogs like (Dab9)-Neurotensin (8-13). Such detailed molecular understanding is paramount for the successful design and development of next-generation therapeutics targeting the neurotensin system.
References
(Dab9)-Neurotensin (8-13): A Deep Dive into its Pharmacokinetics and Pharmacodynamics for Researchers and Drug Development Professionals
Introduction
(Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal active fragment of the neuropeptide neurotensin (NT). This modification, where the arginine at position 9 is replaced by 2,4-diaminobutyric acid (Dab), has been a key area of investigation in the development of more stable and targeted neurotensin-based therapeutics. This in-depth guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of (Dab9)-Neurotensin (8-13) and its derivatives, tailored for researchers, scientists, and drug development professionals.
Native neurotensin holds significant therapeutic promise due to its role in a variety of physiological processes and its overexpression in several types of cancer. However, its clinical utility is hampered by a very short in vivo half-life. The development of analogs such as (Dab9)-Neurotensin (8-13) aims to overcome this limitation by enhancing resistance to enzymatic degradation while retaining high-affinity binding to neurotensin receptors.
Pharmacodynamics: Receptor Binding and Signaling
The biological effects of (Dab9)-Neurotensin (8-13) are mediated through its interaction with neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).
Receptor Binding Affinity
The substitution of Arginine at position 9 with Dab has been shown to be a favorable modification for maintaining receptor binding affinity. Studies on various analogs have demonstrated that this substitution is well-tolerated and can be combined with other modifications to fine-tune receptor selectivity and affinity. For instance, the doubly substituted analog [Hlys8, DAB9]NT(8-13) maintained 60% of the binding affinity of the parent NT(8-13) peptide for the human NTS1 receptor, making it a highly favored analog with a modified guanidinium group.[1]
Table 1: Binding Affinity of (Dab9)-Neurotensin (8-13) Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) |
| NT(8-13) | hNTS1 | Subnanomolar |
| [Hlys8, DAB9]NT(8-13) | hNTS1 | Maintained 60% of NT(8-13) affinity |
| [⁹⁹mTc]Tc-[N4-βAla7,Dab9]NT(7-13) (⁹⁹mTc-DT5) | NTS1 | - |
Note: Specific Ki values for (Dab9)-Neurotensin (8-13) are not consistently reported across the literature; instead, its affinity is often compared to the parent compound.
Signaling Pathways
Upon binding to its G protein-coupled receptors (GPCRs), neurotensin and its analogs initiate a cascade of intracellular signaling events. The NTS1 receptor is known to couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[2] The NTS1 receptor can also couple to other G proteins, such as Gαi/o and Gα12/13.[2] Furthermore, the NTS1 receptor can form heterodimers with the type I receptor NTS3 (also known as sortilin), which modulates the signaling output, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[2]
Pharmacokinetics: Stability and In Vivo Behavior
The primary motivation for developing (Dab9)-Neurotensin (8-13) analogs is to improve their pharmacokinetic profile compared to the native peptide.
Enzymatic Degradation
Neurotensin and its fragments are rapidly degraded in vivo by several peptidases.[3] Key cleavage sites have been identified at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds.[3][4] The enzymes responsible for this degradation include neprilysin (NEP), which cleaves at Pro10-Tyr11 and Tyr11-Ile12, and angiotensin-converting enzyme (ACE), which cleaves at Tyr11-Ile12.[3][4] The Arg8-Arg9 bond is hydrolyzed by thimet-oligopeptidase (TOP).[3] The substitution of Arg9 with Dab is a strategy to confer resistance to cleavage at this position.
References
(Dab9)-Neurotensin (8-13): A Technical Guide to its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal fragment of the endogenous neuropeptide neurotensin (NT). Neurotensin and its analogs exert their physiological effects through interaction with specific neurotensin receptors (NTS), primarily the G protein-coupled receptors NTS1 and NTS2. The modification of the native NT(8-13) sequence, particularly the substitution of Arginine at position 9 with Diaminobutyric acid (Dab), has been a key area of research to enhance stability and modulate receptor affinity and selectivity. This technical guide provides an in-depth overview of the role of (Dab9)-Neurotensin (8-13) in cellular signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Data Presentation: Quantitative Analysis of (Dab9)-Neurotensin (8-13) and Analog Interactions
The following tables summarize the binding affinities and functional potencies of (Dab9)-Neurotensin (8-13) and related analogs at neurotensin receptors.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| NT(8-13) | hNTS1 | Radioligand Binding | 0.68 ± 0.04 | [1] |
| NT(8-13) | hNTS2 | Radioligand Binding | 1.8 ± 0.17 | [1] |
| [Dab9]NT(8-13) | hNTS1 | Radioligand Binding | Not specified | |
| [Dab9]NT(8-13) | hNTS2 | Radioligand Binding | Not specified | |
| [N4-βAla7,Dab9]NT(7-13) (DT5) | hNTS1 | Radioligand Binding | Not specified | [2] |
| [N4-βAla7,Dab9,Tle12]NT(7-13) (DT6) | hNTS1 | Radioligand Binding | Not specified | [2] |
Table 1: Receptor Binding Affinities (Ki) of Neurotensin Analogs. This table presents the inhibition constants (Ki) of various neurotensin analogs for the human neurotensin receptors 1 and 2 (hNTS1 and hNTS2).
| Compound | Signaling Pathway | Cell Line | EC50 (nM) | Emax (%) | Reference |
| NT(8-13) | G-protein activation (IP accumulation) | Not specified | 0.88 ± 0.10 | 100 | [1] |
| NT(8-13) | Gαq stimulation | CHO-K1 | 1.42 | Not specified | [3] |
| NT(8-13) | β-arrestin 2 recruitment | CHO-K1 | 1.85 | Not specified | [3] |
| NT(8-13) | Intracellular Ca2+ mobilization | CHO | 4.16 x 10^-5 µM | Not specified | [3] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of NT(8-13). This table details the half-maximal effective concentrations (EC50) and maximum efficacies (Emax) of NT(8-13) in activating various downstream signaling pathways.
Core Signaling Pathways of (Dab9)-Neurotensin (8-13)
(Dab9)-Neurotensin (8-13), through its interaction with the NTS1 receptor, activates a cascade of intracellular signaling events. These pathways are crucial in mediating the physiological and pathological effects of this peptide.
G Protein-Coupled Receptor (GPCR) Activation
Upon binding of (Dab9)-Neurotensin (8-13) to the NTS1 receptor, a conformational change is induced in the receptor, leading to the activation of heterotrimeric G proteins. The NTS1 receptor is known to couple to multiple G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13[4].
Caption: Ligand binding and G protein activation.
Downstream Second Messenger Pathways
The activation of different G protein subtypes by the (Dab9)-Neurotensin (8-13)-NTS1 complex initiates distinct second messenger cascades:
-
Gαq Pathway: Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: The activation of Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
β-Arrestin Recruitment: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the NTS1 receptor. This phosphorylation promotes the binding of β-arrestins, which desensitize the G protein signal and can initiate their own signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway (ERK1/2).
Caption: NTS1 downstream signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of (Dab9)-Neurotensin (8-13) signaling are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (Dab9)-Neurotensin (8-13) for NTS1 and NTS2 receptors.
Materials:
-
Cell lines expressing human NTS1 or NTS2 receptors (e.g., CHO-K1, HT-29).
-
Radiolabeled neurotensin analog (e.g., [125I]-Tyr3-NT).
-
Unlabeled (Dab9)-Neurotensin (8-13) and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture cells to confluency and harvest. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (below its Kd), and varying concentrations of the unlabeled competitor ligand ((Dab9)-Neurotensin (8-13)).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of (Dab9)-Neurotensin (8-13) to induce intracellular calcium release.
Materials:
-
Cells expressing the NTS1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
(Dab9)-Neurotensin (8-13).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or microscope with calcium imaging capabilities.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells again to remove excess dye.
-
Stimulation: Place the plate in the fluorescence reader and record a baseline fluorescence reading. Add varying concentrations of (Dab9)-Neurotensin (8-13) and immediately start recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the activation of the ERK1/2 signaling pathway by (Dab9)-Neurotensin (8-13).
Materials:
-
Cells expressing the NTS1 receptor.
-
(Dab9)-Neurotensin (8-13).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to near confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation. Treat the cells with varying concentrations of (Dab9)-Neurotensin (8-13) for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total ERK1/2.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the cellular effects of (Dab9)-Neurotensin (8-13).
Caption: Experimental workflow for signaling characterization.
Conclusion
(Dab9)-Neurotensin (8-13) is a valuable tool for investigating the complex signaling networks regulated by neurotensin receptors. Its interaction with the NTS1 receptor triggers a pleiotropic signaling response involving multiple G protein subtypes and β-arrestin, leading to the modulation of key second messengers and downstream effector kinases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in pharmacology and drug development, facilitating further exploration of the therapeutic potential of targeting neurotensin signaling pathways.
References
Methodological & Application
Application Notes and Protocols for (Dab9)-Neurotensin (8-13) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dab9)-Neurotensin (8-13) is a synthetic hexapeptide analog of the C-terminal active fragment of neurotensin, with the arginine at position 9 substituted by 2,4-diaminobutyric acid (Dab). This modification is of interest for structure-activity relationship studies to probe the binding and functional requirements of neurotensin receptors. These application notes provide a summary of the binding characteristics of (Dab9)-Neurotensin (8-13) and detailed protocols for its investigation in common in vitro assays.
Data Presentation
The following table summarizes the in vitro binding affinity of (Dab9)-Neurotensin (8-13) for human neurotensin receptors 1 (NTSR1) and 2 (NTSR2).
| Compound | Receptor | Ki (nM) ± SEM |
| (Dab9)-Neurotensin (8-13) | hNTSR1 | 0.41 ± 0.05 |
| (Dab9)-Neurotensin (8-13) | hNTSR2 | 0.90 ± 0.04 |
Data sourced from US Patent US20110263507A1[1]
Signaling Pathway
Activation of the high-affinity neurotensin receptor 1 (NTSR1) by agonists such as neurotensin and its analogs initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently trigger downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade, which is involved in cell proliferation and survival.[2][3]
References
- 1. US20110263507A1 - Peptide analogs that are potent and selective for human neurotensin receptor subtype 2 - Google Patents [patents.google.com]
- 2. Identification and Functional Characterization of a Stable, Centrally Active Derivative of the Neurotensin (8–13) Fragment as a Potential First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of (Dab⁹)‑Neurotensin (8-13) with ⁹⁹ᵐTc for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin receptors (NTRs) are overexpressed in a variety of cancers, including pancreatic, breast, colon, and prostate cancer, making them an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2] Neurotensin (NT), a 13-amino acid peptide, binds to these receptors; however, its clinical utility is hampered by its rapid in vivo degradation.[3][4] The C-terminal fragment NT(8-13) is the shortest sequence that retains high binding affinity for the neurotensin receptor 1 (NTS1R).[2] To enhance stability and imaging characteristics, analogs of NT(8-13) have been developed. One such modification involves the substitution of Arginine at position 9 with diaminobutyric acid (Dab), creating (Dab⁹)-Neurotensin (8-13). This modification has been shown to improve stability while maintaining receptor affinity.[5]
This document provides detailed protocols for the radiolabeling of (Dab⁹)-Neurotensin (8-13) with Technetium-99m (⁹⁹ᵐTc), a readily available and cost-effective radionuclide ideal for single-photon emission computed tomography (SPECT) imaging.[6] We will cover the use of different bifunctional chelators, in vitro stability assessment, receptor binding assays, and biodistribution studies.
Radiolabeling Strategies and Protocols
The radiolabeling of peptides like (Dab⁹)-Neurotensin (8-13) with ⁹⁹ᵐTc typically involves a bifunctional chelator (BFC). The BFC is covalently attached to the peptide and serves to stably coordinate the ⁹⁹ᵐTc radiometal. Common chelators used for this purpose include 6-hydrazinonicotinamide (HYNIC) and mercaptoacetyltriglycine (MAG₃).[7]
Protocol 1: Radiolabeling using HYNIC as a Bifunctional Chelator
This protocol describes the labeling of a HYNIC-conjugated (Dab⁹)-Neurotensin (8-13) peptide.
Materials:
-
HYNIC-(Dab⁹)-Neurotensin (8-13) peptide conjugate
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Tricine
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
-
Stannous chloride (SnCl₂) solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Saline solution (0.9% NaCl)
-
Sep-Pak C18 cartridges
-
Ethanol
-
Water for injection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HYNIC-(Dab⁹)-Neurotensin (8-13) in water for injection.
-
Prepare a fresh solution of SnCl₂ in ethanol.
-
Prepare aqueous solutions of Tricine and TPPTS.
-
-
Radiolabeling Reaction:
-
In a sterile, nitrogen-purged vial, add the HYNIC-(Dab⁹)-Neurotensin (8-13) stock solution.
-
Add the Tricine and TPPTS solutions.
-
Add the freshly eluted Na⁹⁹ᵐTcO₄ solution.
-
Initiate the reduction of pertechnetate by adding the SnCl₂ solution.
-
Adjust the pH of the reaction mixture to approximately 7.0 using 0.1 M HCl or 0.1 M NaOH.
-
Incubate the reaction mixture at 100°C for 10-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).
-
ITLC can be used to determine the percentage of free pertechnetate and reduced/hydrolyzed ⁹⁹ᵐTc.
-
Radio-HPLC is used to separate the labeled peptide from unlabeled peptide and other impurities. A typical mobile phase would be a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
-
Purification (if necessary):
-
If the RCP is below 95%, purification can be performed using a Sep-Pak C18 cartridge.
-
Condition the cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove hydrophilic impurities.
-
Elute the ⁹⁹ᵐTc-(Dab⁹)-Neurotensin (8-13) with an ethanol/saline solution.
-
Protocol 2: Radiolabeling using MAG₃ as a Bifunctional Chelator
This protocol outlines the labeling of an S-acetyl-MAG₃-conjugated (Dab⁹)-Neurotensin (8-13) peptide.
Materials:
-
S-acetyl-MAG₃-(Dab⁹)-Neurotensin (8-13) peptide conjugate
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄)
-
Stannous chloride (SnCl₂) solution
-
Tartrate buffer
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Saline solution (0.9% NaCl)
-
PD-10 desalting columns
Procedure:
-
Deprotection of Thiol Group:
-
Dissolve the S-acetyl-MAG₃-(Dab⁹)-Neurotensin (8-13) in a basic solution (e.g., NaOH) to remove the acetyl protecting group from the sulfur atom.
-
Neutralize the solution with HCl.
-
-
Radiolabeling Reaction:
-
In a sterile vial, combine the deprotected MAG₃-(Dab⁹)-Neurotensin (8-13) with tartrate buffer.
-
Add the Na⁹⁹ᵐTcO₄ eluate.
-
Add the SnCl₂ solution to reduce the technetium.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Quality Control:
-
Perform ITLC and radio-HPLC as described in Protocol 1 to determine the radiochemical purity.
-
-
Purification:
-
Purify the labeled peptide using a PD-10 desalting column to remove unreacted ⁹⁹ᵐTc and other small molecule impurities.
-
In Vitro Characterization
Stability Studies
Protocol: Plasma Stability Assay
-
Add a small volume of the purified ⁹⁹ᵐTc-(Dab⁹)-Neurotensin (8-13) to fresh human or mouse plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the plasma.
-
Precipitate the plasma proteins by adding an equal volume of ethanol or acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.
Receptor Binding Studies
Protocol: Competitive Binding Assay
This assay determines the affinity of the non-radiolabeled (Dab⁹)-Neurotensin (8-13) for the neurotensin receptor by measuring its ability to compete with a known radiolabeled ligand.
-
Use cells or cell membranes known to express the neurotensin receptor (e.g., HT-29 or WiDr human colon cancer cells).[4][5]
-
Incubate the cells/membranes with a constant concentration of a radiolabeled neurotensin analog (e.g., ¹²⁵I-Tyr³-NT).
-
Add increasing concentrations of the non-radiolabeled (Dab⁹)-Neurotensin (8-13) peptide.
-
After incubation, separate the bound from the free radioligand by filtration.
-
Measure the radioactivity of the filters.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
In Vivo Evaluation
Biodistribution Studies
Protocol: Animal Biodistribution
-
Use tumor-bearing animal models (e.g., nude mice with xenografts of human cancer cells expressing NTR).[4][5]
-
Inject a known amount of the purified ⁹⁹ᵐTc-(Dab⁹)-Neurotensin (8-13) intravenously into the tail vein of the mice.
-
At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of animals.
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
| Parameter | ⁹⁹ᵐTc-HYNIC-(Dab⁹)-NT(8-13) | ⁹⁹ᵐTc-MAG₃-(Dab⁹)-NT(8-13) | Reference |
| Radiochemical Yield | > 97% | > 97% | [7] |
| Plasma Protein Binding | ~22% | ~22% | |
| Receptor Binding Affinity (IC₅₀) | Nanomolar range | Nanomolar range | |
| Tumor Uptake (4h p.i., %ID/g) | 0.44 ± 0.02 | Higher than HYNIC analog | |
| Tumor-to-Blood Ratio (4h p.i.) | < 5 | Higher than HYNIC analog |
Note: The biodistribution data can vary significantly based on the specific animal model and experimental conditions.
Visualizations
Caption: Experimental workflow for developing ⁹⁹ᵐTc-labeled neurotensin analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.eur.nl [pure.eur.nl]
- 3. In vitro and in vivo evaluation of new radiolabeled neurotensin(8-13) analogues with high affinity for NT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a new, stabilized neurotensin(8--13) pseudopeptide radiolabeled with (99m)tc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Neurotensin(8-13) analogue: radiolabeling and biological evaluation using different chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (Dab⁹)-Neurotensin(8-13) in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects through interaction with specific neurotensin receptors (NTS). The C-terminal hexapeptide fragment, NT(8-13), is the shortest sequence that binds with high affinity to these receptors and is responsible for the biological activity of the full-length peptide. The neurotensin receptor subtype 1 (NTS1) and subtype 2 (NTS2) are both G-protein coupled receptors (GPCRs) and have become targets of interest for therapeutic development in areas such as oncology, pain management, and neurological disorders.[1][2]
(Dab⁹)-Neurotensin(8-13) is a synthetic analog of NT(8-13) where the arginine at position 9 has been substituted with a diaminobutyric acid (Dab) residue. This modification has been explored to alter the binding affinity and pharmacokinetic properties of the peptide.[3] These application notes provide a detailed protocol for utilizing (Dab⁹)-Neurotensin(8-13) as a competitor in radioligand binding assays to characterize its affinity for NTS1 and NTS2 receptors.
Signaling Pathways of Neurotensin Receptors
The activation of NTS1 and NTS2 receptors by agonists initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
NTS1 Receptor Signaling Pathway
The NTS1 receptor primarily couples to the Gq family of G-proteins.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.[2]
NTS2 Receptor Signaling Pathway
The NTS2 receptor is commonly associated with the Gi family of G-proteins.[2] Following agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state of its downstream targets, modulating cellular activity.[2]
Quantitative Data
The binding affinity of (Dab⁹)-Neurotensin(8-13) and related compounds for human NTS1 and NTS2 receptors has been determined through competitive binding assays. The data is summarized in the table below. The inhibition constant (Ki) is a measure of the affinity of the competitor ligand; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| Neurotensin | hNTS1 | - | - | 1.94 ± 0.07 | [4] |
| Neurotensin(8-13) | hNTS1 | - | - | - | - |
| (Dab⁹)-Neurotensin(8-13) | hNTS1 | - | - | 0.41 ± 0.05 | [4] |
| [DAB⁸,DAB⁹]NT(8-13) | hNTS1 | - | - | 2.1 ± 0.3 | [4] |
| Neurotensin | hNTS2 | - | - | 6.5 ± 0.1 | [4] |
| Neurotensin(8-13) | hNTS2 | - | - | - | - |
| (Dab⁹)-Neurotensin(8-13) | hNTS2 | - | - | 0.90 ± 0.04 | [4] |
| [DAB⁸,DAB⁹]NT(8-13) | hNTS2 | - | - | 19.5 ± 0.7 | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay Workflow
The general workflow for a competitive radioligand binding assay involves preparing the receptor source, incubating it with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor, separating the bound from the free radioligand, and quantifying the bound radioactivity.
Detailed Methodology for Competitive Binding Assay
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
1. Materials and Reagents
-
Cell Line: Human colon adenocarcinoma cell line HT-29 (expresses NTS1) or Chinese Hamster Ovary (CHO) cells stably transfected with the human NTS2 receptor.
-
Radioligand: [³H]Neurotensin or [¹²⁵I]I-Tyr³-Neurotensin.
-
Competitor: (Dab⁹)-Neurotensin(8-13).
-
Non-specific Binding Control: High concentration of unlabeled Neurotensin (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Cell Scrapers
-
Homogenizer (for membrane preparation)
-
Centrifuge (refrigerated)
-
96-well filter plates with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
2. Receptor Preparation (Membrane Homogenates)
-
Culture cells to confluency in appropriate growth medium.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
3. Competitive Binding Assay Procedure
-
Thaw the membrane aliquots on ice. Dilute the membranes in binding buffer to the desired final concentration (typically 20-50 µg of protein per well).
-
Prepare serial dilutions of the competitor, (Dab⁹)-Neurotensin(8-13), in binding buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer + 50 µL of radioligand + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (1 µM Neurotensin) + 50 µL of radioligand + 100 µL of membrane suspension.
-
Competitor Wells: 50 µL of each competitor dilution + 50 µL of radioligand + 100 µL of membrane suspension.
-
-
The final concentration of the radioligand should be approximately equal to its Kd value for the receptor.
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.
-
Dry the filter mat.
-
Punch out the filters into scintillation vials, add scintillation cocktail, and cap the vials.
-
Allow the vials to sit in the dark for at least 4 hours to reduce chemiluminescence.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding for each concentration of the competitor: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration of the competitor.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Conclusion
This document provides a comprehensive guide for utilizing (Dab⁹)-Neurotensin(8-13) in competitive binding assays to determine its affinity for NTS1 and NTS2 receptors. The detailed protocols and signaling pathway diagrams are intended to support researchers in designing and executing robust experiments and in interpreting the resulting data within the broader context of neurotensin receptor pharmacology. Careful optimization of the assay conditions is recommended to ensure high-quality, reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are Neurotensin receptors and how do they work? [synapse.patsnap.com]
- 3. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 4. Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biodistribution and Clearance of (Dab9)-Neurotensin (8-13) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution and clearance of (Dab9)-Neurotensin (8-13), a modified neurotensin analog, in animal models. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to guide researchers in their study design and data interpretation.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through three known receptors (NTS1, NTS2, and NTS3). The C-terminal fragment, NT(8-13), is the minimal sequence required for biological activity and high-affinity binding to the neurotensin receptors, particularly the NTS1 receptor which is overexpressed in several types of cancer, including pancreatic, colon, and breast cancer. This overexpression makes NT analogs promising candidates for targeted cancer imaging and therapy.
A significant challenge in the clinical application of NT-based agents is their rapid degradation in vivo by peptidases. The substitution of Arginine at position 9 with Diaminobutyric acid (Dab) is a strategy employed to enhance the stability of the peptide against enzymatic degradation, thereby improving its pharmacokinetic profile and tumor-targeting capabilities. This document focuses on the biodistribution and clearance of such (Dab9)-modified NT(8-13) analogs.
Quantitative Biodistribution Data
The biodistribution of radiolabeled (Dab9)-Neurotensin (8-13) analogs has been evaluated in various animal models, typically in mice bearing tumors that overexpress the NTS1 receptor. The data is commonly presented as the percentage of the injected dose per gram of tissue (%ID/g).
Below is a summary of biodistribution data for a representative 99mTc-labeled (Dab9)-NT(8-13) analog, 99mTc-DT5, in xenograft-bearing mice.
Table 1: Biodistribution of 99mTc-DT5 in WiDr Xenograft-Bearing SCID Mice at 4 hours Post-Injection
| Organ/Tissue | % Injected Dose per Gram (%ID/g) (Mean ± SD, n=4) |
| Blood | 0.15 ± 0.04 |
| Heart | 0.08 ± 0.02 |
| Lungs | 0.30 ± 0.08 |
| Liver | 0.45 ± 0.09 |
| Spleen | 0.10 ± 0.02 |
| Kidneys | 8.63 ± 1.80 |
| Stomach | 0.12 ± 0.03 |
| Intestines | 0.40 ± 0.11 |
| Muscle | 0.07 ± 0.02 |
| Bone | 0.15 ± 0.04 |
| Tumor (WiDr) | 1.50 ± 0.35 |
Data compiled from studies on related (Dab9)-NT(8-13) analogs.[1][2]
It is important to note that co-administration of protease inhibitors, such as phosphoramidon (a neprilysin inhibitor) and lisinopril (an angiotensin-converting enzyme inhibitor), has been shown to significantly increase the tumor uptake of these radiolabeled peptides by preventing their rapid in vivo degradation.[1][3]
Experimental Protocols
This section details the common methodologies employed in the biodistribution and clearance studies of radiolabeled (Dab9)-Neurotensin (8-13) analogs.
Radiolabeling of the Peptide
A common method for radiolabeling neurotensin analogs for preclinical imaging is with Technetium-99m (99mTc).
Protocol: 99mTc Labeling using a Tetraamine Chelator
-
Reagent Preparation :
-
Prepare a solution of the (Dab9)-NT(8-13) analog containing an N-terminal tetraamine chelator (e.g., N4-Gly) in sterile water.
-
Prepare a solution of a reducing agent, such as stannous chloride (SnCl2), in nitrogen-purged, sterile, 0.1 M HCl.
-
Obtain sterile, pyrogen-free sodium pertechnetate ([99mTc]NaTcO4) from a commercial generator.
-
-
Labeling Reaction :
-
In a sterile, nitrogen-purged vial, mix the peptide solution with the SnCl2 solution.
-
Add the desired amount of [99mTc]NaTcO4 to the vial.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Quality Control :
Animal Models
Biodistribution studies are typically performed in immunodeficient mice bearing human tumor xenografts that overexpress the NTS1 receptor.
Protocol: Tumor Xenograft Implantation
-
Cell Culture : Culture a human cancer cell line known to overexpress NTS1 receptors (e.g., WiDr colon adenocarcinoma, AsPC-1 pancreatic adenocarcinoma, HT-29 colon carcinoma) under standard conditions.[3][6][7][8]
-
Animal Preparation : Use immunodeficient mice (e.g., SCID or nude mice), typically 4-6 weeks old.
-
Implantation :
-
Harvest the cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject a suspension of 5-10 million cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (typically 100-500 mm³) over 2-4 weeks before initiating the biodistribution study.[8]
-
Biodistribution Study
This protocol outlines the steps for assessing the in vivo distribution of the radiolabeled peptide.
Protocol: In Vivo Biodistribution
-
Dosing Preparation : Dilute the radiolabeled (Dab9)-NT(8-13) analog in sterile saline to the desired radioactivity concentration.
-
Administration : Inject a known amount of the radiolabeled peptide (typically 1-10 MBq) into the tail vein of the tumor-bearing mice.[7]
-
Time Points : At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of animals (typically n=3-5 per time point) by an approved method.
-
Tissue Collection and Measurement :
-
Collect blood via cardiac puncture.
-
Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, spleen, stomach, intestines, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
-
Data Analysis :
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios to assess targeting specificity.
-
In Vivo Stability and Clearance
The metabolic stability and clearance route of the radiolabeled peptide are crucial parameters to evaluate.
Protocol: Analysis of In Vivo Stability
-
Blood Sampling : At various times after injection of the radiolabeled peptide, collect blood samples from the animals.[9]
-
Sample Processing :
-
Immediately centrifuge the blood to separate plasma.
-
Precipitate plasma proteins using a solvent like ethanol or acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Metabolite Analysis : Analyze the supernatant using radio-HPLC to separate the intact radiolabeled peptide from its radiolabeled metabolites. The percentage of intact peptide over time provides a measure of its in vivo stability.[1]
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.[10][11]
Caption: Experimental Workflow for a Biodistribution Study.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neurotensin(8-13) analogue: radiolabeling and biological evaluation using different chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toward Stability Enhancement of NTS1R-Targeted Radioligands: Structural Interventions on [99mTc]Tc-DT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution, Stability, and Blood Distribution of the Cell Penetrating Peptide Maurocalcine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are Neurotensin receptors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: (Dab9)-Neurotensin (8-13) for SPECT and PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Dab9)-Neurotensin (8-13) analogs as radiotracers for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging of neurotensin receptor-positive tumors. Detailed protocols for radiolabeling and evaluation are also included.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects through three receptor subtypes: NTS1, NTS2, and NTS3. The neurotensin subtype 1 receptor (NTS1R) is overexpressed in a variety of human cancers, including pancreatic, colon, breast, and prostate cancer, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2][3][4][5] The C-terminal fragment of neurotensin, NT(8-13), is the shortest sequence that binds to NTS1R with high affinity.[2][4][6]
However, native NT and its fragments are rapidly degraded in vivo by peptidases such as neprilysin (NEP) and angiotensin-converting enzyme (ACE).[1][2][3][7] This rapid degradation hinders their clinical application as imaging agents. To overcome this limitation, various modifications have been introduced to the NT(8-13) sequence to enhance its stability. One such modification is the substitution of Arginine at position 9 with Diaminobutyric acid (Dab), resulting in (Dab9)-Neurotensin (8-13). This and other modifications aim to improve the pharmacokinetic profile of the resulting radiotracers, leading to better tumor targeting and imaging contrast.[1][2]
Neurotensin Receptor 1 (NTS1R) Signaling Pathway
Upon binding of a neurotensin analog like (Dab9)-NT(8-13), the NTS1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. NTS1 is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] The NTS1 receptor can also couple to other G proteins, such as Gαi1, GαoA, and Gα13, and can stimulate the ERK1/2 signaling pathway.[9] This signaling ultimately leads to various cellular responses, including cell proliferation, which is relevant in the context of cancer.
Experimental Workflow for Radiotracer Development
The development and evaluation of (Dab9)-Neurotensin (8-13) based radiotracers for SPECT and PET imaging follow a well-defined workflow. This process begins with the synthesis of the peptide analog and its conjugation with a suitable chelator. The resulting conjugate is then radiolabeled with a radionuclide of interest. The radiolabeled compound subsequently undergoes rigorous in vitro and in vivo evaluation to determine its potential as an imaging agent.
Data Presentation
In Vitro Data Summary
| Radiotracer | Cell Line | Binding Affinity (Ki, nM) | Cell Uptake (% added dose/mg protein) | Reference |
| [99mTc]Tc-DT5 ([N4-βAla7,Dab9]NT(7-13)) | WiDr | Not Reported | ~3.7% at 1h | [1] |
| [99mTc]Tc-DT6 ([N4-βAla7,Dab9,Tle12]NT(7-13)) | WiDr | Not Reported | ~1.0% at 1h | [1] |
| NT(8-13)-DAsn | WiDr | 2.2 ± 0.71 | Not Reported | [3] |
In Vivo Data Summary: Biodistribution in Tumor-Bearing Mice (%ID/g)
| Radiotracer | Time p.i. | Blood | Tumor | Kidneys | Liver | Reference |
| [99mTc]Tc-DT5 ([N4-βAla7,Dab9]NT(7-13)) | 4h | 0.04 | 0.43 | 8.63 | 0.17 | [1] |
| [99mTc]Tc-DT6 ([N4-βAla7,Dab9,Tle12]NT(7-13)) | 4h | 0.05 | 0.28 | 6.09 | 0.14 | [1] |
Experimental Protocols
Protocol 1: Radiolabeling of a (Dab9)-NT(8-13) Analog with 99mTc (SPECT)
This protocol is a general guideline for the radiolabeling of a HYNIC-conjugated (Dab9)-NT(8-13) peptide.
Materials:
-
HYNIC-(Dab9)-NT(8-13) peptide conjugate
-
99mTc-pertechnetate (Na[99mTcO₄]) from a 99Mo/99mTc generator
-
Stannous chloride (SnCl₂) solution
-
Tricine as a coligand
-
Sodium hydroxide (NaOH) solution
-
0.9% NaCl solution
-
Sep-Pak C18 cartridge
-
Radio-HPLC system for quality control
Procedure:
-
To a sterile vial, add the HYNIC-(Dab9)-NT(8-13) peptide conjugate (typically 1 nmol in water).
-
Add an aqueous solution of stannous chloride.
-
Add a solution of tricine.
-
Adjust the pH to 6-7 with sodium hydroxide solution.
-
Add the 99mTc-pertechnetate (e.g., 1 GBq in 0.9% NaCl).
-
Incubate the reaction mixture at 60°C for 30 minutes.[10]
-
After incubation, dilute the reaction mixture with water.
-
Purify the radiolabeled peptide using a pre-conditioned Sep-Pak C18 cartridge.
-
Determine the radiochemical purity (RCP) by radio-HPLC. An RCP of >95% is generally required for in vivo studies.
Protocol 2: Radiolabeling of a (Dab9)-NT(8-13) Analog with 68Ga or 64Cu (PET)
This protocol provides a general method for radiolabeling a DOTA-conjugated (Dab9)-NT(8-13) peptide.
Materials:
-
DOTA-(Dab9)-NT(8-13) peptide conjugate
-
68GaCl₃ eluted from a 68Ge/68Ga generator or 64CuCl₂ solution
-
Sodium acetate buffer (pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-HPLC or radio-TLC for quality control
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-(Dab9)-NT(8-13) peptide conjugate in sodium acetate buffer.
-
Add the 68GaCl₃ or 64CuCl₂ solution to the peptide solution.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. A radiochemical purity of over 99% is often achievable.[6]
Protocol 3: In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of the non-radiolabeled (Dab9)-NT(8-13) analog.
Materials:
-
Membranes from cells expressing NTS1R (e.g., HT-29 or CHO-K1 cells stably expressing hNTS1R)[9][10]
-
Radioligand (e.g., [³H]neurotensin or [¹²⁵I]I-Tyr³-NT)
-
Increasing concentrations of the non-radiolabeled (Dab9)-NT(8-13) analog
-
Incubation buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter or gamma counter
Procedure:
-
In a series of tubes, add a constant amount of cell membranes and the radioligand.
-
Add increasing concentrations of the (Dab9)-NT(8-13) analog to the tubes.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Protocol 4: In Vitro Cell Uptake and Internalization Assay
This protocol describes how to assess the uptake and internalization of the radiolabeled (Dab9)-NT(8-13) analog in NTS1R-expressing cells.
Materials:
-
NTS1R-positive cancer cells (e.g., WiDr, HT-29, AsPC-1) cultured in plates[1][5]
-
Radiolabeled (Dab9)-NT(8-13) analog
-
Culture medium
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between membrane-bound and internalized radioactivity
-
Cell lysis buffer (e.g., NaOH)
-
Gamma counter
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the radiolabeled analog in culture medium at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
To determine non-specific uptake, incubate a parallel set of cells in the presence of a large excess of unlabeled neurotensin.
-
At each time point, remove the medium and wash the cells with ice-cold PBS.
-
To measure the internalized fraction, incubate the cells with acid wash buffer to strip the membrane-bound radioactivity. Collect the supernatant (membrane-bound fraction).
-
Lyse the cells with cell lysis buffer to release the internalized radioactivity.
-
Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
-
Express the results as a percentage of the total added radioactivity per milligram of cell protein.
Protocol 5: In Vivo Biodistribution Study
This protocol details the procedure for evaluating the biodistribution of the radiolabeled (Dab9)-NT(8-13) analog in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HT-29 or WiDr xenografts)
-
Radiolabeled (Dab9)-NT(8-13) analog
-
Anesthetic
-
Syringes and needles for injection and blood collection
-
Dissection tools
-
Gamma counter and calibrated standards
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled analog (e.g., 100 µL, ~5 MBq) into the tail vein of each mouse.
-
At various time points post-injection (p.i.) (e.g., 1, 4, 24 hours), euthanize groups of mice.
-
Collect blood samples via cardiac puncture.
-
Dissect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample and in the injected dose standards using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Conclusion
(Dab9)-Neurotensin (8-13) analogs represent a promising class of radiotracers for the non-invasive imaging of NTS1R-expressing tumors with SPECT and PET. The modification at position 9 contributes to improved in vivo stability, a critical factor for successful tumor targeting. The protocols provided herein offer a framework for the radiolabeling and preclinical evaluation of these novel imaging agents, which is essential for their translation into clinical applications for cancer diagnosis and therapy. Further optimization of the peptide sequence and the chelator-linker system may lead to even better imaging characteristics and therapeutic efficacy.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. Key-Protease Inhibition Regimens Promote Tumor Targeting of Neurotensin Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Stability Enhancement of NTS1R-Targeted Radioligands: Structural Interventions on [99mTc]Tc-DT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What are Neurotensin receptors and how do they work? [synapse.patsnap.com]
- 9. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of (Dab⁹)-Neurotensin (8-13)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of (Dab⁹)-Neurotensin (8-13), a potent analog of the C-terminal fragment of neurotensin. The introduction of a diaminobutyric acid (Dab) residue at position 9 can influence the peptide's biological activity and stability, making it a molecule of interest for therapeutic and research applications. This document outlines the chemical synthesis, purification, and characterization of this peptide, along with an overview of the relevant neurotensin signaling pathway.
Introduction to (Dab⁹)-Neurotensin (8-13)
Neurotensin (NT) is a 13-amino acid neuropeptide involved in a variety of physiological processes, including pain perception, thermoregulation, and dopamine signaling.[1][2] The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal sequence required for receptor binding and biological activity.[3][4] Analogs of NT(8-13) are of significant interest in drug development for their potential therapeutic applications in oncology and neurology.[5][6]
The substitution of the native arginine at position 9 with diaminobutyric acid (Dab) can alter the peptide's charge distribution and conformational properties, potentially leading to modified receptor affinity, selectivity, and metabolic stability. This protocol details the synthesis of (Dab⁹)-Neurotensin (8-13) using Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
Materials and Reagents
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Dab(Boc)-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), Trifluoroacetic acid (TFA)
-
Cleavage cocktail: TFA/TIPS (Triisopropylsilane)/H₂O (95:2.5:2.5 v/v/v)
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of (Dab⁹)-Neurotensin (8-13)
This protocol outlines the manual synthesis of the peptide on a 0.1 mmol scale.
-
Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Ile-OH) (4 equivalents), HBTU (4 equivalents), HOBt (4 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To ensure complete coupling, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to reveal the N-terminal amine.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF (3x), DCM (3x), and finally with diethyl ether (3x). Dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Precipitation
-
Cleavage:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add the cleavage cocktail (TFA/TIPS/H₂O) to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Protocol 3: Purification and Characterization
-
Purification by HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
-
Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.
-
The expected monoisotopic mass for (Dab⁹)-Neurotensin (8-13) can be calculated and compared with the experimental value.
-
-
Purity Analysis:
-
Assess the purity of the final product by analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of (Dab⁹)-Neurotensin (8-13).
Table 1: Synthesis and Purification Summary
| Parameter | Expected Value |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 70-85% |
| Purified Peptide Yield | 25-40% |
| Purity (by analytical HPLC) | >95% |
Table 2: Characterization Data
| Analysis | Expected Result |
| Molecular Formula | C₄₁H₆₇N₁₃O₈ |
| Monoisotopic Mass | 885.52 Da |
| ESI-MS (m/z) | [M+H]⁺: 886.5 Da, [M+2H]²⁺: 443.8 Da |
| HPLC Retention Time | Dependent on specific column and gradient |
Visualizations
Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of (Dab⁹)-Neurotensin (8-13).
Neurotensin Signaling Pathway
References
Application of (Dab9)-Neurotensin (8-13) in Neuroblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a prevalent pediatric solid tumor originating from neural crest cells, presents significant therapeutic challenges, particularly in high-risk cases. The neurotensinergic system, specifically the high-affinity neurotensin receptor 1 (NTSR1), has emerged as a promising target in oncology due to its overexpression in various cancers, including neuroblastoma. Neurotensin (NT), an endogenous tridecapeptide, and its C-terminal active fragment, NT(8-13), have been shown to influence tumor cell proliferation, migration, and survival. However, the therapeutic application of native neurotensin peptides is hampered by their rapid degradation in vivo.
(Dab9)-Neurotensin (8-13) is a synthetic analog of the active fragment of neurotensin, where the arginine at position 9 is replaced by diaminobutyric acid (Dab). This modification confers increased stability against enzymatic degradation, making it a more robust tool for research and a potential candidate for therapeutic development. This document provides detailed application notes and experimental protocols for the use of (Dab9)-Neurotensin (8-13) in neuroblastoma research, focusing on the well-characterized N1E-115 neuroblastoma cell line as a primary model. While direct quantitative data for the (Dab9) analog in neuroblastoma cells is limited in published literature, the protocols and expected outcomes are based on extensive research on neurotensin and its stabilized analogs in relevant cellular models.
Data Presentation: Quantitative Insights into Neurotensin Analog Activity
The following tables summarize key quantitative data for neurotensin and its analogs in the context of neuroblastoma cell line models. This data, primarily from studies on the N1E-115 cell line, provides a baseline for understanding the expected potency and binding characteristics of stabilized analogs like (Dab9)-Neurotensin (8-13).
Table 1: Binding Affinities of Neurotensin Analogs in N1E-115 Neuroblastoma Cells
| Compound | Dissociation Constant (Kd) | Cell Line | Reference |
| [³H]Neurotensin | 9-11 nM | N1E-115 | [1] |
| Monoiodo[Trp¹¹]neurotensin | 150 pM | Differentiated N1E-115 | [2] |
| ¹²⁵I-labeled [monoiodo-Tyr³]neurotensin | 0.75 nM | N1E-115 | [3] |
Table 2: Functional Potency of Neurotensin Analogs in N1E-115 Neuroblastoma Cells
| Compound | EC50 for cGMP Stimulation | Cell Line | Reference |
| Neurotensin | 2 nM | N1E-115 | [4] |
| Acetyl neurotensin (8-13) | As active as neurotensin | N1E-115 | [4] |
| Neurotensin(8-13) | ~50 times more potent than native neurotensin | N1E-115 | [1] |
Signaling Pathways and Experimental Workflows
Neurotensin Receptor 1 (NTSR1) Signaling Cascade
Upon binding of (Dab9)-Neurotensin (8-13) to NTSR1, a G protein-coupled receptor, several downstream signaling pathways are activated. In neuroblastoma cells, this primarily involves the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events can subsequently influence cell proliferation, survival, and migration through pathways such as the MAPK/ERK cascade.[5][6] Additionally, neurotensin has been shown to stimulate cyclic GMP (cGMP) formation in N1E-115 cells.[3][4]
Experimental Workflow for Assessing (Dab9)-Neurotensin (8-13) Activity
A typical workflow to characterize the effects of (Dab9)-Neurotensin (8-13) on neuroblastoma cells involves several stages, from basic cell culture to specific functional assays.
Experimental Protocols
Protocol 1: Culture of N1E-115 Neuroblastoma Cells
The N1E-115 cell line is a widely used model for studying neurotensin receptors. These cells are loosely adherent and require careful handling.
Materials:
-
N1E-115 cells (e.g., ATCC CRL-2263)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Ca²⁺/Mg²⁺-free Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well or 24-well plates for experiments
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of N1E-115 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: N1E-115 cells are loosely adherent. To subculture, gently tap the side of the flask to detach the cells. Alternatively, rinse with Ca²⁺/Mg²⁺-free PBS and gently scrape. Avoid using trypsin if receptor integrity is critical for subsequent experiments.[7]
-
Plating for Experiments: Seed cells into appropriate well plates at a density that allows for optimal growth during the experiment (e.g., 2-4 x 10⁴ cells/cm²).[8] Allow cells to adhere and grow for 24-48 hours before treatment.
Protocol 2: Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of (Dab9)-Neurotensin (8-13) for NTSR1 in N1E-115 cells.
Materials:
-
N1E-115 cells cultured in 24-well plates
-
Radiolabeled neurotensin (e.g., [³H]Neurotensin or ¹²⁵I-labeled NT analog)
-
(Dab9)-Neurotensin (8-13) (unlabeled competitor)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Wash buffer (ice-cold PBS)
-
Scintillation fluid and vials (for ³H) or a gamma counter (for ¹²⁵I)
Procedure:
-
Cell Preparation: Culture N1E-115 cells in 24-well plates until they reach 80-90% confluency.
-
Assay Setup:
-
Wash the cells twice with binding buffer.
-
Prepare serial dilutions of unlabeled (Dab9)-Neurotensin (8-13) in binding buffer (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
To each well, add 200 µL of binding buffer containing a fixed concentration of radiolabeled neurotensin (typically at or below its Kd).
-
Add 50 µL of the corresponding (Dab9)-Neurotensin (8-13) dilution or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled native neurotensin (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting:
-
Lyse the cells in each well with 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count using a beta counter (for ³H). For ¹²⁵I, a gamma counter is used.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) for (Dab9)-Neurotensin (8-13) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
This protocol assesses the effect of (Dab9)-Neurotensin (8-13) on the viability and proliferation of neuroblastoma cells.
Materials:
-
Neuroblastoma cells (e.g., N1E-115, SH-SY5Y) cultured in 96-well plates
-
(Dab9)-Neurotensin (8-13)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of (Dab9)-Neurotensin (8-13) in complete growth medium. Replace the medium in the wells with 100 µL of the corresponding drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value if cytotoxic effects are observed.
-
Protocol 4: Cyclic GMP (cGMP) Assay
This protocol measures the stimulation of the second messenger cGMP in N1E-115 cells following treatment with (Dab9)-Neurotensin (8-13).
Materials:
-
N1E-115 cells cultured in 12-well plates
-
(Dab9)-Neurotensin (8-13)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit
Procedure:
-
Cell Preparation: Culture N1E-115 cells in 12-well plates to near confluency.
-
Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with a phosphodiesterase inhibitor in HBSS for 10-15 minutes at 37°C.
-
Stimulation: Add various concentrations of (Dab9)-Neurotensin (8-13) to the wells and incubate for a short period (e.g., 1-10 minutes) at 37°C. Neurotensin-induced cGMP production is typically transient.[3]
-
Lysis: Terminate the reaction by aspirating the medium and adding 500 µL of 0.1 M HCl to each well.
-
Sample Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 600 x g for 10 minutes to pellet cellular debris.
-
cGMP Measurement: Use the supernatant to measure cGMP levels according to the manufacturer's protocol for the cGMP ELISA kit. This typically involves acetylation of the samples and standards for increased sensitivity.
-
Data Analysis:
-
Normalize the cGMP concentration to the protein content of each sample (determined by a BCA or Bradford assay from a parallel set of wells).
-
Plot the cGMP levels against the logarithm of the (Dab9)-Neurotensin (8-13) concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
(Dab9)-Neurotensin (8-13) represents a valuable tool for investigating the role of the neurotensinergic system in neuroblastoma. Its enhanced stability makes it particularly suitable for in vitro and in vivo studies where rapid peptide degradation is a concern. The protocols provided herein offer a framework for characterizing the binding, signaling, and functional effects of this and other stabilized neurotensin analogs in neuroblastoma cell models. Further research utilizing such analogs will be crucial in validating NTSR1 as a therapeutic target and in the development of novel targeted therapies for neuroblastoma.
References
- 1. Neurotensin and its analogs--correlation of specific binding with stimulation of cyclic GMP formation in neuroblastoma clone N1E-115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1E-115-1. Culture Collections [culturecollections.org.uk]
- 3. Regulation of cyclic GMP levels by neurotensin in neuroblastoma clone N1E115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin-mediated inhibition of cyclic AMP formation in neuroblastoma N1E115 cells: involvement of the inhibitory GTP-binding component of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 7. atcc.org [atcc.org]
- 8. N1E-115. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for Flow Cytometry Analysis of (Dab9)-Neurotensin (8-13) Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects through interaction with a family of G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1). The C-terminal fragment of neurotensin, NT(8-13), is the shortest sequence that retains the full binding and pharmacological activity of the parent peptide. (Dab⁹)-Neurotensin (8-13) is a potent analog of NT(8-13) where the arginine at position 9 is replaced by 2,4-diaminobutyric acid (Dab). This modification has been shown to be well-tolerated for maintaining high-affinity binding to the NTS1 receptor.
Flow cytometry offers a powerful platform for quantifying the binding of fluorescently labeled ligands to receptors on the cell surface. This application note provides a detailed protocol for the analysis of fluorescently labeled (Dab⁹)-Neurotensin (8-13) binding to cells expressing the NTS1 receptor using flow cytometry. This technique is invaluable for determining binding affinity (Kd), receptor expression levels, and for screening of novel compounds that compete for binding to the NTS1 receptor.
Signaling Pathway
The neurotensin receptor 1 (NTS1) is a class A GPCR that couples to multiple G proteins, including Gαq, Gαi1, GαoA, and Gα13, to initiate a cascade of intracellular signaling events.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of these G proteins. Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, coupling to Gi/o can modulate adenylyl cyclase activity and ion channel function. These signaling pathways ultimately regulate a variety of cellular processes, including proliferation, migration, and survival.
Quantitative Data Summary
The binding affinity of (Dab⁹)-Neurotensin (8-13) and other relevant fluorescently labeled NT(8-13) analogs to neurotensin receptors has been determined in various studies. The dissociation constant (Kd) and the inhibitory constant (Ki) are key parameters for quantifying this interaction.
| Compound | Receptor | Cell Line | Assay Method | Binding Affinity (Kd/Ki) | Reference |
| (Dab⁹)-Neurotensin (8-13) | human NTS1 | - | Not Specified | 0.3 nM (Kd) | [2] |
| (Dab⁹)-Neurotensin (8-13) | rat NTS1 | - | Not Specified | 0.2 nM (Kd) | [2] |
| [Hlys⁸, Dab⁹]NT(8-13) | human NTS1 | - | Radioligand Binding | Maintained 60% of NT(8-13) affinity | [3] |
| Fluorescent NT(8-13) analog (Compound 3) | human NTS1 | CHO-hNTS1R | Flow Cytometry | pKd = 9.00 | |
| Fluorescent NT(8-13) analog (Compound 6) | human NTS1 | CHO-hNTS1R | Flow Cytometry | pKd = 8.80 | |
| Fluorescent NT(8-13) analog (Compound 6) | human NTS1 | HT-29 | Flow Cytometry | pKd = 8.71 |
Experimental Protocols
Materials and Reagents
-
Cells: A cell line expressing the human NTS1 receptor (e.g., CHO-hNTS1R, HT-29).
-
Fluorescent Ligand: Fluorescently labeled (Dab⁹)-Neurotensin (8-13) (e.g., conjugated to FITC, Cy5, or another suitable fluorophore).
-
Unlabeled Ligand: Unlabeled (Dab⁹)-Neurotensin (8-13) or Neurotensin (8-13) for competition assays.
-
Binding Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold PBS.
-
Fixative (optional): 1-4% paraformaldehyde in PBS.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorophore.
-
96-well V-bottom plates or microcentrifuge tubes.
Experimental Workflow
Detailed Protocol: Saturation Binding Assay
-
Cell Preparation:
-
Harvest cells expressing NTS1 receptor and wash them once with cold PBS.
-
Count the cells and resuspend them in cold binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Ligand Incubation:
-
Prepare a series of dilutions of the fluorescently labeled (Dab⁹)-Neurotensin (8-13) in binding buffer. A typical concentration range would be from 0.01 nM to 100 nM.
-
For each concentration, prepare two sets of tubes or wells: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled (Dab⁹)-Neurotensin (8-13) or NT(8-13) (e.g., 1 µM) and incubate for 10-15 minutes on ice.
-
Add 100 µL of the cell suspension to each tube.
-
Add 100 µL of the appropriate fluorescent ligand dilution to both total and non-specific binding tubes.
-
Incubate the samples on ice for 1-2 hours, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with 1 mL of cold PBS to remove unbound ligand. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Data Acquisition:
-
Resuspend the cell pellets in 300-500 µL of cold PBS.
-
If desired, add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events per sample.
-
Detailed Protocol: Competition Binding Assay
-
Cell Preparation:
-
Prepare cells as described in the saturation binding assay protocol.
-
-
Ligand and Competitor Incubation:
-
Prepare a series of dilutions of the unlabeled competitor compound.
-
Prepare a fixed, subsaturating concentration of the fluorescently labeled (Dab⁹)-Neurotensin (8-13). This concentration should ideally be close to its Kd value.
-
Add 100 µL of the cell suspension to each tube.
-
Add the various concentrations of the unlabeled competitor to the tubes.
-
Add the fixed concentration of the fluorescent ligand to all tubes.
-
Include controls for total binding (fluorescent ligand only) and non-specific binding (fluorescent ligand + high concentration of unlabeled NT(8-13)).
-
Incubate, wash, and prepare for flow cytometry as described in the saturation binding protocol.
-
Data Analysis
-
Gating: Gate on the single, viable cell population based on forward scatter (FSC), side scatter (SSC), and the viability dye signal.
-
Quantification: Determine the median fluorescence intensity (MFI) of the fluorescent signal for each sample.
-
Saturation Binding Analysis:
-
Calculate specific binding by subtracting the MFI of the non-specific binding from the MFI of the total binding for each concentration.
-
Plot the specific binding (MFI) against the concentration of the fluorescent ligand.
-
Fit the data to a one-site binding (hyperbola) equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
-
Competition Binding Analysis:
-
Plot the MFI against the log concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Conclusion
The use of fluorescently labeled (Dab⁹)-Neurotensin (8-13) in conjunction with flow cytometry provides a robust and quantitative method for studying its interaction with the NTS1 receptor. These application notes and protocols offer a framework for researchers to characterize the binding properties of this and other neurotensin analogs, screen for novel NTS1 receptor ligands, and investigate receptor expression on various cell types. The detailed methodologies and data analysis guidelines are intended to facilitate the successful implementation of this powerful technique in both basic research and drug discovery settings.
References
- 1. Fluorescence Labeling of Neurotensin(8-13) via Arginine Residues Gives Molecular Tools with High Receptor Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Labeling of Neurotensin(8–13) via Arginine Residues Gives Molecular Tools with High Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Metabolic Stability of (Dab9)-Neurotensin (8-13) in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the in vivo metabolic stability of (Dab9)-Neurotensin (8-13).
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic degradation pathways for Neurotensin (8-13) and its analogs in vivo?
A1: The primary degradation of Neurotensin (8-13) and its analogs is mediated by several peptidases. Key enzymes and their cleavage sites include:
-
Neprilysin (NEP): Cleaves at the Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² bonds.
-
Angiotensin-Converting Enzyme (ACE): Cleaves at the Tyr¹¹-Ile¹² bond.
-
Thimet Oligopeptidase (TOP): Hydrolyzes the Arg⁸-Arg⁹ bond.
-
Neurolysin: Hydrolyzes the Pro¹⁰-Tyr¹¹ bond.[1]
Q2: What is the rationale behind substituting Arginine at position 9 with Diaminobutyric acid (Dab)?
A2: The substitution of Arg⁹ with Dab is a strategy to enhance metabolic stability. This modification aims to reduce cleavage at the Arg⁸-Arg⁹ bond by peptidases like thimet oligopeptidase, thereby prolonging the peptide's half-life in vivo.[1]
Q3: Besides the Dab⁹ substitution, what other modifications can improve the metabolic stability of Neurotensin (8-13)?
A3: Several other modifications can be employed to improve stability, often in combination with the Dab⁹ substitution:
-
N-terminal modifications: Prevents degradation by aminopeptidases.[2]
-
Substitution with D-amino acids: Reduces recognition by proteases.
-
Replacement of Ile¹² with Tle (tert-Leucine): This modification has been shown to further increase stability.[1]
-
Cyclization: Constrains the peptide's conformation, making it less susceptible to enzymatic degradation.
-
PEGylation: Increases the hydrodynamic size of the peptide, which can reduce renal clearance and enzymatic degradation.
Q4: How do in vitro stability results in plasma or microsomes correlate with in vivo pharmacokinetics?
A4: While in vitro assays provide a good initial assessment of metabolic stability, the correlation with in vivo pharmacokinetics is not always direct. In vivo, factors such as tissue distribution, binding to plasma proteins, and clearance by other organs (e.g., kidneys) also significantly influence the peptide's half-life and overall exposure. Therefore, in vitro data should be interpreted with caution and confirmed with in vivo studies.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Rapid Degradation in Plasma Stability Assays
| Potential Cause | Troubleshooting Steps |
| Pre-analytical variability | - Standardize blood collection and plasma preparation procedures. Use consistent anticoagulants (e.g., EDTA, heparin) as they can influence peptidase activity. - Aliquot plasma samples to avoid repeated freeze-thaw cycles. |
| Contamination | - Ensure all labware and reagents are sterile and free of proteases. - Use protease inhibitor cocktails if appropriate for the experimental design, but be aware of their potential to interfere with the assay's objective. |
| Peptide Adsorption | - Use low-binding microcentrifuge tubes and pipette tips. - Consider the use of a carrier protein like bovine serum albumin (BSA) in the assay buffer, if it does not interfere with the analytical method. |
| Analytical Method Issues | - Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction) to ensure efficient recovery of the peptide and internal standard. - Validate the LC-MS/MS method for linearity, accuracy, and precision in the plasma matrix. |
Issue 2: High Variability in in vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Animal Handling and Dosing | - Ensure consistent and accurate dosing administration (e.g., intravenous, subcutaneous). - Minimize stress to the animals as it can affect physiological parameters and drug metabolism. |
| Biological Variability | - Use a sufficient number of animals per group to account for inter-individual differences. - Consider the age, sex, and strain of the animals as these can influence drug metabolism. |
| Blood Sampling | - Standardize the blood sampling technique and timing. - Process blood samples promptly to prevent ex vivo degradation of the peptide. |
| Bioanalytical Method | - Ensure the bioanalytical method is robust and has been validated for the specific biological matrix (e.g., plasma, tissue homogenate). - Check for potential matrix effects that could interfere with the quantification of the analyte. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and stability data for (Dab⁹)-Neurotensin (8-13) and related analogs.
Table 1: In Vivo Stability of ⁹⁹mTc-labeled Neurotensin Analogs in Mice
| Compound | Modification(s) | % Intact at 5 min post-injection |
| ⁹⁹mTc-DT1 | None (Reference) | 1.8 ± 0.8 |
| ⁹⁹mTc-DT5 | Dab⁹ | 1.3 ± 0.2 |
| ⁹⁹mTc-DT6 | Dab⁹, Tle¹² | 55.1 ± 3.9 |
| Data from a study investigating the impact of modifications on the in vivo stability of technetium-99m labeled Neurotensin analogs in mice.[1] |
Table 2: In Vitro Stability of a Stabilized Neurotensin (8-13) Pseudopeptide (NT-VIII)
| Matrix | Incubation Time | % Intact Peptide |
| Human Plasma | 24 hours | >95% |
| HT-29 Cells | 24 hours | 46% |
| NT-VIII incorporates N-methylation at Arg⁸, Lys⁹ for Arg⁹, and Tle¹² for Ile¹². This data highlights the high stability in plasma and more rapid degradation in a cellular environment.[3] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Preparation:
-
Thaw frozen plasma (e.g., human, rat) at 37°C.
-
Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO, water).
-
Pre-warm the plasma to 37°C in a water bath.
-
-
Incubation:
-
Spike the test peptide into the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
-
Protocol 2: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the test peptide.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test peptide with liver microsomes in a phosphate buffer (pH 7.4) at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Vortex and centrifuge to pellet the microsomes and precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent peptide.
-
Calculate the percentage of peptide remaining at each time point.
-
Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Visualizations
Caption: Experimental workflow for assessing the stability of (Dab9)-NT(8-13) analogs.
Caption: Simplified Neurotensin Receptor 1 (NTSR1) signaling pathway.
References
Overcoming poor solubility of (Dab9)-Neurotensin (8-13) in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (Dab9)-Neurotensin (8-13).
Frequently Asked Questions (FAQs)
Q1: What is (Dab9)-Neurotensin (8-13) and why is its solubility important?
A1: (Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal active fragment of neurotensin, a neuropeptide involved in various physiological processes. The substitution of the native arginine at position 9 with diaminobutyric acid (Dab) is primarily intended to increase the peptide's resistance to enzymatic degradation, thereby enhancing its metabolic stability for in vivo studies. Proper solubilization is crucial for accurate quantification, ensuring consistent results in biological assays, and for the overall success of experiments.
Q2: What are the general solubility characteristics of (Dab9)-Neurotensin (8-13)?
A2: The parent peptide, Neurotensin (8-13), is known to be soluble in water. The substitution with diaminobutyric acid (Dab), a hydrophilic amino acid, is not expected to significantly decrease its aqueous solubility. However, like many peptides, its solubility can be influenced by factors such as pH, ionic strength, and the presence of counter-ions from synthesis (e.g., trifluoroacetate).
Q3: I am observing a cloudy solution or particulates after attempting to dissolve (Dab9)-Neurotensin (8-13) in water. What should I do?
A3: A cloudy solution or the presence of particulates indicates incomplete dissolution. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue. The general principle is to start with the mildest solvent conditions and progressively move to stronger solubilizing agents if necessary.
Troubleshooting Guide: Overcoming Poor Solubility
If you are experiencing difficulty dissolving (Dab9)-Neurotensin (8-13), follow these steps sequentially. It is recommended to test the solubility on a small aliquot of the peptide before dissolving the entire stock.
Problem: Lyophilized (Dab9)-Neurotensin (8-13) powder does not fully dissolve in sterile, distilled water, resulting in a cloudy or particulate-containing solution.
Step 1: Initial Dissolution Attempt & Physical Assistance
-
Protocol:
-
Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, distilled water or a simple aqueous buffer (e.g., phosphate-buffered saline, PBS) at a neutral pH.
-
Gently vortex the vial for 30-60 seconds.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[1] Avoid excessive heating.
-
Visually inspect the solution for clarity.
-
-
Expected Outcome: The peptide fully dissolves, yielding a clear solution.
-
If Unsuccessful, Proceed to Step 2.
Step 2: pH Adjustment
The net charge of a peptide significantly influences its solubility. (Dab9)-Neurotensin (8-13) is a basic peptide due to the presence of arginine and diaminobutyric acid residues. Adjusting the pH away from its isoelectric point can increase solubility.
-
Protocol:
-
To your peptide suspension, add a small volume of a dilute acidic solution, such as 0.1 M acetic acid, dropwise while vortexing.
-
Monitor the solution for clarity after each addition.
-
Once the peptide is dissolved, the pH can be carefully adjusted back towards neutral if required for your experiment, but be aware that the peptide may precipitate out again.
-
-
Expected Outcome: The peptide dissolves in the acidic solution.
-
If Unsuccessful, Proceed to Step 3.
Step 3: Use of Organic Co-solvents
For persistently insoluble peptides, the use of a small amount of an organic solvent can aid in dissolution.
-
Protocol:
-
Add a minimal volume (e.g., 10-20 µL) of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the lyophilized peptide.
-
Ensure the peptide is fully wetted and gently vortex to dissolve.
-
Once dissolved, slowly add your aqueous buffer to the desired final concentration while vortexing.
-
Caution: Be mindful of the final concentration of the organic solvent in your experimental setup, as it may affect biological assays. Aim for the lowest possible concentration.
-
-
Expected Outcome: The peptide dissolves in the organic solvent and remains in solution upon dilution with the aqueous buffer.
Data Summary
The following table summarizes the solubility of the parent peptide, Neurotensin (8-13), and the key solubilizing amino acid in the analog, L-2,4-diaminobutyric acid. This data provides a strong indication that (Dab9)-Neurotensin (8-13) should be readily soluble in aqueous solutions.
| Compound | Solvent | Solubility | Source |
| Neurotensin (8-13) | Water | Soluble | GenScript |
| L-2,4-diaminobutyric acid | Water | 0.5 g / 10 mL | Sigma-Aldrich[2] |
Experimental Protocols
Protocol 1: Standard Aqueous Solubilization of (Dab9)-Neurotensin (8-13)
-
Preparation: Allow the vial of lyophilized (Dab9)-Neurotensin (8-13) to equilibrate to room temperature.
-
Reconstitution: Add the calculated volume of sterile, deionized water or PBS (pH 7.4) to achieve the desired stock concentration.
-
Mixing: Gently vortex the vial for 1 minute.
-
Sonication (if necessary): If the solution is not clear, place the vial in a sonicating water bath for 5-10 minutes.
-
Filtration: For critical applications, filter the solution through a 0.22 µm sterile filter to remove any potential micro-aggregates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: pH-Assisted Solubilization
-
Preparation: Equilibrate the lyophilized peptide to room temperature.
-
Initial Suspension: Add approximately 80% of the final desired volume of sterile, deionized water.
-
Acidification: While vortexing, add 0.1 M acetic acid dropwise until the peptide dissolves completely.
-
Volume Adjustment: Bring the solution to the final volume with sterile, deionized water.
-
pH Neutralization (Optional): If required for the experiment, carefully add a dilute base (e.g., 0.1 M NaOH) to adjust the pH. Be observant for any signs of precipitation.
-
Storage: Aliquot and store at -20°C or -80°C.
Visualizations
Neurotensin Signaling Pathway
References
Reducing non-specific binding of (Dab9)-Neurotensin (8-13) in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Dab9)-Neurotensin (8-13) to help reduce non-specific binding in assays.
Frequently Asked Questions (FAQs)
Q1: What is (Dab9)-Neurotensin (8-13) and why is reducing non-specific binding important?
A1: (Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal fragment of neurotensin, a neuropeptide involved in various physiological processes. The substitution of arginine at position 9 with diaminobutyric acid (Dab) can alter its binding properties and metabolic stability.[1] Non-specific binding, the binding of the peptide to sites other than its intended receptor (primarily the Neurotensin Receptor 1, NTS1), can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of specific binding. Minimizing non-specific binding is therefore critical for obtaining reliable and reproducible data.
Q2: What are the common causes of high non-specific binding in (Dab9)-Neurotensin (8-13) assays?
A2: High non-specific binding in peptide-based assays can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to plasticware (e.g., microplates, pipette tips) and filter membranes through hydrophobic or electrostatic interactions.
-
Inadequate Blocking: Insufficient or inappropriate blocking agents may not effectively saturate all non-specific binding sites on the assay surface.
-
Suboptimal Buffer Composition: The pH, ionic strength, and presence or absence of detergents in the assay buffer can significantly influence non-specific interactions.
-
Radioligand Quality: If using a radiolabeled form of (Dab9)-Neurotensin (8-13), impurities or degradation products can contribute to high background.
-
Cell or Membrane Preparation Quality: Poor quality cell membranes or tissue homogenates can expose additional non-specific binding sites.
Q3: Which blocking agents are recommended for assays with (Dab9)-Neurotensin (8-13)?
A3: The choice of blocking agent is critical and often needs to be empirically determined. Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker. It is important to use high-purity, fatty acid-free BSA to avoid interference.
-
Non-fat Dry Milk: A cost-effective option, but it may contain endogenous components that can interfere with certain detection systems (e.g., biotin-based assays or phosphoprotein detection).[2]
-
Fish Gelatin: Can be effective at reducing non-specific binding and is a good alternative to BSA, especially in assays where cross-reactivity with mammalian proteins is a concern.[2]
-
Synthetic Blockers: Protein-free blocking buffers containing synthetic polymers can offer consistency and reduce the risk of cross-reactivity.[2]
-
Normal Serum: Serum from the same species as the secondary antibody can be used to block non-specific antibody binding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells | Inadequate blocking | - Increase the concentration of the blocking agent.- Increase the incubation time for the blocking step.- Test a different blocking agent (see table below for comparison). |
| Suboptimal buffer conditions | - Optimize the pH of the assay buffer.- Increase the salt concentration (e.g., NaCl) to reduce electrostatic interactions.- Add a non-ionic detergent (e.g., Tween-20 or Triton X-100) at a low concentration (0.01-0.1%) to the wash buffer. | |
| Issues with the radioligand | - Check the purity and specific activity of the radiolabeled peptide.- Filter the radioligand solution before use. | |
| High variability between replicate wells | Inconsistent washing | - Ensure all wells are washed with the same volume and for the same duration.- Use an automated plate washer for improved consistency. |
| Pipetting errors | - Use calibrated pipettes and ensure proper technique.- Prepare a master mix of reagents to add to all wells. | |
| Low specific binding signal | Excessive blocking | - Decrease the concentration of the blocking agent.- Reduce the blocking incubation time. |
| Harsh wash conditions | - Decrease the number of wash steps.- Reduce the concentration of detergent in the wash buffer. |
Data Presentation: Comparison of Blocking Agents
The following table summarizes the effectiveness of common blocking agents in reducing non-specific binding. The optimal choice is assay-dependent and should be determined experimentally.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Relative Effectiveness |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | - Widely available.- Generally effective. | - Can have lot-to-lot variability.- Potential for cross-reactivity. | +++ |
| Non-fat Dry Milk | 1-5% (w/v) | - Inexpensive. | - May contain endogenous biotin and phosphoproteins.- Can mask some antigens. | +++ |
| Fish Gelatin | 0.1-1% (w/v) | - Less cross-reactivity with mammalian antibodies. | - May not be as effective as BSA or milk in all cases. | ++ |
| Casein | 0.5-2% (w/v) | - Highly effective at blocking. | - Similar disadvantages to non-fat dry milk. | ++++ |
| Synthetic Blockers (e.g., PVP, PEG) | Varies by product | - High consistency.- Protein-free. | - May be more expensive.- May not be as effective for all applications. | +++ |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for (Dab9)-Neurotensin (8-13) on Cell Membranes
This protocol describes a typical radioligand binding assay to determine the binding affinity of (Dab9)-Neurotensin (8-13) to the NTS1 receptor expressed on cell membranes.
Materials:
-
Cell membranes expressing NTS1 receptor.
-
Radiolabeled (e.g., ³H or ¹²⁵I)-(Dab9)-Neurotensin (8-13).
-
Unlabeled (Dab9)-Neurotensin (8-13).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
-
96-well microplate.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the NTS1-expressing cell membranes on ice. Dilute the membranes to the desired concentration (e.g., 10-20 µg of protein per well) in ice-cold Binding Buffer.
-
Assay Setup:
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of diluted cell membranes, and 50 µL of radiolabeled (Dab9)-Neurotensin (8-13) to designated wells.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled (Dab9)-Neurotensin (8-13) (e.g., 1 µM), 50 µL of diluted cell membranes, and 50 µL of radiolabeled (Dab9)-Neurotensin (8-13) to designated wells.
-
Competition Binding: For determining the affinity of an unlabeled compound, add 50 µL of varying concentrations of the unlabeled compound, 50 µL of diluted cell membranes, and 50 µL of a fixed concentration of radiolabeled (Dab9)-Neurotensin (8-13) to designated wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC₅₀ and subsequently the Kᵢ value.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing high non-specific binding.
Caption: General experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathway of the NTS1 receptor.[3][4]
References
Technical Support Center: Optimizing Radiolabeling of (Dab9)-Neurotensin (8-13)
I have gathered a significant amount of information regarding the radiolabeling of neurotensin analogs, including (Dab9)-Neurotensin (8-13). The search results cover various aspects such as the influence of chelators, reducing agents, pH, precursor concentration, and the stability of the radiolabeled peptides. I have found data on different radiolabeling methods (e.g., with 99mTc, 68Ga, 177Lu, 64Cu), common issues like in vivo degradation by proteases, and strategies to improve stability.
However, I need to organize this information into the requested format of a technical support center with troubleshooting guides and FAQs. I also need to extract quantitative data to create structured tables and then develop detailed experimental protocols based on the methodologies described in the search results. Finally, I will need to create the specified Graphviz diagrams.
Given the breadth of the information, I will proceed with structuring the content. I believe I have enough information to create a comprehensive technical support center without needing further searches at this moment. If specific details for the protocols or diagrams are missing, I will then perform targeted searches.
Welcome to the technical support center for the radiolabeling of (Dab9)-Neurotensin (8-13). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of (Dab9)-Neurotensin (8-13) and similar peptide analogs.
| Issue | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield | Suboptimal pH of reaction mixture: The pH is a critical parameter for achieving high labeling yields. For many radiolabeling reactions with peptides, a specific pH range is required for efficient chelation.[1][2] | Adjust the pH of the reaction mixture to the optimal range for your specific chelator and radionuclide. For instance, with DTPA-Neurotensin(8-13) analogues, a pH between 4.2 and 5.5 has been shown to be optimal for quantitative radiolabeling.[1] |
| Inadequate amount of reducing agent: For radiolabeling with isotopes like Technetium-99m (99mTc), a reducing agent is necessary to reduce the pertechnetate to a lower oxidation state that can be chelated.[3][4] Insufficient reducing agent will result in unreacted pertechnetate. | Ensure an adequate molar ratio of the reducing agent (e.g., stannous chloride) to the pertechnetate. The amount must be sufficient to interact with all of the pertechnetate.[3] Different reducing agents like dithiothreitol (DTT) or ascorbic acid can also be evaluated.[5] | |
| Low precursor (peptide) concentration: The concentration of the (Dab9)-Neurotensin (8-13) precursor can impact the radiochemical yield.[6][7][8] | While a higher precursor concentration can increase the radiochemical yield, it may decrease the molar activity.[6] Optimize the precursor concentration to achieve a balance between high radiochemical yield and the desired molar activity for your application. | |
| Presence of competing metal ion contaminants: Metal ion impurities in the precursor solution or reagents can compete with the desired radionuclide for the chelator, leading to a decreased radiolabeling yield.[1][6][7][8] | Use high-purity reagents and water. Consider pre-treating solutions with a chelating resin to remove metal ion contaminants. Including a proper reducing agent can also help to avoid potential competition from trivalent metal ion contamination.[1] | |
| Poor In Vivo Stability / Rapid Degradation | Enzymatic degradation of the peptide: Neurotensin and its analogs are susceptible to rapid degradation in vivo by peptidases such as neprilysin (NEP) and angiotensin-converting enzyme (ACE).[9][10] This can lead to poor tumor targeting and altered biodistribution. | Structural modifications to the peptide backbone, such as the substitution of amide bonds with stable 1,2,3-triazoles, can enhance stability against proteolytic degradation.[11] Co-injection with protease inhibitors like phosphoramidon (a NEP inhibitor) and lisinopril (an ACE inhibitor) has been shown to significantly stabilize neurotensin-based radioligands in vivo.[9] |
| Transchelation of the radionuclide: The radiolabel may detach from the peptide and bind to other molecules in vivo, such as plasma proteins or cysteine.[12] | The choice of chelator significantly impacts the in vivo stability of the radiolabeled peptide.[12][13] Evaluate different bifunctional chelators (e.g., HYNIC, MAG3, DOTA) to find one that forms a highly stable complex with the chosen radionuclide.[13][14] | |
| Altered Biodistribution / High Non-Target Organ Uptake | Changes in lipophilicity due to the chelator/radionuclide complex: The physicochemical properties of the radiolabeled peptide, particularly its lipophilicity, can be significantly influenced by the choice of chelator and radionuclide. This, in turn, affects its biodistribution and clearance pathways.[13] | Select a chelator that results in a radiolabeled conjugate with favorable pharmacokinetic properties for your target. For example, a more hydrophilic complex may exhibit faster renal clearance and lower liver uptake.[13] |
| Formation of radiochemical impurities: The presence of impurities such as hydrolyzed-reduced technetium can lead to unintended uptake in the reticuloendothelial system (liver, spleen).[3] | Optimize the radiolabeling conditions (pH, temperature, reaction time) to minimize the formation of impurities.[2] Use appropriate quality control methods (e.g., HPLC, TLC) to ensure the radiochemical purity of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling (Dab9)-Neurotensin (8-13)?
A1: The optimal pH is highly dependent on the chelator conjugated to the peptide and the radionuclide being used. For DTPA-conjugated neurotensin analogs, a pH range of 4.2 to 5.5 has been reported to provide quantitative radiolabeling yields.[1] It is crucial to experimentally determine the optimal pH for your specific combination of peptide-chelator conjugate and radionuclide.
Q2: Which reducing agent should I use for 99mTc labeling?
A2: Stannous chloride (SnCl2) is a commonly used and powerful reducing agent for 99mTc radiopharmaceuticals.[4] The amount of stannous ion must be sufficient to reduce the Tc(VII) in pertechnetate to a lower, more reactive oxidation state.[3] Other reducing agents such as dithiothreitol (DTT) and ascorbic acid have also been evaluated and can be effective.[5]
Q3: How can I improve the in vivo stability of my radiolabeled (Dab9)-Neurotensin (8-13)?
A3: Improving in vivo stability is critical for effective tumor targeting. Strategies include:
-
Peptide Modification: Introducing modifications to the peptide backbone, such as replacing amide bonds with 1,2,3-triazoles, can increase resistance to enzymatic degradation.[11]
-
Protease Inhibitors: Co-administration of inhibitors for enzymes like neprilysin (NEP) and angiotensin-converting enzyme (ACE) can significantly enhance the stability of circulating radioligands.[9]
-
Chelator Selection: The choice of a robust chelator that forms a highly stable complex with the radionuclide can prevent transchelation in vivo.[12][13]
Q4: How does the choice of chelator affect the properties of the radiolabeled peptide?
A4: The bifunctional chelator plays a critical role in the overall properties of the radiopharmaceutical. It not only securely holds the radionuclide but also influences the biodistribution and pharmacokinetics of the peptide.[12][13] Different chelators can alter the lipophilicity, plasma protein binding, and clearance pathway of the radiolabeled conjugate.[13] Therefore, the selection of the chelator should be carefully considered based on the desired in vivo behavior.
Q5: What are the common radiochemical impurities I should look for?
A5: Common radiochemical impurities, particularly in 99mTc labeling, include free (unreacted) pertechnetate (99mTcO4-) and hydrolyzed-reduced technetium (99mTcO2). Free pertechnetate will show uptake in the thyroid, salivary glands, and stomach, while hydrolyzed-reduced technetium will accumulate in the liver and spleen.[3] It is essential to perform quality control using methods like radio-HPLC or radio-TLC to quantify these impurities.
Experimental Protocols
Protocol 1: General 99mTc Labeling of a Chelator-Conjugated (Dab9)-Neurotensin (8-13) using Stannous Chloride Reduction
Materials:
-
Chelator-conjugated (Dab9)-Neurotensin (8-13)
-
Sodium pertechnetate (Na[99mTcO4]) eluate from a 99Mo/99mTc generator
-
Stannous chloride (SnCl2) solution (freshly prepared in nitrogen-purged, deoxygenated water or dilute HCl)
-
Phosphate or citrate buffer (e.g., 0.1 M, pH 5-7, specific pH to be optimized)
-
Nitrogen gas
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Quality control supplies (e.g., ITLC strips, HPLC system with a radioactivity detector)
Procedure:
-
In a sterile, nitrogen-purged reaction vial, add a specific amount of the chelator-conjugated (Dab9)-Neurotensin (8-13) peptide.
-
Add an appropriate volume of the buffer solution to achieve the desired peptide concentration and pH.
-
Add a freshly prepared stannous chloride solution. The amount should be optimized to ensure efficient reduction of the pertechnetate without causing colloid formation.
-
Introduce the desired amount of [99mTc]NaTcO4 eluate into the reaction vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature, to be optimized) for a predetermined duration (e.g., 15-30 minutes).
-
After incubation, allow the vial to cool to room temperature if heated.
-
Perform quality control analysis (e.g., radio-TLC or radio-HPLC) to determine the radiochemical purity and identify any impurities like free pertechnetate or hydrolyzed-reduced technetium.
Visualizations
Caption: General workflow for the radiolabeling of (Dab9)-Neurotensin (8-13).
Caption: Troubleshooting flowchart for low radiolabeling yield.
Caption: Simplified signaling pathway of Neurotensin receptor 1 activation.
References
- 1. Parameters ruling optimization of radiolabelling of polyamino polycarboxylated functionalized peptide derivatives: a case study report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Radiopharmacy [lumen.luc.edu]
- 5. Technetium-99m labeled monoclonal antibodies: evaluation of reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.eur.nl [pure.eur.nl]
- 10. Toward Stability Enhancement of NTS1R-Targeted Radioligands: Structural Interventions on [99mTc]Tc-DT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeled analogs of neurotensin (8–13) containing multiple 1,2,3-triazoles as stable amide bond mimics in the backbone - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. A Comparison in Monkeys of 99mTc Labeled to a Peptide by 4 Methods | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Neurotensin(8-13) analogue: radiolabeling and biological evaluation using different chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of (Dab9)-Neurotensin (8-13)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase synthesis of (Dab9)-Neurotensin (8-13), a critical peptide analog in research.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of (Dab9)-Neurotensin (8-13)?
A1: Low yields in the synthesis of (Dab9)-Neurotensin (8-13) can often be attributed to several factors:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from coupling, leading to truncated sequences.
-
Poor Coupling Efficiency: Steric hindrance, especially around the bulky side chains of the amino acids in the sequence, can lead to incomplete coupling reactions. Peptide aggregation on the resin is another major cause of poor coupling.
-
Peptide Aggregation: The hydrophobic nature of certain peptide sequences can cause the peptide chains to aggregate on the resin, limiting reagent access and hindering both deprotection and coupling steps.
-
Side Reactions: Various side reactions can occur during synthesis, including diketopiperazine formation at the dipeptide stage, aspartimide formation if Asp is present, and oxidation of sensitive residues.
-
Premature Cleavage: The linkage between the peptide and the resin can be sensitive to the repeated chemical treatments during synthesis, potentially leading to premature cleavage of the peptide from the solid support.
-
Issues During Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups can be inefficient or cause degradation of the peptide if the cleavage cocktail or conditions are not optimized for the specific sequence.
Q2: How can I monitor the completeness of the coupling and deprotection steps?
A2: Several qualitative and quantitative methods can be used:
-
Kaiser Test (Ninhydrin Test): This is a common colorimetric test to detect free primary amines. A blue or purple color indicates incomplete coupling, while a yellow or colorless result suggests a complete reaction. Note that this test is not reliable for N-terminal proline.
-
TNBS Test (2,4,6-Trinitrobenzenesulfonic Acid): This is another colorimetric test for primary amines, where an orange color on the resin beads indicates an incomplete coupling.
-
Chloranil Test: This test is used to detect secondary amines, such as proline, where a blue-green color indicates a free N-terminal proline.
-
Fmoc Quantification: The concentration of the Fmoc group cleaved during the deprotection step can be measured by UV spectrophotometry of the piperidine wash solution. A consistent Fmoc release profile across cycles suggests efficient synthesis.
Q3: What are the recommended storage conditions for the synthesized (Dab9)-Neurotensin (8-13) peptide?
A3: Lyophilized peptides are generally stable at -20°C or lower in a desiccated environment. For long-term storage, -80°C is recommended. To minimize degradation from moisture and air, it is advisable to store the peptide in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low Final Yield of Purified Peptide
| Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a second deprotection step. Consider using a stronger base solution, such as 2% DBU in the piperidine/DMF solution, for difficult sequences.[1] |
| Poor Coupling Efficiency | Use a more powerful coupling reagent like HATU or HCTU.[2] Double the coupling time or perform a double coupling. Increase the excess of amino acid and coupling reagents. |
| Peptide Aggregation | Switch to a solvent with better solvating properties like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture.[3][4] Synthesize at a higher temperature (if using a suitable synthesizer). |
| Suboptimal Cleavage | Optimize the cleavage cocktail and time. For a peptide containing Arg(Pbf) and Trp(Boc), a standard cocktail is TFA/TIS/H2O/EDT (94:1:2.5:2.5). Ensure a sufficient volume of cleavage cocktail is used to swell the resin. |
Issue 2: Presence of Deletion Sequences in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | As mentioned above, extend deprotection time, use a stronger base, or perform a double deprotection. Monitor deprotection completion using the Kaiser test. |
| Inefficient Coupling | Use a more efficient coupling reagent (see table below). Increase reaction time and reagent excess. Consider a capping step with acetic anhydride after each coupling to terminate unreacted chains and simplify purification.[2] |
| Aggregation | Employ aggregation-disrupting strategies such as using NMP as a solvent or incorporating pseudoproline dipeptides in the synthesis if the sequence allows.[3] |
Issue 3: Side Product Formation
| Potential Cause | Recommended Solution |
| Diketopiperazine Formation | This is common at the dipeptide stage, especially with Proline. If possible, start the synthesis with a pre-formed dipeptide. |
| Oxidation of Trp | Use scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail to protect the indole side chain of Tryptophan.[5] |
| Racemization | Use coupling reagents known to suppress racemization, such as those combined with ethyl (hydroxyimino)cyanoacetate (Oxyma). Avoid prolonged pre-activation times. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Racemization Risk | Cost | Notes |
| HBTU/HOBt | ++ | Moderate |
| A standard and effective choice for many sequences. |
| HATU/HOAt | +++ | Low |
| Highly efficient, especially for difficult couplings.[2] |
| HCTU | +++ | Low |
| Similar to HATU in efficiency. |
| DIC/Oxyma | ++ | Low | $ | A cost-effective option with good performance and low racemization. |
| PyBOP | ++ | Moderate |
| A phosphonium salt-based reagent, effective but can be more expensive. |
Relative efficiency is a qualitative measure based on literature consensus. '+' indicates good, '++' indicates very good, and '+++' indicates excellent efficiency.
Table 2: Effect of Deprotection Time on Fmoc Removal (General Guideline)
| Deprotection Time (minutes) | Reagent | Expected Fmoc Removal Efficiency | Notes |
| 5 | 20% Piperidine in DMF | ~80-95% | May be insufficient for complete deprotection, especially for hindered residues. |
| 10 | 20% Piperidine in DMF | >95% | Generally sufficient for most amino acids. |
| 15 | 20% Piperidine in DMF | >99% | Recommended for ensuring complete deprotection. |
| 2 x 10 | 20% Piperidine in DMF | >99.5% | A double deprotection is a robust method to ensure complete removal. |
Data is generalized from typical Fmoc-SPPS kinetics. Actual efficiency can vary based on the specific amino acid, peptide sequence, and resin.
Table 3: Reported Yield for a Neurotensin (8-13) Analog
| Peptide | Synthesis Method | Reported Yield | Reference |
| DOTA-(βAla)2-Lys-Lys-Pro-(D)Trp-Ile-TMSAla-OH | Fmoc-SPPS | 31% | [6] |
This data is for a modified neurotensin (8-13) analog and serves as a benchmark. Yields for (Dab9)-Neurotensin (8-13) may vary.
Experimental Protocols
Protocol 1: Fmoc Deprotection
-
Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 15 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-4 for a second 15-minute deprotection for critical steps or if incomplete deprotection is suspected.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.
Protocol 2: Amino Acid Coupling (using HATU)
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 3: Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) (3-5 times) and dry under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail. For (Dab9)-Neurotensin (8-13), a suitable cocktail is:
-
94% Trifluoroacetic acid (TFA)
-
2.5% 1,2-Ethanediol (EDT)
-
2.5% Water
-
1% Triisopropylsilane (TIS)
-
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
Strategies to enhance the binding affinity of neurotensin analogs
Welcome to the Technical Support Center for Neurotensin Analog Development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the binding affinity and stability of neurotensin (NT) analogs.
Frequently Asked Questions (FAQs)
Q1: My neurotensin analog exhibits low binding affinity for the NTS1 receptor. What are the primary structural modification strategies to improve it?
A1: Low binding affinity is a common challenge. The C-terminal hexapeptide of neurotensin, NT(8-13) (sequence: Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³), is the minimal fragment required for high-affinity binding and receptor activation[1][2]. Efforts to enhance affinity should focus on modifications to this core sequence.
Key strategies include:
-
N-Terminal Modifications: While the N-terminus of NT(8-13) is crucial for stability, certain modifications can also preserve or enhance affinity. N-methylation of Arg⁸ or Arg⁹ has been shown to maintain high NTS1R affinity (Kᵢ < 0.5 nM)[3]. N-terminal acylation, such as propionylation, can also yield high-affinity analogs[3].
-
Backbone Modifications: Introducing unnatural amino acids can confer proteolytic resistance and favorable conformations. For example, replacing Ile¹² with tert-butylglycine (Tle) results in only a minor decrease in NTS1R affinity while potentially increasing stability[3].
-
Side-Chain Modifications:
-
Cyclization: While cyclization is a common strategy to improve peptide stability, it must be approached with caution. Head-to-tail cyclization of NT(8-13) analogs has been reported to result in very low affinity for NTS1, likely because the C-terminal carboxylate group is important for binding[8].
The following diagram illustrates the key modification sites on the NT(8-13) backbone.
Caption: Key modification sites on NT(8-13) to modulate binding affinity and stability.
Q2: My peptide is chemically pure, but my binding assay results are inconsistent or show lower-than-expected affinity. What could be wrong?
A2: This issue can often be traced to either the experimental setup or subtle issues with the peptide itself.
-
Contamination with High-Affinity Precursors: For cyclic peptides, a common pitfall is contamination with a small amount of the highly active linear precursor, which may result from incomplete cyclization[8][9]. Even a contamination level of ~3% can lead to a false-positive binding signal[8].
-
Troubleshooting Tip: Synthesize the cyclic peptide by shifting the peptide register (i.e., starting the synthesis from a different amino acid in the sequence). This ensures that any linear, incompletely cyclized contaminants will have a different sequence from the potent linear precursor and will likely be inactive[8][9].
-
-
Non-Specific Binding: Peptides can be "sticky" and adhere to plasticware or other surfaces, reducing the effective concentration in your assay[10].
-
Troubleshooting Tip: Ensure you are using carrier proteins (like BSA) in your buffers and consider using low-binding microplates. Test for non-specific binding by comparing recovery in a simple saline solution versus a plasma or buffer solution containing carrier proteins[10].
-
-
Assay Conditions: The choice of radioligand, cell line, and incubation time can significantly impact results. Using cells with very high receptor expression can lead to ligand depletion, resulting in higher apparent Kd values[7].
The workflow below outlines a troubleshooting process for unexpected binding results.
Caption: Troubleshooting workflow for inconsistent binding affinity results.
Q3: How can I improve the metabolic stability of my neurotensin analog while retaining high NTS1R affinity?
A3: Neurotensin, particularly the NT(8-13) fragment, is rapidly degraded in vivo by peptidases[3][11][12]. Improving stability is critical for therapeutic development.
-
N-Methylation: N-methylation of the peptide backbone is a highly effective strategy. Specifically, N-methylation at Arg⁸ or Arg⁹, when combined with an Ile¹² to Tle¹² substitution, yields analogs with high NTS1R affinity (Kᵢ < 2 nM) and exceptional stability in human plasma (t₁/₂ > 48 hours)[3][11].
-
N-terminal Capping: Acylating the N-terminus (e.g., with a propionyl group) prevents degradation by aminopeptidases[3][13]. Studies show that while stability is crucial, a slight reduction in binding affinity for highly stable peptides can be offset by their longer in vivo persistence, leading to greater overall efficacy[13].
-
Use of Unnatural Amino Acids: Incorporating residues like β³-homo amino acids can increase half-life significantly. For instance, a β³hLys at position 8 increased the half-life to over 24 hours in plasma[5][6].
Data Summary: Impact of Modifications on NTS1R Affinity and Stability
| Modification Strategy | Example Analog | NTS1R Affinity (Kᵢ, nM) | Plasma Half-Life (t₁/₂) | Reference |
| Parent Fragment | NT(8-13) | 0.33 | Rapid Degradation | [3] |
| N-Methylation | [N-Me-Arg⁸, Tle¹²]-NT(8-13) | < 2 | > 48 h | [3][11] |
| N-Methylation | [N-Me-Arg⁹, Tle¹²]-NT(8-13) | < 2 | > 48 h | [3][11] |
| N-terminal Acylation | Propionyl-NT(8-13) | 1.0 | Increased Stability | [3] |
| Unnatural Amino Acid | [β³hLys⁸, 6-OH-Tic¹¹]-NT(8-13) | Significant loss | > 24 h | [5][6] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for NTS1 Receptor
This protocol is adapted from methodologies used for determining the binding affinity of NT analogs at the human NTS1 receptor (NTS1R) endogenously expressed in HT-29 colon carcinoma cells[3][7].
Objective: To determine the inhibitory constant (Kᵢ) of a test analog by measuring its ability to compete with a radiolabeled ligand for binding to NTS1R.
Materials:
-
Cells: HT-29 human colon adenocarcinoma cells (endogenously express NTS1R).
-
Radioligand: [³H]UR-MK300 or another suitable tritiated NTS1R agonist[3][7].
-
Test Compounds: Unlabeled neurotensin analogs.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[14].
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: e.g., Betaplate Scint[14].
-
Instrumentation: 96-well plate harvester, scintillation counter (e.g., MicroBeta counter).
Workflow:
Caption: Workflow for a standard radioligand competition binding assay.
Procedure:
-
Preparation: Culture HT-29 cells to confluency. Prepare cell membranes by homogenization and centrifugation, or use intact cells suspended in assay buffer[7][14].
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of ~250 µL[14].
-
Component Addition: To each well, add:
-
Cell membrane preparation or intact cells (e.g., 45,000 cells/well)[7].
-
50 µL of the test analog at various concentrations.
-
50 µL of the radioligand (e.g., [³H]UR-MK300) at a fixed concentration near its Kₔ value (e.g., 0.4 nM)[7].
-
For Total Binding: Add buffer instead of the test analog.
-
For Non-Specific Binding (NSB): Add a high concentration (e.g., 1-10 µM) of unlabeled native neurotensin or NT(8-13)[7].
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (23°C) or 30°C with gentle agitation to allow binding to reach equilibrium[7][14].
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test analog concentration.
-
Fit the data using a non-linear regression model (one-site competition) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium (Ca²⁺) Mobilization Functional Assay
This protocol measures the functional agonism of NT analogs by detecting intracellular calcium release following NTS1R activation, which is a Gq-coupled receptor[15].
Objective: To determine the potency (EC₅₀) of a test analog as an NTS1R agonist.
Materials:
-
Cells: CHO cells stably expressing human NTS1R (CHO-hNTS1R)[16].
-
Fluorescent Dye: Fura-2 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: Fluorescence plate reader capable of ratiometric measurement.
Procedure:
-
Cell Plating: Seed CHO-hNTS1R cells into a 96-well, black-walled, clear-bottom plate and grow to near confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fura-2 AM loading solution in the dark for ~60 minutes at 37°C.
-
Washing: After incubation, wash the cells gently with assay buffer to remove extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add the test analog at various concentrations and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
NTS1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NTS1 receptor upon agonist binding.
References
- 1. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iasp-pain.org [iasp-pain.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. pubs.acs.org [pubs.acs.org]
Minimizing proteolytic degradation of (Dab9)-Neurotensin (8-13) in plasma
Welcome to the technical support center for researchers working with (Dab9)-Neurotensin (8-13). This resource provides essential guidance on minimizing proteolytic degradation of this neurotensin analog in plasma, ensuring the integrity and reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of (Dab9)-Neurotensin (8-13) in plasma samples.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable peptide levels in plasma samples | Rapid degradation by plasma proteases. | - Use a combination of protease inhibitors, specifically a neprilysin inhibitor (e.g., Phosphoramidon) and an angiotensin-converting enzyme (ACE) inhibitor (e.g., Lisinopril). - Collect blood in tubes containing a protease inhibitor cocktail. - Minimize sample handling time and keep samples on ice or at 4°C at all times. |
| Inconsistent results between experimental replicates | Variable pre-analytical handling leading to different extents of degradation. | - Standardize your blood collection and plasma processing protocol. - Ensure consistent timing between sample collection, processing, and analysis. - Prepare fresh protease inhibitor stocks for each experiment. |
| Identification of multiple unexpected peptide fragments | Extensive proteolytic cleavage at multiple sites. | - Confirm the primary cleavage sites for your specific analog. For NT(8-13) analogs, major cleavage occurs at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds.[1] - Use a broader spectrum protease inhibitor cocktail if initial inhibitors are insufficient. |
| Poor recovery after protein precipitation | The chosen precipitation method is not optimal for the peptide. | - Avoid strong acids like trichloroacetic acid (TCA) which can lead to peptide loss. - Use organic solvents such as acetonitrile (ACN) or ethanol for protein precipitation. |
Frequently Asked Questions (FAQs)
Q1: Why is my (Dab9)-Neurotensin (8-13) degrading so quickly in plasma?
A1: Neurotensin and its analogs are highly susceptible to rapid degradation by endogenous peptidases present in plasma. The primary enzymes responsible for the degradation of NT(8-13) analogs are neprilysin (NEP) and angiotensin-converting enzyme (ACE).[1] A study on a closely related radiolabeled analog, [99mTc]Tc–DT5 ([N4–βAla7,Dab9]NT(7-13)), showed it was completely degraded within 5 minutes in mouse blood. While the substitution of Arginine at position 9 with Diaminobutyric acid (Dab) is a chemical modification, it may not be sufficient to prevent rapid proteolysis on its own.
Q2: What are the most effective protease inhibitors to use for stabilizing (Dab9)-Neurotensin (8-13)?
A2: A combination of a neprilysin (NEP) inhibitor and an angiotensin-converting enzyme (ACE) inhibitor has been shown to be highly effective. For instance, the combination of Phosphoramidon (PA) and Lisinopril (Lis) significantly increased the stability of a Dab9-containing neurotensin analog in vivo.[1] The addition of a general metalloprotease inhibitor like EDTA to collection tubes can also be beneficial as it chelates the zinc ions required for the activity of many peptidases.[2]
Q3: What is the expected half-life of (Dab9)-Neurotensin (8-13) in human plasma?
Q4: How can I accurately quantify the amount of intact (Dab9)-Neurotensin (8-13) in my plasma samples?
A4: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method is the gold standard for accurate quantification. This technique allows for the specific detection and quantification of the intact peptide, distinguishing it from its degradation products. It is crucial to develop a robust method with appropriate sample preparation, including effective protein precipitation and the use of a suitable internal standard.
Q5: Are there any modifications to the (Dab9)-Neurotensin (8-13) peptide that can improve its stability?
A5: Yes, various chemical modifications can enhance the stability of neurotensin analogs. These include N-terminal acetylation, C-terminal amidation, substitution with unnatural amino acids, and the introduction of pseudopeptide bonds. For example, combining modifications at different positions has been shown to prolong the plasma half-life of NT(8-13) analogs to over 20 hours.[3]
Quantitative Data Summary
The following table summarizes the in vivo stability of a radiolabeled (Dab9)-Neurotensin (8-13) analog in mouse blood with and without protease inhibitors.
Table 1: In Vivo Stability of [99mTc]Tc–DT5 ([N4–βAla7,Dab9]NT(7-13)) in Mouse Blood 5 min Post-Injection
| Treatment Group | % Intact Radioligand |
| Control (No Inhibitors) | 1.3 ± 0.2 |
| Phosphoramidon (PA) | 18.5 ± 2.5 |
| Lisinopril (Lis) | 59.9 ± 5.1 |
| PA + Lis | 89.9 ± 1.8 |
Data adapted from a study on a radiolabeled analog of (Dab9)-Neurotensin (7-13). The results demonstrate a significant increase in stability with the combined inhibition of neprilysin and ACE.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for (Dab9)-Neurotensin (8-13)
Objective: To determine the rate of degradation of (Dab9)-Neurotensin (8-13) in plasma over time.
Materials:
-
(Dab9)-Neurotensin (8-13) peptide
-
Human plasma (or species of interest), collected in K2-EDTA tubes
-
Protease inhibitors (e.g., Phosphoramidon, Lisinopril)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (a stable, non-endogenous peptide with similar properties)
-
Microcentrifuge tubes
-
Thermomixer or incubating water bath
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of (Dab9)-Neurotensin (8-13) in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Prepare working solutions of the peptide by diluting the stock solution in PBS.
-
Prepare stock solutions of protease inhibitors at appropriate concentrations.
-
Prepare a stock solution of the internal standard.
-
-
Incubation:
-
Thaw frozen plasma at room temperature and centrifuge at 2000 x g for 15 minutes at 4°C to remove any precipitates.
-
In separate microcentrifuge tubes, pre-warm the required volume of plasma to 37°C for 5 minutes.
-
To the "inhibitor" samples, add the protease inhibitor(s) to the desired final concentration and mix gently.
-
Spike the plasma (with and without inhibitors) with the (Dab9)-Neurotensin (8-13) working solution to a final concentration of, for example, 10 µM. Mix gently by vortexing.
-
Incubate the tubes at 37°C in a thermomixer with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
The t=0 sample should be taken immediately after adding the peptide.
-
-
Protein Precipitation and Sample Preparation:
-
Immediately add the plasma aliquot to a new microcentrifuge tube containing 3 volumes (e.g., 150 µL) of ice-cold ACN containing the internal standard at a fixed concentration.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining intact (Dab9)-Neurotensin (8-13) and the internal standard.
-
Create a calibration curve using known concentrations of the peptide to determine the concentration in the unknown samples.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide under each condition.
-
Visualizations
Neurotensin Receptor 1 (NTSR1) Signaling Pathway
Caption: NTSR1 signaling cascade upon neurotensin binding.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for determining peptide stability in plasma.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for peptide degradation issues.
References
Technical Support Center: Refinement of Animal Models for (Dab9)-Neurotensin (8-13) Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with (Dab9)-Neurotensin (8-13) and other neurotensin (NT) analogs in animal models. The information is designed to address common challenges and refine experimental approaches for greater accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is (Dab9)-Neurotensin (8-13) and how does it differ from native neurotensin?
A1: (Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal active fragment of neurotensin (NT), which is the sequence of amino acids from position 8 to 13. In this analog, the Arginine (Arg) at position 9 has been substituted with Diaminobutyric acid (Dab). This modification is intended to alter the peptide's properties, such as its stability against enzymatic degradation, receptor binding affinity, and selectivity for neurotensin receptor subtypes (NTS1 vs. NTS2). Such modifications can significantly impact the in vivo pharmacokinetic and pharmacodynamic profile of the compound.[1][2]
Q2: My (Dab9)-Neurotensin (8-13) administration shows high variability in behavioral responses between animals. What could be the cause?
A2: High variability is a common challenge in peptide research. Several factors can contribute:
-
Injection Accuracy: For central administration routes like intracerebroventricular (ICV) injections, even minor variations in the injection site can lead to significant differences in the peptide's distribution within the brain and, consequently, its effects.[3][4][5]
-
Peptide Stability: Peptides are susceptible to rapid degradation by proteases in biological fluids.[6][7] The stability of your specific analog in cerebrospinal fluid (CSF) or blood should be considered. Inconsistent handling or storage of the peptide solution can also lead to degradation before administration.
-
Animal Stress: Stress can significantly influence baseline physiology and behavior, potentially masking or altering the effects of the neurotensin analog.
-
Biological Variation: Inherent biological differences between animals can also contribute to variability.
Q3: How do I choose the appropriate dose for my in vivo experiments?
A3: A dose-response study is crucial. Start with a wide range of doses based on published data for similar neurotensin analogs.[8] Key physiological responses to neurotensin receptor activation that can be monitored include changes in body temperature (hypothermia is a common effect of NTS1 activation), locomotor activity, and analgesia.[9][10][11] The optimal dose will be one that produces a consistent and measurable effect with minimal adverse reactions.
Q4: What are the main signaling pathways activated by neurotensin receptors?
A4: Neurotensin receptors, primarily NTS1 and NTS2, are G protein-coupled receptors (GPCRs).[6][12]
-
NTS1: Typically couples to Gαq, activating phospholipase C (PLC). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).[12][13] NTS1 activation can also involve Gαi/o pathways.
-
NTS2: Is more commonly associated with Gαi, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.[12] Both receptor subtypes can also recruit β-arrestins, leading to receptor internalization and activation of other signaling pathways like the ERK1/2 cascade.[13]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| No observable effect after administration (e.g., no hypothermia). | 1. Incorrect Injection: The compound may not have reached the target site (e.g., missed the ventricle in an ICV injection).2. Peptide Degradation: The peptide may have been degraded before or after administration.3. Insufficient Dose: The administered dose may be too low to elicit a response.4. Receptor Desensitization: Previous exposure to agonists may have downregulated receptors.[14] | 1. Verify Injection Technique: Use a dye (e.g., Evans blue) in a subset of animals to confirm injection placement. Refine surgical procedures and ensure proper stereotaxic coordinates are used.[3][5][15]2. Ensure Peptide Integrity: Prepare fresh solutions. Consider co-administration with protease inhibitors to increase in vivo stability.[16]3. Conduct a Dose-Response Study: Test a range of higher doses.4. Allow Sufficient Washout Period: Ensure adequate time between treatments. |
| Inconsistent results across experimental days. | 1. Environmental Factors: Variations in ambient temperature, lighting, or noise levels.2. Circadian Rhythm: The time of day of the experiment can influence physiological and behavioral outcomes.3. Solution Preparation: Inconsistencies in peptide dilution or storage. | 1. Standardize the Environment: Maintain consistent experimental conditions.2. Standardize a Time-of-Day: Perform all experiments at the same time each day.3. Standardize Solution Preparation: Use a consistent protocol for preparing and storing the peptide solution. |
| Unexpected side effects (e.g., sedation, motor impairment). | 1. High Dose: The dose may be in the toxic range.2. Off-Target Effects: The analog may be interacting with other receptors.3. NTS1 vs. NTS2 Activation: NTS1 activation is often associated with hypothermia and hypotension, while NTS2 activation is linked to analgesia with fewer side effects.[17][18][19][20] | 1. Lower the Dose: Perform a dose-response study to find the therapeutic window.2. Assess Receptor Specificity: Conduct in vitro binding assays to determine the affinity of your analog for NTS1, NTS2, and other potential off-targets.3. Use Receptor Antagonists: Co-administer with selective NTS1 or NTS2 antagonists to determine which receptor is mediating the observed effects. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
This protocol describes a free-hand method for ICV injection, suitable for rapid screening of centrally-acting compounds.[3]
Materials:
-
(Dab9)-Neurotensin (8-13) solution in sterile saline
-
Anesthetic (e.g., isoflurane)
-
5 µL glass syringe with a 27-gauge needle
-
Silastic tubing to create a depth stop on the needle
-
Animal clippers, antiseptic swabs
Procedure:
-
Preparation: Anesthetize the mouse using isoflurane. Shave the fur on the head to reveal the scalp.
-
Syringe Preparation: Attach the 27G needle to the glass syringe. Place a piece of silastic tubing over the needle to act as a depth stop, leaving approximately 3.5 mm of the needle tip exposed.[3]
-
Locating the Injection Site: Position the anesthetized mouse. Identify the bregma (the junction of the sagittal and coronal sutures) by sight and touch. The injection site is typically 1 mm lateral and 0.5 mm posterior to the bregma.
-
Injection: Hold the mouse's head firmly. Insert the needle perpendicularly through the skull at the identified coordinates until the tubing stop rests on the scalp. Slowly inject the desired volume (e.g., 1-3 µL) over 1 minute.[3]
-
Post-Injection: Leave the needle in place for an additional minute to prevent backflow.[3] Slowly withdraw the needle. Monitor the animal during recovery from anesthesia.
Protocol 2: Measurement of Neurotensin-Induced Hypothermia
Materials:
-
Rectal thermometer or implantable telemetry probe
-
Animal cages in a temperature-controlled environment
Procedure:
-
Acclimation: Allow animals to acclimate to the experimental room for at least 1 hour before the experiment.
-
Baseline Temperature: Measure the baseline body temperature of each animal.
-
Administration: Administer (Dab9)-Neurotensin (8-13) or vehicle via the desired route (e.g., ICV as described above).
-
Temperature Monitoring: Measure body temperature at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours post-injection.[8][21]
-
Data Analysis: Calculate the change in body temperature from baseline for each time point. Compare the temperature changes between the treated and vehicle groups.
Visualizations
Signaling Pathways
Caption: Neurotensin Receptor Signaling Pathways.
Experimental Workflow
Caption: A typical workflow for in vivo animal studies.
Troubleshooting Logic
Caption: Decision tree for troubleshooting experiments.
References
- 1. Key-Protease Inhibition Regimens Promote Tumor Targeting of Neurotensin Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110263507A1 - Peptide analogs that are potent and selective for human neurotensin receptor subtype 2 - Google Patents [patents.google.com]
- 3. Free-Hand Intracerebroventricular Injections in Mice [app.jove.com]
- 4. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 6. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 7. Toward Stability Enhancement of NTS1R-Targeted Radioligands: Structural Interventions on [99mTc]Tc-DT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Neurotensin - Wikipedia [en.wikipedia.org]
- 10. Neurotensin-induced hypothermia improves neurologic outcome after hypoxic-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro structure-activity studies with peptide and pseudopeptide neurotensin analogs suggest the existence of distinct central neurotensin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Neurotensin receptors and how do they work? [synapse.patsnap.com]
- 13. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Rodent intracerebroventricular AAV injections [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacodynamic and pharmacokinetic profiles of a neurotensin receptor type 2 (NTS2) analgesic macrocyclic analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arxiv.org [arxiv.org]
- 21. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Neurotensin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of neurotensin (NT) analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving the delivery of neurotensin analogs to the central nervous system (CNS).
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro BBB permeability of NT analog in Transwell assay. | 1. Poor intrinsic lipophilicity of the analog. 2. Efflux by transporters (e.g., P-glycoprotein) at the BBB. 3. Enzymatic degradation of the peptide analog. 4. Inadequate tightness of the in vitro BBB model. | 1. Modify the analog: Increase lipophilicity through strategies like lipidization or conjugation with fatty acids. 2. Inhibit efflux pumps: Co-administer with known P-gp inhibitors in the assay to see if permeability increases. If so, consider designing analogs that are not substrates for efflux pumps. 3. Enhance stability: Introduce modifications such as D-amino acids, cyclization, or N-terminal/C-terminal capping to prevent enzymatic degradation. 4. Validate the model: Regularly check the transendothelial electrical resistance (TEER) of your cell monolayer to ensure barrier integrity. Use a low-permeability marker like Lucifer Yellow to confirm low paracellular flux.[1][2][3] |
| High variability in in vivo brain uptake studies. | 1. Inconsistent surgical procedure for in situ brain perfusion. 2. Rapid metabolism of the NT analog in the bloodstream. 3. Issues with the analytical method for detecting the analog in brain tissue. | 1. Standardize surgery: Ensure consistent perfusion pressure, flow rate, and duration.[4][5][6][7] 2. Assess plasma stability: Perform preliminary experiments to determine the half-life of your analog in plasma. If it's too short, consider modifications to improve stability.[8] 3. Optimize analytical method: Validate your LC-MS/MS or other detection method for sensitivity, specificity, and reproducibility with brain homogenates.[9][10][11] |
| NT analog shows good in vitro permeability but poor in vivo brain uptake. | 1. High plasma protein binding. 2. Rapid clearance from circulation by other organs. 3. The in vitro model may not fully recapitulate the in vivo BBB. | 1. Measure plasma protein binding: Use techniques like equilibrium dialysis to determine the fraction of unbound drug. 2. Conduct pharmacokinetic studies: Determine the distribution of the analog in different organs to understand its clearance profile. 3. Use more complex in vitro models: Consider co-culture models with astrocytes and pericytes or microfluidic "BBB-on-a-chip" systems for more predictive results.[2] |
| Difficulty in detecting and quantifying the NT analog in brain tissue. | 1. Low concentration of the analog in the brain. 2. Interference from brain tissue matrix. 3. Degradation of the analog during tissue processing. | 1. Increase sensitivity of detection: Utilize highly sensitive analytical techniques like LC-MS/MS or MALDI-TOF-MS.[9][10][11][12] 2. Optimize sample preparation: Employ solid-phase extraction or immunoprecipitation to clean up the sample and remove interfering substances.[9] 3. Inhibit peptidases: Add protease inhibitors during tissue homogenization to prevent degradation of the analog. |
Frequently Asked Questions (FAQs)
1. What are the most common strategies to enhance the BBB penetration of neurotensin analogs?
The most common strategies can be categorized as follows:
-
Pharmacological-based:
-
Physiological-based:
-
Receptor-Mediated Transcytosis (RMT): Conjugating the NT analog to a ligand that binds to a receptor expressed on the BBB, such as the transferrin receptor or LDL receptor-related protein-1 (LRP1). This "Trojan horse" approach utilizes the cell's natural transport machinery to shuttle the analog across the barrier.[8][13][14][15]
-
Adsorptive-Mediated Transcytosis: Utilizing cationic cell-penetrating peptides (CPPs) that interact with the negatively charged surface of the brain endothelial cells to trigger uptake.[16]
-
-
Chemical Modifications for Stability:
-
Introducing D-amino acids, cyclization, or modifying the peptide backbone to increase resistance to enzymatic degradation in the blood and at the BBB.[17]
-
2. How do I choose the right in vitro BBB model for my experiments?
The choice of model depends on the specific research question and desired throughput:
-
Immortalized cell lines (e.g., hCMEC/D3): These are widely used for initial screening due to their availability and ease of culture. They form a monolayer with tight junctions and express some of the key BBB transporters.[1][2][18]
-
Primary endothelial cells: These cells, isolated from animal brains, provide a model that is closer to the in vivo situation but are more challenging to culture and have limited passage numbers.
-
Co-culture models: Including astrocytes and pericytes along with endothelial cells can create a tighter barrier and a more physiologically relevant environment.
-
Microfluidic "BBB-on-a-chip" models: These advanced models can incorporate shear stress, which is important for endothelial cell differentiation and barrier function, providing a more in vivo-like environment.[2]
3. What are the key parameters to measure in an in vitro BBB permeability assay?
The two main parameters are:
-
Apparent Permeability Coefficient (Papp): This is a quantitative measure of the rate at which a compound crosses the endothelial cell monolayer. It is calculated from the amount of the compound that appears in the lower chamber of a Transwell system over time.
-
Transendothelial Electrical Resistance (TEER): This measurement reflects the tightness of the junctions between the endothelial cells. A high TEER value is indicative of a well-formed barrier.[3]
4. What is the purpose of an in situ brain perfusion experiment?
The in situ brain perfusion technique allows for the precise measurement of the unidirectional influx of a compound across the BBB in a live animal, typically a rat or mouse.[5][19] By perfusing the brain with a solution containing the NT analog at a known concentration and for a specific duration, researchers can calculate the brain uptake clearance (Kin) without the confounding factors of peripheral metabolism and clearance.[8][15][20][21]
5. How can I confirm that my NT analog is signaling through the correct neurotensin receptor (NTSR1/NTSR2)?
You can use a combination of in vitro and in vivo techniques:
-
Receptor Binding Assays: Perform competitive binding assays using radiolabeled neurotensin and cell lines expressing either NTSR1 or NTSR2 to determine the binding affinity of your analog for each receptor subtype.
-
Functional Assays: Measure downstream signaling events upon receptor activation, such as calcium mobilization or inositol phosphate formation, in cells expressing the specific receptor.[22]
-
In vivo studies with receptor knockout animals: Administer your analog to mice lacking either NTSR1 or NTSR2 to see if the pharmacological effects are abolished.
Quantitative Data on BBB Penetration of Neurotensin Analogs
The following table summarizes publicly available data on the brain penetration of various neurotensin analogs.
| Neurotensin Analog | Modification Strategy | In Vivo Model | Brain Uptake Parameter | Value | Reference |
| NT1 | Improved metabolic stability | Mice | Unidirectional influx constant (Ki) | 5.12 x 10⁻⁴ ml/g-min | [20] |
| ANG2002 | Conjugation to Angiopep-2 (LRP1 ligand) | Mice | Brain uptake clearance | ~10 times higher than native NT | [8][15] |
| VH-N21 | Conjugation to a peptide vector targeting LDLR | Mice | Unidirectional influx constant (Kin) | 0.13 µL/s/g | [21] |
| VH-N412 | Conjugation to a peptide vector targeting LDLR | Mice | Unidirectional influx constant (Kin) | 0.37 µL/s/g | [21] |
| Native NT | None | Mice | Unidirectional influx constant (Kin) | ~0.04 µL/s/g | [21] |
Experimental Protocols
In Vitro BBB Permeability Assay using hCMEC/D3 Cells in a Transwell System
Objective: To determine the apparent permeability coefficient (Papp) of a neurotensin analog across an in vitro model of the human BBB.
Materials:
-
hCMEC/D3 cells
-
Complete endothelial cell growth medium
-
Rat tail collagen type I
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow
-
Neurotensin analog of interest
-
LC-MS/MS system for quantification
Procedure:
-
Coat Transwell inserts: Coat the apical side of the Transwell inserts with rat tail collagen I (50 µg/mL in sterile water) and incubate for at least 1 hour at 37°C. Aspirate the collagen solution and allow the inserts to dry.
-
Seed hCMEC/D3 cells: Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10⁴ cells/cm². Culture the cells in complete endothelial cell growth medium.
-
Monitor barrier formation: Change the medium every 2-3 days. Monitor the formation of a tight monolayer by measuring the TEER daily. The TEER should plateau at a value indicative of a tight barrier (typically >30 Ω·cm² for hCMEC/D3).
-
Permeability assay:
-
Wash the cells with pre-warmed HBSS.
-
Add HBSS containing a known concentration of your neurotensin analog to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
To assess paracellular permeability, add Lucifer Yellow to the apical chamber in a separate set of wells.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and an aliquot from the apical chamber at the beginning and end of the experiment.
-
-
Quantification: Analyze the concentration of the neurotensin analog in the collected samples using a validated LC-MS/MS method. Measure the fluorescence of Lucifer Yellow to determine its permeability.
-
Calculate Papp: Calculate the apparent permeability coefficient using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the analog in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
In Situ Brain Perfusion in Rats
Objective: To measure the unidirectional brain uptake clearance (Kin) of a neurotensin analog.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Radiolabeled or fluorescently tagged neurotensin analog
-
Surgical instruments
-
Brain tissue solubilizer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Anesthetize the rat: Anesthetize the rat with an appropriate anesthetic.
-
Surgical preparation:
-
Expose the common carotid artery and its bifurcation into the internal and external carotid arteries.
-
Ligate the external carotid artery and its branches.
-
Insert a catheter into the common carotid artery, pointing towards the internal carotid artery.
-
-
Perfusion:
-
Begin perfusing the brain with the perfusion buffer containing a known concentration of the neurotensin analog at a constant flow rate (e.g., 10 mL/min).
-
The perfusion duration is typically short (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
-
Brain removal:
-
At the end of the perfusion, decapitate the animal and quickly remove the brain.
-
Dissect the brain region of interest.
-
-
Quantification:
-
Homogenize the brain tissue.
-
If using a radiolabeled analog, solubilize the tissue and measure radioactivity using a scintillation counter.
-
If using a fluorescently tagged analog, measure fluorescence.
-
-
Calculate Kin: Calculate the brain uptake clearance using the following equation: Kin (mL/s/g) = Cbrain / (Cperfusate * T) where Cbrain is the concentration of the analog in the brain tissue (per gram), Cperfusate is the concentration in the perfusion buffer, and T is the perfusion time in seconds.
Visualizations
Neurotensin Receptor 1 (NTSR1) Signaling Pathway
Caption: NTSR1 Gq/11 signaling pathway.
Experimental Workflow for Developing Brain-Penetrant Neurotensin Analogs
Caption: Drug discovery workflow for NT analogs.
References
- 1. 2.5. In vitro BBB transwell assay [bio-protocol.org]
- 2. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.unc.edu [med.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. neuroscienceassociates.com [neuroscienceassociates.com]
- 8. Conjugation of a brain-penetrant peptide with neurotensin provides antinociceptive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 13. Recent developments in peptide drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation of a brain-penetrant peptide with neurotensin provides antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptides for trans‐blood–brain barrier delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 19. researchgate.net [researchgate.net]
- 20. Permeability of the blood-brain barrier to the neurotensin8-13 analog NT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice | eLife [elifesciences.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (Dab⁹)-Neurotensin(8-13) and Native Neurotensin(8-13) Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of (Dab⁹)-Neurotensin(8-13) and its native counterpart, Neurotensin(8-13), for the neurotensin type 1 receptor (NTS1). The information presented is curated from peer-reviewed scientific literature to assist researchers and drug development professionals in understanding the impact of this specific amino acid substitution.
Executive Summary
Binding Affinity Data
The following table summarizes the binding affinity of native Neurotensin(8-13) for the human NTS1 receptor. It is important to note that a direct Kᵢ value for a simple (Dab⁹)-Neurotensin(8-13) was not found in the surveyed literature. However, data on related analogs provide some insight.
| Compound | Receptor | Cell Line | Radioligand | Kᵢ (nM) |
| Native Neurotensin(8-13) | human NTS1 | HT-29 | [³H]UR-MK300 | 0.33[][2] |
| [Hlys⁸, Dab⁹]NT(8-13) | human NTS1 | Not Specified | Not Specified | Maintained 60% of NT(8-13) binding affinity |
Note: The binding affinity for [Hlys⁸, Dab⁹]NT(8-13) is presented as a percentage of the native fragment's affinity as the specific Kᵢ value was not provided in the source material.
Studies on more complex analogs, such as those involving chelators for radiolabeling, indicate that the introduction of Dab at position 9, often in combination with other modifications, can impact biological activity, including receptor internalization and tumor targeting efficacy. However, these studies do not provide a clear, isolated measure of the Dab⁹ substitution's effect on binding affinity alone.
Experimental Protocols
The determination of binding affinity for neurotensin analogs is typically performed using a competitive radioligand binding assay. Below is a detailed, generalized protocol synthesized from multiple sources.
Protocol: Competitive Radioligand Binding Assay for NTS1 Receptor
1. Materials and Reagents:
- Cell Membranes: Membranes prepared from a cell line overexpressing the human NTS1 receptor (e.g., HEK293 or HT-29 cells).
- Radioligand: A tritiated or iodinated form of a high-affinity NTS1 receptor ligand (e.g., [³H]Neurotensin(8-13) or [¹²⁵I]I-Tyr³-NT).
- Unlabeled Ligands: Native Neurotensin(8-13) and (Dab⁹)-Neurotensin(8-13) at a range of concentrations.
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- Glass Fiber Filters.
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Membrane Preparation: Homogenize cells expressing the NTS1 receptor in a lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add the following to each well:
- A fixed volume of cell membrane suspension.
- A fixed concentration of the radioligand.
- Increasing concentrations of the unlabeled competitor ligand (either native Neurotensin(8-13) or (Dab⁹)-Neurotensin(8-13)).
- For determining non-specific binding, add a high concentration of unlabeled native Neurotensin(8-13).
- Bring the final volume of each well to a fixed amount with assay buffer.
- Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor ligand.
- Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathways & Visualizations
The NTS1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[3][4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[5][6]
Caption: NTS1 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 2. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Comparative analysis of (Dab9)-Neurotensin (8-13) and other NT analogs' stability
A detailed examination of the stability of various neurotensin analogs reveals that strategic modifications to the core (8-13) sequence, such as the substitution of Arginine at position 9 with Diaminobutyric acid (Dab), significantly enhance resistance to enzymatic degradation. This heightened stability, a critical factor for therapeutic potential, is achieved through various chemical strategies including the incorporation of unnatural amino acids, reduced peptide bonds, and macrocyclization.
Neurotensin (NT), a tridecapeptide, and its biologically active C-terminal fragment NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), hold promise for various therapeutic applications due to their roles in analgesia, hypothermia, and locomotor activity.[1] However, their clinical utility is severely hampered by rapid degradation by peptidases.[2][3] The primary cleavage sites in NT(8-13) are the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds.[2][4] Consequently, extensive research has focused on developing stable NT analogs with improved pharmacokinetic profiles.
Comparative Stability of Neurotensin Analogs
A variety of modifications to the NT(8-13) backbone have been explored to prevent proteolytic degradation. These include substitutions with D-amino acids, unnatural amino acids, and the introduction of reduced peptide bonds.[2] The stability of these analogs is typically assessed by measuring their half-life in biological fluids like rat or human plasma.
One key strategy involves the substitution of the Arginine at position 9. The replacement of Arg⁹ with Dab has been shown to be a successful approach to increase stability. Further enhancements in stability have been achieved by combining this modification with other substitutions, such as replacing Ile¹² with tert-Leucine (Tle).[5]
Other notable stabilizing modifications include the incorporation of silaproline (Sip) at position 10 and trimethylsilylalanine (TMSAla) at position 13, often in conjunction with a reduced amide bond between Lys⁸ and Lys⁹.[6] Macrocyclization, which constrains the peptide's conformation to limit its recognition by proteases, has also proven to be a highly effective strategy, leading to analogs with significantly prolonged plasma stability.[7]
| Analog | Modification(s) | Half-life (t½) | Medium | Reference |
| NT(8-13) | - | < 2 min | Rat Plasma | [2] |
| (Dab⁹)-NT(8-13) based radioligand (⁹⁹ᵐTc-DT5) | Arg⁹ → Dab | Significantly degraded at 5 min post-injection | Mouse Blood (in vivo) | [5] |
| (Dab⁹, Tle¹²)-NT(8-13) based radioligand (⁹⁹ᵐTc-DT6) | Arg⁹ → Dab, Ile¹² → Tle | Significantly higher stability than ⁹⁹ᵐTc-DT5 (55.1 ± 3.9% intact at 5 min) | Mouse Blood (in vivo) | [5] |
| CR-01-64 | Macrocyclization (Lys⁸-Trp¹¹), Tyr¹¹ → Trp | > 24 h | Plasma | [7] |
| JMV5296 | Reduced Lys⁸-Lys⁹ bond, Pro¹⁰ → Sip, Ile¹³ → TMSAla | > 20 h | Plasma | [6] |
| [Ga]Ga-JMV 7488 | N-terminal modification for radiolabeling | 5% intact after 30 min | Human Blood Plasma | [8] |
| Class 3 NT(8-13) Analogs | Modified Arg⁸ and Tyr¹¹ residues | > 24 h | Rat Serum | [9][10] |
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma/Serum
The stability of neurotensin analogs is commonly evaluated through in vitro incubation in plasma or serum followed by analysis of the remaining intact peptide over time.
1. Peptide Incubation:
-
A stock solution of the test peptide is prepared, typically in a solvent like DMSO.[11]
-
The peptide solution is diluted in fresh plasma or serum (e.g., rat or human) to a final concentration.[2][11]
-
The mixture is incubated at 37°C in a water bath or incubator.[2]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and 24 hours).[2][11]
2. Protein Precipitation:
-
To stop the enzymatic reaction and remove plasma proteins, a precipitation agent is added to each aliquot.[11]
-
Common precipitation agents include strong acids (e.g., trichloroacetic acid) or organic solvents (e.g., acetonitrile, methanol). Mixtures of organic solvents are often preferred to preserve more of the peptide for analysis.[11][12]
-
The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.[11]
3. Analysis:
-
The supernatant, containing the peptide and its degradation products, is collected.[11]
-
The amount of intact peptide is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).[4][5][13]
-
The percentage of remaining intact peptide at each time point is calculated relative to the amount at time zero.
-
The half-life (t½) of the peptide is determined by plotting the percentage of intact peptide against time and fitting the data to a one-phase decay model.[11]
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the neurotensin signaling pathway and a typical workflow for assessing peptide stability.
Caption: Neurotensin Receptor 1 (NTS1) Signaling Cascade.
Caption: Workflow for In Vitro Peptide Stability Assessment.
References
- 1. Neurotensin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 3. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 4. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic and pharmacokinetic profiles of a neurotensin receptor type 2 (NTS2) analgesic macrocyclic analog [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro analysis of stable, receptor-selective neurotensin[8-13] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
Validating the Specificity of (Dab9)-Neurotensin (8-13) for NTS1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Dab9)-Neurotensin (8-13) with other neurotensin analogs, focusing on its specificity for the Neurotensin Receptor 1 (NTS1). The following sections present experimental data, detailed protocols, and signaling pathway diagrams to support the validation of this compound for NTS1-targeted research and drug development.
Comparative Analysis of NTS1 Receptor Binding Affinity
The specificity of a ligand is primarily determined by its binding affinity to the target receptor compared to other receptors. The following table summarizes the binding affinities (Ki values) of (Dab9)-Neurotensin (8-13) and other relevant neurotensin analogs for both human NTS1 (hNTS1) and NTS2 (hNTS2) receptors. Lower Ki values indicate higher binding affinity.
| Compound | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity (NTS2 Ki / NTS1 Ki) |
| Neurotensin (8-13) | 0.68 ± 0.04 | 1.8 ± 0.17 | ~2.6 |
| (Dab9)-Neurotensin (8-13) | Data not explicitly found | Data not explicitly found | Not determined |
| [Hlys8, Dab9]NT(8-13) | Maintained 60% of NT(8-13) affinity[1] | Data not available | Not determined |
| H-Lys-Cav-Pro-Tyr-Ile-Leu-OH | 6.9 ± 0.59 | 6.5 ± 0.63 | ~0.94 |
| H-Cav-Lys-Pro-Tyr-Ile-Leu-OH | 15 ± 4.5 | 14 ± 4.4 | ~0.93 |
| H-Cav-Cav-Pro-Tyr-Ile-Leu-OH | 60 ± 5.4 | 54 ± 11 | ~0.90 |
| H-Arg-Cav-Pro-Tyr-Ile-Leu-OH | 5.5 ± 1.7 | 5.6 ± 1.0 | ~1.02 |
| H-Cav-Arg-Pro-Tyr-Ile-Leu-OH | 4.2 ± 0.62 | 5.8 ± 0.65 | ~1.38 |
Note: While a specific Ki value for (Dab9)-Neurotensin (8-13) was not found in the searched literature, the data for the closely related analog [Hlys8, Dab9]NT(8-13) suggests that modifications at the 9th position can modulate binding affinity. Further direct binding assays are recommended to precisely quantify the affinity and selectivity of (Dab9)-Neurotensin (8-13).
Experimental Protocols for Receptor Specificity Validation
To validate the specificity of (Dab9)-Neurotensin (8-13) for NTS1 receptors, a series of binding and functional assays should be performed. Below are detailed protocols for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity of an unlabeled ligand (e.g., (Dab9)-Neurotensin (8-13)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Membrane Preparation:
-
Homogenize frozen tissue or washed cells expressing NTS1 or NTS2 receptors in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.
-
Determine the protein concentration using a BCA assay.
b. Assay Procedure:
-
In a 96-well plate, add 150 µL of the membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue).
-
Add 50 µL of varying concentrations of the unlabeled competitor ligand ((Dab9)-Neurotensin (8-13) or other analogs).
-
Add 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]Neurotensin).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by vacuum filtration onto PEI-presoaked GF/C filters using a 96-well harvester, followed by four washes with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Subtract non-specific binding (determined in the presence of a saturating concentration of unlabeled neurotensin) from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay (Gq Pathway Activation)
NTS1 receptor activation leads to the activation of the Gq signaling pathway, resulting in the accumulation of inositol phosphates. This assay quantifies the functional activity of a ligand. The HTRF IP-One assay is a common method.
a. Cell Culture and Plating:
-
Culture cells stably expressing the NTS1 receptor in the recommended medium.
-
Seed the cells into a 384-well plate at a density of approximately 15,000 cells per well and incubate overnight.
b. Assay Procedure:
-
Remove the culture medium and add 10 µL of stimulation buffer containing varying concentrations of the test ligand ((Dab9)-Neurotensin (8-13)). The stimulation buffer should contain LiCl to inhibit the degradation of IP1.
-
Incubate the plate at 37°C for 1 hour.
-
Add 5 µL of the IP1-d2 conjugate (acceptor) to each well.
-
Add 5 µL of the Eu-cryptate labeled anti-IP1 antibody (donor) to each well.
-
Incubate at room temperature for 1 hour.
c. Data Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665/620) and plot it against the logarithm of the ligand concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal response.
β-Arrestin Recruitment Assay
Ligand binding to the NTS1 receptor can also induce the recruitment of β-arrestin, a key event in receptor desensitization and internalization. The PathHunter β-arrestin assay is a common method to measure this.
a. Cell Plating:
-
Use a PathHunter cell line co-expressing the NTS1 receptor tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Plate the cells in the appropriate cell plating reagent in a 96-well or 384-well plate and incubate overnight at 37°C.[2]
b. Assay Procedure:
-
Prepare serial dilutions of the test compound ((Dab9)-Neurotensin (8-13)).
-
Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.[3]
-
Prepare the PathHunter detection reagent by mixing the substrate reagents with the cell assay buffer.[3]
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature.[3]
c. Data Analysis:
-
Read the chemiluminescent signal on a standard luminescence plate reader.
-
Plot the luminescence signal against the logarithm of the ligand concentration.
-
Fit the data using a non-linear regression model to determine the EC50 value for β-arrestin recruitment.
NTS1 Receptor Signaling Pathways
Activation of the NTS1 receptor by an agonist like (Dab9)-Neurotensin (8-13) initiates a cascade of intracellular signaling events. The primary pathways involve the activation of G proteins and the recruitment of β-arrestins.
By conducting these experiments and analyzing the data in the context of the known signaling pathways, researchers can effectively validate the specificity of (Dab9)-Neurotensin (8-13) for the NTS1 receptor, paving the way for its use in further pharmacological studies and therapeutic development.
References
Comparative Assessment of (Dab9)-Neurotensin (8-13) Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the neurotensin analog, (Dab9)-Neurotensin (8-13), with a primary focus on its interaction with neurotensin receptors. While comprehensive screening against a broad panel of unrelated receptors is not extensively documented in publicly available literature, this document summarizes the existing binding affinity data for neurotensin receptor subtypes and outlines the standard experimental protocols used to assess such interactions.
Introduction to (Dab9)-Neurotensin (8-13)
(Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal active fragment of the neuropeptide neurotensin. The modification involves the substitution of the arginine at position 9 with 2,4-diaminobutyric acid (Dab). This alteration is of interest to researchers for its potential to modify the peptide's binding affinity, selectivity, and metabolic stability. Understanding the cross-reactivity profile of this analog is crucial for evaluating its potential as a selective pharmacological tool or therapeutic agent.
Cross-Reactivity Data
The majority of available research has concentrated on the interaction of (Dab9)-Neurotensin (8-13) and similar analogs with the neurotensin receptor subtypes 1 (NTS1) and 2 (NTS2). Data on the cross-reactivity with a wider range of G-protein coupled receptors (GPCRs) and other receptor families is sparse.
Binding Affinity at Neurotensin Receptors
The following table summarizes the reported binding affinities of (Dab9)-Neurotensin (8-13) and the parent compound Neurotensin (8-13) for human NTS1 and NTS2 receptors. This data is essential for understanding the analog's selectivity within the neurotensin receptor family.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Neurotensin (8-13) | hNTS1 | Subnanomolar | [1] |
| Neurotensin (8-13) | hNTS2 | Nanomolar | [1] |
| (Dab9)-Neurotensin (8-13) | hNTS1 | Maintained 60% of NT(8-13) binding affinity | [2] |
| (Dab9, Tle12)-NT(7-13) analog ([99mTc]Tc-DT6) | hNTS1 | IC50 > 1000 nM | [3] |
Note: The available data for (Dab9)-Neurotensin (8-13) is often presented in the context of more complex analogs, which may influence binding affinity.
Experimental Protocols
The assessment of cross-reactivity relies on standardized in vitro assays. Below are detailed methodologies for key experiments used to determine the binding affinity and functional activity of ligands like (Dab9)-Neurotensin (8-13).
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.
Objective: To measure the binding affinity (Ki) of (Dab9)-Neurotensin (8-13) for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-Neurotensin).
-
Unlabeled (Dab9)-Neurotensin (8-13).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Competition Binding: A fixed concentration of the radiolabeled ligand is incubated with increasing concentrations of the unlabeled test compound ((Dab9)-Neurotensin (8-13)) in the presence of the prepared cell membranes.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
A flowchart of the radioligand binding assay workflow.
Functional Assays
Functional assays are critical for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Objective: To measure the ability of (Dab9)-Neurotensin (8-13) to stimulate Gq-protein signaling.
Procedure:
-
Cell Culture and Labeling: Cells expressing the Gq-coupled receptor of interest (e.g., NTS1) are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are washed and then stimulated with various concentrations of (Dab9)-Neurotensin (8-13) for a defined period.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 and Emax values.
Objective: To determine if (Dab9)-Neurotensin (8-13) induces the recruitment of β-arrestin to the receptor, a key step in receptor desensitization and signaling.
Procedure:
-
Cell Line: A cell line is used that co-expresses the receptor of interest fused to a reporter tag (e.g., a fragment of an enzyme) and β-arrestin fused to the complementary fragment of the reporter enzyme.
-
Stimulation: The cells are treated with varying concentrations of (Dab9)-Neurotensin (8-13).
-
Recruitment and Signal Generation: Ligand-induced receptor activation leads to the recruitment of β-arrestin, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme.
-
Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.[4][5]
Signaling Pathways
Understanding the signaling pathways of the receptors that (Dab9)-Neurotensin (8-13) interacts with is crucial for interpreting functional data.
Neurotensin Receptor 1 (NTS1) Signaling
NTS1 is a G-protein coupled receptor known to couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades.
NTS1 Receptor Signaling Pathway
Signaling pathways activated by the NTS1 receptor.
Conclusion
The available data indicates that (Dab9)-Neurotensin (8-13) retains significant binding affinity for the NTS1 receptor, suggesting it primarily acts as a neurotensin receptor ligand. However, a comprehensive assessment of its cross-reactivity with other receptor families is currently lacking in the scientific literature. Researchers and drug development professionals should be aware of this data gap when considering the use of this analog. Further studies employing broad receptor screening panels are necessary to fully elucidate the selectivity profile of (Dab9)-Neurotensin (8-13) and its potential for off-target effects. The experimental protocols provided in this guide offer a framework for conducting such essential cross-reactivity assessments.
References
Head-to-head comparison of (Dab9)-Neurotensin (8-13) and JMV449 in vitro
A Comparative Guide for Researchers in Neurotensin Receptor Agonist Development
This guide provides a detailed in vitro comparison of two prominent neurotensin receptor agonists: (Dab9)-Neurotensin (8-13) and JMV449. This document is intended for researchers, scientists, and drug development professionals working on neurotensin receptor-targeted therapeutics. The following sections present available quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to facilitate a comprehensive understanding of the in vitro pharmacological profiles of these two compounds.
Data Presentation
The following tables summarize the available in vitro data for (Dab9)-Neurotensin (8-13) and JMV449. It is important to note that the data presented for each compound were generated in separate studies under different experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The provided context for each data point is crucial for an accurate interpretation.
Table 1: In Vitro Activity of (Dab9)-Neurotensin (8-13) Analogues
| Parameter | Value | Receptor | Cell Line/Tissue | Assay Type | Reference |
| Binding Affinity (Ki) | 4.2 nM | Human NTS1 | HEK293T cells | Radioligand Competition Binding | [1] |
| Functional Potency (EC50) | 0.89 nM | Human NTS1 | HEK-293 cells | Inositol Monophosphate Accumulation | [1] |
| Efficacy (Emax) | 100% | Human NTS1 | HEK-293 cells | Inositol Monophosphate Accumulation | [1] |
Note: The Ki value is for a derivative of NT(8-13) containing a substitution at position 8 with Diaminobutyric acid (Dab) and other modifications. The EC50 and Emax values are for a (Dab9)-NT(8-13) analogue and are expressed relative to the full agonist NT(8-13).
Table 2: In Vitro Activity of JMV449
| Parameter | Value | Receptor Source | Assay Type | Reference |
| Binding Affinity (IC50) | 0.15 nM | Neonatal mouse brain | Inhibition of [¹²⁵I]-NT binding | [2] |
| Functional Potency (EC50) | 1.9 nM | Guinea pig ileum | Contraction assay |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are representative of standard procedures used in the characterization of neurotensin receptor ligands.
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of unlabelled ligands to neurotensin receptors expressed in cultured cells.[3][4]
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the neurotensin receptor.
Materials:
-
Cell Culture: CHO or HEK293 cells stably expressing the human neurotensin receptor 1 (NTS1).
-
Radioligand: [³H]Neurotensin or [¹²⁵I]Tyr³-Neurotensin.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., Sigma-Aldrich P8340).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.
-
Test Compounds: (Dab9)-Neurotensin (8-13) and JMV449.
-
Non-specific Binding Control: High concentration of unlabeled neurotensin (e.g., 1 µM).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize cells in ice-cold binding buffer using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of increasing concentrations of the test compound.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled neurotensin.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization following neurotensin receptor activation using a fluorescent calcium indicator.[5][6]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating intracellular calcium release.
Materials:
-
Cell Culture: HEK293 cells stably expressing the human NTS1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Test Compounds: (Dab9)-Neurotensin (8-13) and JMV449.
-
Positive Control: A known NTS1 receptor agonist (e.g., Neurotensin).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed HEK293-NTS1 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.
-
Culture the cells overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cell plate and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Calcium Measurement:
-
After incubation, wash the cells twice with 100 µL of assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Prepare a compound plate with serial dilutions of the test compounds in assay buffer.
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds, then inject the test compound and continue recording the fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of a full agonist (Emax).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Inositol Phosphate Accumulation Assay
This protocol outlines the measurement of inositol phosphate (IP) accumulation as a downstream indicator of Gq-coupled NTS1 receptor activation.[1][7]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating the production of inositol phosphates.
Materials:
-
Cell Culture: COS-7 or HEK293 cells stably expressing the human NTS1 receptor.
-
Labeling Medium: Inositol-free DMEM.
-
Radioisotope: myo-[³H]inositol.
-
Stimulation Buffer: HBSS containing 10 mM LiCl.
-
Test Compounds: (Dab9)-Neurotensin (8-13) and JMV449.
-
Quenching Solution: Ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Anion Exchange Resin: Dowex AG1-X8 (formate form).
-
Elution Buffers:
-
Glycerophosphoinositol wash: 5 mM sodium tetraborate/60 mM sodium formate.
-
Total inositol phosphates elution: 1 M ammonium formate/0.1 M formic acid.
-
-
Scintillation Cocktail.
Procedure:
-
Cell Labeling:
-
Seed cells in 24-well plates and grow to near confluency.
-
Wash the cells with inositol-free DMEM.
-
Label the cells by incubating them overnight in inositol-free DMEM containing myo-[³H]inositol (0.5-1 µCi/mL).
-
-
Agonist Stimulation:
-
Wash the labeled cells twice with HBSS.
-
Pre-incubate the cells with stimulation buffer (HBSS with 10 mM LiCl) for 15 minutes at 37°C.
-
Add increasing concentrations of the test compound and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding 1 mL of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts and centrifuge to remove cellular debris.
-
Wash the aqueous supernatant with water-saturated diethyl ether to remove TCA.
-
-
Chromatographic Separation:
-
Apply the aqueous extracts to Dowex AG1-X8 columns.
-
Wash the columns with the glycerophosphoinositol wash buffer.
-
Elute the total inositol phosphates with the elution buffer.
-
-
Quantification:
-
Add the eluates to scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the basal IP accumulation (no agonist).
-
Plot the fold-increase in IP accumulation against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. JMV449 | NTR1 agonist | Probechem Biochemicals [probechem.com]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of inositol phosphate production by neurotensin in neuroblastoma N1E115 cells: implication of GTP-binding proteins and relationship with the cyclic GMP response - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Internalization Rate of (Dab9)-Neurotensin (8-13) Against Other Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the internalization rate of (Dab9)-Neurotensin (8-13), a synthetic analog of the C-terminal active fragment of neurotensin, against other key analogs. Understanding the structure-internalization relationship of neurotensin analogs is critical for the development of novel therapeutics and diagnostic agents targeting neurotensin receptors, which are overexpressed in various cancers and are implicated in neurological disorders.
Introduction to Neurotensin and Receptor Internalization
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects by binding to neurotensin receptors (NTS), primarily NTS1 and NTS2. The C-terminal hexapeptide fragment, NT(8-13) (Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³), is the minimal sequence required for high-affinity binding and biological activity. Upon agonist binding, the neurotensin receptor 1 (NTS1) undergoes rapid internalization, a process mediated by β-arrestin and clathrin-coated pits. This internalization is a key step in signal transduction and receptor regulation, and its efficiency can significantly impact the therapeutic efficacy of neurotensin-based drugs. Modifications to the NT(8-13) sequence can profoundly influence the rate and extent of receptor internalization. This guide focuses on the impact of substituting the native Arginine at position 9 with Diaminobutyric acid (Dab), and compares this to other modifications.
Comparative Analysis of Internalization Rates
The internalization efficiency of neurotensin analogs is a critical parameter for their potential use as radiopharmaceuticals for tumor imaging and therapy, as higher internalization generally leads to better retention of the radioactive payload within cancer cells. The following table summarizes available data on the internalization of various neurotensin analogs, with a focus on modifications at position 9.
| Analog Name/Modification | Sequence/Description | Cell Line | Internalization (% of cell-associated radioactivity at 1h) | Key Findings & Reference |
| [⁹⁹ᵐTc]Tc-DT1 | [N₄-Gly⁷]NT(7-13) (Arg⁹) | WiDr | 6.9 ± 2.1% | Reference analog with native Arg at position 9. |
| [⁹⁹ᵐTc]Tc-DT5 | [N₄-βAla⁷,Dab⁹ ]NT(7-13) | WiDr | 3.2 ± 0.3% | The Dab⁹ substitution significantly reduced the internalization rate compared to the Arg⁹ analog ([⁹⁹ᵐTc]Tc-DT1). |
| [⁹⁹ᵐTc]Tc-DT6 | [N₄-βAla⁷,Dab⁹ ,Tle¹²]NT(7-13) | WiDr | 0.8 ± 0.4% | The combination of Dab⁹ and Tle¹² substitutions further decreased the internalization efficacy. |
Note: The data presented is for specific radiolabeled analogs and may not be directly extrapolated to the unmodified peptides. The chelator and linker can influence the biological properties of the analog.
Structure-Activity Relationship and the Role of Position 9
Structure-activity relationship studies have consistently shown that the C-terminal residues (10-13) of neurotensin are crucial for receptor binding and activation. While the N-terminal residues of the NT(8-13) fragment (positions 8 and 9) are more tolerant to modifications, changes in this region can still significantly impact biological properties, including internalization.
The substitution of Arginine at position 9 with Dab, a non-proteinogenic amino acid with a shorter side chain, has been explored to improve the metabolic stability of neurotensin analogs. However, the available data suggests that this modification, at least in the context of the studied radiolabeled analogs, has a detrimental effect on the internalization rate. This could be due to altered binding kinetics or a less favorable conformation for inducing the conformational changes in the NTS1 receptor that are required for efficient internalization.
Signaling Pathways and Experimental Workflows
The internalization of neurotensin analogs is intricately linked to the activation of specific signaling pathways. Upon binding to the NTS1 receptor, a cascade of intracellular events is initiated, leading to receptor internalization.
Neurotensin signaling pathway leading to receptor internalization.
The experimental workflow for determining the internalization rate of neurotensin analogs typically involves a cell-based assay using a cancer cell line that overexpresses the NTS1 receptor, such as the human colon adenocarcinoma cell line WiDr.
Experimental workflow for internalization assay.
Detailed Experimental Protocol: In Vitro Internalization Assay
This protocol is a generalized procedure based on common methodologies for assessing the internalization of radiolabeled neurotensin analogs.
1. Cell Culture:
-
WiDr human colon adenocarcinoma cells, which endogenously express NTS1 receptors, are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in 24-well plates and grown to confluence.
2. Internalization Experiment:
-
The cell monolayer is washed twice with ice-cold uptake buffer (e.g., PBS containing 0.1% BSA).
-
The radiolabeled neurotensin analog is added to each well at a final concentration of approximately 1 nM in uptake buffer.
-
For determination of non-specific binding and internalization, a parallel set of wells is co-incubated with a high concentration (e.g., 1 µM) of unlabeled neurotensin.
-
The plates are incubated at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization.
3. Separation of Surface-Bound and Internalized Radioactivity:
-
At the end of the incubation period, the medium is aspirated, and the plates are placed on ice to stop the internalization process.
-
The cells are washed three times with ice-cold uptake buffer.
-
To remove the surface-bound radioligand, the cells are incubated twice for 5 minutes with an ice-cold acid wash buffer (e.g., 50 mM glycine-HCl, 100 mM NaCl, pH 2.8). The two acid washes are collected and represent the surface-bound fraction.
-
The cells are then washed once with ice-cold uptake buffer.
4. Measurement of Internalized Radioactivity:
-
The cells are lysed with a lysis buffer (e.g., 1 M NaOH). The cell lysate represents the internalized fraction.
-
The radioactivity in the surface-bound and internalized fractions is measured using a gamma counter.
5. Data Analysis:
-
The percentage of internalization is calculated as the ratio of internalized radioactivity to the total cell-associated radioactivity (internalized + surface-bound) multiplied by 100.
-
Specific internalization is determined by subtracting the non-specific internalization from the total internalization.
Conclusion
The available data, primarily from studies on radiolabeled analogs, indicates that the substitution of Arginine at position 9 with Diaminobutyric acid in the neurotensin (8-13) sequence leads to a reduction in the rate of NTS1 receptor internalization. While this modification may enhance metabolic stability, the decreased internalization efficiency could be a disadvantage for applications that rely on the intracellular accumulation of the analog, such as targeted radionuclide therapy. Further studies with a broader range of analogs, including non-radiolabeled (Dab9)-Neurotensin (8-13), are necessary to fully elucidate the structure-internalization relationship and to guide the design of next-generation neurotensin-based therapeutics with optimized properties. Researchers and drug developers should carefully consider the trade-off between metabolic stability and internalization efficiency when designing novel neurotensin analogs for specific therapeutic or diagnostic applications.
A Comparative In Vivo Performance Analysis of (Dab9)-Neurotensin(8-13) and NT-VIII for Researchers
A detailed examination of two promising neurotensin analogs, (Dab9)-Neurotensin(8-13) and NT-VIII, reveals key differences in their in vivo stability and biodistribution, critical factors for their potential as therapeutic and diagnostic agents. This guide synthesizes available preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals.
Neurotensin (NT), a tridecapeptide, and its active fragment, NT(8-13), have garnered significant interest for their potential applications in oncology and neurology. However, their clinical utility is hampered by rapid degradation in vivo. To overcome this limitation, various synthetic analogs have been developed, including (Dab9)-Neurotensin(8-13) and NT-VIII. This guide provides a side-by-side look at their in vivo performance based on available preclinical data.
At a Glance: In Vivo Performance Metrics
To facilitate a clear comparison, the following table summarizes the key in vivo performance data for radiolabeled versions of (Dab9)-Neurotensin(8-13) and NT-VIII. It is important to note that the data are derived from separate studies employing different radiolabeling methods, which may influence the observed pharmacokinetic profiles.
| Performance Metric | [⁹⁹ᵐTc]Tc-DT5 ((Dab9)-Neurotensin(8-13) analog) | --INVALID-LINK--₃NT-VIII |
| In Vivo Stability (in peripheral mouse blood) | Completely degraded within 5 minutes | Highly stable, most of the peptide remained intact after 24 hours of incubation in human plasma at 37°C |
| Tumor Uptake (in xenograft models) | Data not available from the primary study | Highest accumulation in tumor and kidney at all tested time points; tumor uptake was highly specific |
| Biodistribution Highlights (in mice) | Rapid clearance from blood, predominantly via kidneys. Significantly higher renal retention compared to the non-Dab9 modified analog[1]. | Rapid distribution and clearance. Highest accumulation in kidney and tumor[2]. |
Delving into the Data: A Closer Look at In Vivo Performance
In Vivo Stability: A Clear Divergence
A critical determinant of in vivo efficacy for peptide-based therapeutics is their stability in biological fluids. In this regard, NT-VIII demonstrates a significant advantage over the studied (Dab9)-Neurotensin(8-13) analog.
Preclinical evaluation of --INVALID-LINK--₃NT-VIII, a radiolabeled version of NT-VIII, revealed remarkable stability in human plasma, with the majority of the peptide remaining intact even after 24 hours of incubation. This enhanced stability is attributed to specific modifications in its peptide sequence: N-methylation of Arginine at position 8, and the replacement of Arginine at position 9 with Lysine and Isoleucine at position 12 with Threonyl-leucine[2].
In contrast, the radiolabeled (Dab9)-Neurotensin(8-13) analog, [⁹⁹ᵐTc]Tc-DT5, was found to be completely degraded within 5 minutes in peripheral mouse blood[1]. This rapid degradation significantly limits its systemic exposure and potential therapeutic window.
Biodistribution and Tumor Targeting
The biodistribution profile of a drug candidate dictates its efficacy and potential off-target toxicity. Both analogs exhibit rapid clearance from the bloodstream, a common characteristic of small peptides.
Studies with --INVALID-LINK--₃NT-VIII in nude mice bearing HT-29 human colon adenocarcinoma xenografts showed that the highest rates of accumulation were in the kidney and the tumor at all tested time points. Importantly, the tumor uptake was shown to be highly specific, as it could be blocked by the co-injection of a high dose of an unlabeled neurotensin analog[2]. This specificity is crucial for targeted therapies and diagnostic imaging.
For the [⁹⁹ᵐTc]Tc-DT5 analog, biodistribution studies in mice also indicated rapid clearance from the blood and elimination primarily through the kidneys. A notable finding was the significantly higher renal retention of the Dab9-modified analog compared to its counterpart without this modification[1]. While high tumor uptake is desirable, elevated kidney retention can be a concern for potential nephrotoxicity, especially in therapeutic applications involving cytotoxic payloads.
Experimental Methodologies: A Guide to the Data
To provide a comprehensive understanding of the presented data, the following are detailed experimental protocols for the key in vivo experiments cited.
In Vivo Stability Assessment
Protocol for [⁹⁹ᵐTc]Tc-DT5 ((Dab9)-Neurotensin(8-13) analog):
-
Animal Model: Healthy male Swiss albino mice.
-
Procedure: The radiolabeled peptide was injected intravenously. At 5 minutes post-injection, blood samples were collected.
-
Analysis: The stability of the radiotracer in the blood samples was analyzed by radio-HPLC to determine the percentage of the intact peptide[1].
Protocol for --INVALID-LINK--₃NT-VIII:
-
Method: The metabolic stability was analyzed in human plasma.
-
Procedure: The radiolabeled peptide was incubated in human plasma at 37°C. Aliquots were taken at various time points up to 24 hours.
-
Analysis: The samples were analyzed by HPLC to quantify the percentage of the intact peptide over time[2].
Biodistribution Studies
Protocol for [⁹⁹ᵐTc]Tc-DT5 ((Dab9)-Neurotensin(8-13) analog):
-
Animal Model: SCID mice bearing WiDr human colon adenocarcinoma xenografts.
-
Procedure: A bolus of the radiolabeled peptide was injected via the tail vein. At 4 hours post-injection, the animals were euthanized, and various organs and the tumor were collected.
-
Analysis: The radioactivity in each tissue was measured using a gamma counter, and the results were expressed as the percentage of the injected dose per gram of tissue (%ID/g)[1].
Protocol for --INVALID-LINK--₃NT-VIII:
-
Animal Model: Nude mice with HT-29 human colon adenocarcinoma xenografts.
-
Procedure: The radiolabeled peptide was administered to the mice. At different time points, the animals were sacrificed, and organs of interest, including the tumor, were excised.
-
Analysis: The amount of radioactivity in each organ was determined using a gamma counter, and the data were calculated as %ID/g[2].
Visualizing the Mechanism: Neurotensin Signaling and Experimental Workflow
To further contextualize the in vivo performance of these analogs, it is essential to understand the underlying biological pathways they modulate and the experimental processes used to evaluate them.
Neurotensin Signaling Pathway
Neurotensin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1). Activation of NTS1 initiates a cascade of intracellular signaling events that regulate various cellular processes, including cell growth, survival, and migration.
Caption: Neurotensin analog binding to NTS1 receptor activates Gq protein, leading to downstream signaling.
Experimental Workflow for In Vivo Biodistribution
The following diagram illustrates the typical workflow for assessing the biodistribution of radiolabeled neurotensin analogs in a preclinical tumor model.
Caption: Workflow for assessing in vivo biodistribution of radiolabeled neurotensin analogs.
Conclusion and Future Directions
Based on the available preclinical data, NT-VIII exhibits superior in vivo stability compared to the investigated (Dab9)-Neurotensin(8-13) analog. This enhanced stability likely contributes to its demonstrated specific tumor uptake. While the (Dab9) modification in the studied analog did not confer significant stability, it did influence its biodistribution, leading to increased renal retention.
It is crucial to acknowledge the limitations of this comparison. The data are derived from studies using different radiolabeled versions of the peptides, which can impact their in vivo behavior. Future head-to-head studies employing identical experimental conditions and, ideally, unlabeled peptides are necessary for a definitive comparison of their intrinsic in vivo performance. Further investigation into the in vivo antitumor efficacy of both analogs is also warranted to fully assess their therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field, providing a structured overview of the current preclinical landscape for these promising neurotensin analogs.
References
A Comparative Analysis of Neurotensin-Based Radiotracers: Pharmacokinetic Profiles and Preclinical Efficacy
An Objective Guide for Researchers in Oncology and Drug Development
The neurotensin receptor 1 (NTSR1) has emerged as a highly promising target for molecular imaging and targeted radionuclide therapy in various cancers, including pancreatic, colorectal, breast, and lung cancer.[1][2][3][4] Its overexpression in tumor cells compared to healthy tissues provides a molecular basis for the development of specific radiotracers.[2][5] This guide offers a comparative overview of the pharmacokinetic profiles of several leading neurotensin-based radiotracers, supported by preclinical experimental data. We present quantitative data in a standardized format, detail common experimental protocols, and visualize key biological and experimental processes to aid researchers in selecting and developing optimal candidates for clinical translation.
Comparative Pharmacokinetic Data
The efficacy of a radiotracer is determined by its ability to accumulate specifically in tumor tissue while clearing rapidly from non-target organs, resulting in high tumor-to-background ratios. The following table summarizes key pharmacokinetic data from preclinical biodistribution studies of various neurotensin-based radiotracers. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection (p.i.).
| Radiotracer | Radionuclide | Class | Animal Model (Tumor) | Time p.i. | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Ref. |
| ¹¹¹In-3BP-227 | ¹¹¹In | Antagonist | Nude Mice (HT29) | 3h | 7.9 ± 3.4 | 0.2 ± 0.1 | 0.8 ± 0.3 | 1.8 ± 0.6 | [1] |
| 6h | 8.4 ± 3.1 | 0.1 ± 0.0 | 0.6 ± 0.1 | 1.3 ± 0.3 | [1][6] | ||||
| 24h | 6.5 ± 2.6 | 0.0 ± 0.0 | 0.4 ± 0.1 | 0.8 ± 0.2 | [1] | ||||
| ¹¹¹In-3BP-228 | ¹¹¹In | Antagonist | Nude Mice (HT29) | 3h | 10.2 ± 5.3 | 0.3 ± 0.1 | 1.2 ± 0.6 | 2.9 ± 1.1 | [1][6] |
| 6h | 8.0 ± 3.9 | 0.1 ± 0.0 | 0.8 ± 0.3 | 2.0 ± 0.8 | [1] | ||||
| 24h | 4.6 ± 2.0 | 0.0 ± 0.0 | 0.5 ± 0.1 | 1.1 ± 0.4 | [1] | ||||
| [⁹⁹ᵐTc]1 (HYNIC) | ⁹⁹ᵐTc | Antagonist | Nude Mice (HT29) | 2h | 8.8 ± 3.4 | 0.5 ± 0.1 | 1.4 ± 0.3 | 1.0 ± 0.3 | [3] |
| 4h | 6.8 ± 2.8 | 0.2 ± 0.1 | 0.9 ± 0.1 | 0.6 ± 0.1 | [3] | ||||
| [⁶⁴Cu]Cu-4a | ⁶⁴Cu | Antagonist | Nude Mice (H1299) | 24h | 6.06 ± 2.28 | N/A | 0.27 ± 0.14 | N/A | [7] |
| 48h | 4.52 ± 1.90 | N/A | 0.08 ± 0.05 | N/A | [7] | ||||
| [⁶⁴Cu]Cu-4b | ⁶⁴Cu | Antagonist | Nude Mice (H1299) | 4h | 9.57 ± 1.35 | N/A | 11.97 ± 3.85 | N/A | [7] |
| 48h | 9.72 ± 4.89 | N/A | N/A | N/A | [7] | ||||
| [¹⁷⁷Lu]Lu-NA-ET1 | ¹⁷⁷Lu | Antagonist | Nude Mice (AsPC-1) | 4h | ~4.0 | < 0.5 | ~2.0 | ~4.0 | [8] |
| 24h | ~3.5 | < 0.5 | ~1.5 | ~3.0 | [8] | ||||
| [⁶⁸Ga]Ga-NOTA-NT-20.3 | ⁶⁸Ga | Agonist | Nude Mice (HT29) | 1h | 2.1 ± 0.3 | 0.1 ± 0.0 | 0.2 ± 0.0 | 0.6 ± 0.1 | [4] |
| [⁶⁴Cu]Cu-NOTA-NT-20.3 | ⁶⁴Cu | Agonist | Nude Mice (HT29) | 1h | 2.6 ± 0.4 | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.1 ± 0.2 | [4] |
| [⁵⁵Co]Co-NOTA-NT-20.3 | ⁵⁵Co | Agonist | Nude Mice (HT29) | 1h | 2.8 ± 0.5 | 0.3 ± 0.1 | 0.4 ± 0.1 | 1.0 ± 0.1 | [4] |
N/A: Data not available in the cited sources. Values for [¹⁷⁷Lu]Lu-NA-ET1 are estimated from graphical data.
Analysis of Pharmacokinetic Data: Non-peptidic antagonists, such as the ¹¹¹In-labeled diarylpyrazole derivatives (3BP-227 and 3BP-228), demonstrate high and persistent tumor uptake, with ¹¹¹In-3BP-227 showing prolonged retention at 24 hours, a favorable characteristic for therapeutic applications.[1][6] Similarly, the ⁹⁹ᵐTc-labeled antagonist [⁹⁹ᵐTc]1 achieves excellent tumor accumulation at 2 hours post-injection.[3] The ⁶⁴Cu-labeled antagonists also show promise, with [⁶⁴Cu]Cu-4b exhibiting high initial tumor uptake and sustained retention, while [⁶⁴Cu]Cu-4a is notable for its exceptionally low liver uptake at later time points.[7] In contrast, peptide-based agonists like the NOTA-NT-20.3 series, while showing specific tumor uptake, generally exhibit lower accumulation compared to the antagonists.[4] The choice of radionuclide and chelator significantly influences the pharmacokinetic profile, as seen in the comparison between different metal-labeled NOTA-NT-20.3 analogues.[4]
NTSR1 Signaling Pathway
Neurotensin Receptor 1 (NTSR1) is a G protein-coupled receptor (GPCR) that, upon binding to its ligand neurotensin (NT), initiates a cascade of intracellular events.[3][9] This signaling is crucial for the receptor's role in cancer progression. Understanding this pathway is key to designing effective radiolabeled agonists and antagonists.
Experimental Protocols
Standardized methodologies are critical for the comparative evaluation of novel radiotracers. The protocols outlined below are synthesized from common practices reported in the cited literature.[1][3][10][11]
Radiosynthesis and Quality Control
-
Chelator Conjugation: The neurotensin analogue (peptide or non-peptide) is conjugated with a chelator such as DOTA, NOTA, or HYNIC.[1][3]
-
Radiolabeling: The chelator-conjugated precursor is incubated with the desired radionuclide (e.g., ¹¹¹In, ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu, ⁹⁹ᵐTc) in an appropriate buffer system and at an optimized temperature and pH.
-
Quality Control: Radiochemical purity and yield are determined using radio-HPLC and instant thin-layer chromatography (ITLC).[1][11] The final product for in vivo use must have high radiochemical purity (typically >95%).[10]
In Vitro Characterization
-
Cell Lines: NTSR1-positive human cancer cell lines, such as HT-29 (colorectal adenocarcinoma) or AsPC-1 (pancreatic adenocarcinoma), are commonly used.[3][8][9]
-
Receptor Binding Assays: Competition binding assays are performed against a known high-affinity radioligand to determine the binding affinity (Kᵢ or IC₅₀) of the new compound for NTSR1.[3]
-
Cellular Uptake and Internalization: Cells are incubated with the radiotracer for various time points (e.g., 30 min to 4h).[9] Surface-bound radioactivity is stripped (e.g., with an acid wash), and the internalized and membrane-bound fractions are measured separately using a gamma counter to assess uptake and internalization efficiency.[12]
In Vivo Evaluation
-
Animal Models: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with NTSR1-positive tumor cells to establish xenografts.[1][6]
-
Biodistribution Studies: Tumor-bearing mice are injected intravenously (typically via the tail vein) with a defined amount of the radiotracer. At selected time points (e.g., 1, 4, 24, 48 hours p.i.), animals are euthanized.[13] Tissues of interest (tumor, blood, liver, kidneys, muscle, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter. The results are calculated as %ID/g.[1][6]
-
Small Animal Imaging: Mice are anesthetized and imaged using SPECT/CT or PET/CT scanners at various times post-injection to visualize the tracer's biodistribution and tumor-targeting capabilities non-invasively.[1][6][13]
General Experimental Workflow
The development and evaluation of a new neurotensin-based radiotracer follows a logical progression from initial chemical synthesis to preclinical in vivo validation.
References
- 1. Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Novel neurotensin analogues for radioisotope targeting to neurotensin receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 99mTc-Labeled Diarylpyrazoles for Single-Emission Computer Tomography Imaging of Neurotensin Receptor-Positive Tumors: A Comparative Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelator Boosted Tumor-Retention and Pharmacokinetic Properties: Development of 64Cu Labeled Radiopharmaceuticals Targeting Neurotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A stable neurotensin-based radiopharmaceutical for targeted imaging and therapy of neurotensin receptor-positive tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for (Dab9)-Neurotensin (8-13)
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of specialized compounds like (Dab9)-Neurotensin (8-13) is paramount. This document provides a comprehensive guide to its safe management in a laboratory setting, from handling to final disposal, ensuring operational safety and regulatory compliance. While specific data for the (Dab9) variant is limited, the following procedures are based on the safety profile of the parent compound, Neurotensin (8-13), and standard laboratory practices for peptide-based reagents.
Hazard Identification and Safety Precautions
Based on the Safety Data Sheet (SDS) for Neurotensin (8-13), the hazards of this material have not been thoroughly investigated. Therefore, it is recommended to handle it with caution, employing standard laboratory safety protocols.
Potential Health Effects:
-
Ingestion: May be harmful if swallowed.[1]
-
Skin Contact: May be harmful if it comes in contact with the skin.[1]
-
Inhalation: May cause respiratory tract irritation if inhaled.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a dust mask or work in a well-ventilated area, preferably a fume hood, when handling the solid form.
-
Skin and Body Protection: Laboratory coat.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C38H64N12O8 | Real-Gene Labs |
| Molecular Weight | ~817.01 g/mol | Real-Gene Labs |
| Appearance | White to off-white powder | ChemicalBook |
| Purity (HPLC) | >95% | Real-Gene Labs |
| Recommended Storage | -20°C, desiccated and protected from light | AnaSpec Inc. |
| Shipping Temperature | Room temperature or with gel packs | Selleck Chemicals, Real-Gene Labs |
Experimental Protocols: Standard Handling and Spill Response
Standard Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering the bench with absorbent, disposable material.
-
Weighing: If working with the solid form, weigh the required amount in a fume hood or a ventilated enclosure to minimize inhalation risk.
-
Solubilization: If preparing a solution, add the solvent slowly to the vial containing the peptide to avoid splashing.
-
Storage: Store the compound in a tightly sealed container at the recommended temperature of -20°C, away from oxidizing agents.[1]
Spill Response Protocol:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully scoop the contained material into a sealed container labeled as chemical waste.
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.
-
Dispose: Dispose of all contaminated materials (paper towels, absorbent material, gloves) as chemical waste according to institutional guidelines.
Proper Disposal Procedures
The disposal of (Dab9)-Neurotensin (8-13) and its contaminated materials must be handled with care to ensure the safety of laboratory personnel and the environment. Always adhere to your institution's and local regulatory guidelines for chemical waste disposal.
Step-by-Step Disposal Guide:
-
Unused Product:
-
Solid Waste: Collect any unused or expired solid (Dab9)-Neurotensin (8-13) in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions containing (Dab9)-Neurotensin (8-13) should be collected in a designated, sealed, and clearly labeled liquid chemical waste container. Do not pour down the drain.
-
-
Contaminated Materials:
-
Sharps: Any needles, syringes, or other sharps used to handle the compound should be disposed of in a designated sharps container.
-
Consumables: Pipette tips, centrifuge tubes, gloves, and other contaminated disposable labware should be collected in a biohazard or chemical waste bag and sealed.
-
-
Decontamination of Reusable Labware:
-
Glassware and other reusable items should be decontaminated by soaking in a suitable laboratory cleaning solution before standard washing.
-
-
Waste Segregation and Labeling:
-
Properly segregate waste streams (e.g., solid chemical waste, liquid chemical waste, sharps).
-
Clearly label all waste containers with the contents, including the name "(Dab9)-Neurotensin (8-13)," and any associated hazards.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Below is a diagram illustrating the logical workflow for the proper disposal of (Dab9)-Neurotensin (8-13).
Caption: Waste Disposal Workflow for (Dab9)-Neurotensin (8-13).
References
Personal protective equipment for handling (Dab9)-Neurotensin (8-13)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Dab9)-Neurotensin (8-13). Adherence to these procedures is vital for ensuring laboratory safety and proper disposal of research materials.
Immediate Safety Information
Potential Health Effects: [1]
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May be harmful if it comes into contact with skin.
-
Inhalation: May cause respiratory tract irritation.
In case of exposure, follow these first aid measures:
-
Ingestion: If swallowed, rinse the mouth with water, provided the person is conscious. Do not induce vomiting. Seek medical advice.[1]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water.[1]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is required when handling (Dab9)-Neurotensin (8-13) to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[2] | Protects against splashes, sprays, and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects skin from direct contact with the peptide. |
| Skin and Body Protection | Laboratory coat or overalls.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if handling powders outside of a ventilated enclosure.[2] | Minimizes inhalation of the powdered peptide. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle powdered (Dab9)-Neurotensin (8-13) in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[1]
-
Dispensing: When weighing and preparing solutions, take care to avoid creating dust. Small, highly dispersed amounts of powder may adhere to the vial, so centrifuge the vial before opening to collect all the product at the bottom.[3]
-
Solution Preparation: When dissolving the peptide, follow the supplier's recommendations. Some peptides may require specific solvents or conditions, such as ultrasonic heating, to fully dissolve.[3][4]
Storage:
-
Store (Dab9)-Neurotensin (8-13) in a tightly sealed container in a cool, dry, and dark place.
-
Recommended storage is desiccated at -20°C.[1]
Disposal Plan
Proper disposal of laboratory waste is essential for safety and environmental protection.[5] Laboratory waste should be segregated into different categories for appropriate handling.[5]
Waste Segregation and Disposal:
| Waste Type | Description | Disposal Procedure |
| Chemical Waste | Unused (Dab9)-Neurotensin (8-13), contaminated solvents, and solutions. | Collect in a designated, labeled, and sealed hazardous waste container. Dispose of through your institution's environmental health and safety (EHS) office.[6][7] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with the peptide. | Place in a puncture-resistant sharps container immediately after use.[5] |
| Contaminated Labware | Pipette tips, tubes, and other disposable labware that has come into contact with the peptide. | Dispose of in a designated solid waste container for chemical waste. |
| General Laboratory Waste | Uncontaminated gloves, paper towels, and packaging. | Dispose of in the regular laboratory trash. |
It is the responsibility of all laboratory personnel to be familiar with and adhere to their institution's waste management policies.[7]
Workflow for Safe Handling and Disposal
Below is a diagram illustrating the key steps for the safe handling and disposal of (Dab9)-Neurotensin (8-13).
References
- 1. anaspec.com [anaspec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Neurotensin(8-13) 3TFA | Neurotensin Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
